Technical Documentation Center

1-Acetyl-2-methylazepane-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Acetyl-2-methylazepane-2-carboxylic acid
  • CAS: 1159824-79-9

Core Science & Biosynthesis

Foundational

Synthesis pathway for 1-Acetyl-2-methylazepane-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid Introduction 1-Acetyl-2-methylazepane-2-carboxylic acid is a substituted cyclic amino acid derivative. The azepane scaffold, a se...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid

Introduction

1-Acetyl-2-methylazepane-2-carboxylic acid is a substituted cyclic amino acid derivative. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry, appearing in a number of approved and experimental drugs.[1] The conformational flexibility of the azepane ring is a key determinant of its biological activity.[1] Introducing substituents, such as the methyl group at the C2 position in the target molecule, can constrain this flexibility, which is a valuable strategy in rational drug design.[1] This guide proposes a scientifically robust, multi-step pathway for the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid, designed for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection approach. The final N-acetylation step is straightforward. The core challenge lies in the stereoselective construction of the 2-methylazepane-2-carboxylic acid backbone. This can be envisioned as arising from the α-methylation of a protected azepane-2-carboxylate, which in turn can be synthesized from a suitable linear precursor via cyclization.

Retrosynthesis Target 1-Acetyl-2-methylazepane-2-carboxylic acid Intermediate1 2-Methylazepane-2-carboxylic acid Target->Intermediate1 N-Acetylation Intermediate2 Protected Azepane-2-carboxylate Intermediate1->Intermediate2 Deprotection & α-Methylation StartingMaterial Linear Amino Ester Precursor Intermediate2->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of 1-Acetyl-2-methylazepane-2-carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process involving the formation of the azepane ring, introduction of the C2-methyl group, and final N-acetylation.

Step 1: Synthesis of Ethyl 2-Oxoazepane-1-carboxylate

The synthesis begins with the formation of the azepane lactam, which serves as a key intermediate. A common and effective method for the synthesis of substituted azepanes is the Beckmann rearrangement of the corresponding cyclohexanone oxime. For the synthesis of the unsubstituted azepane-2-one (ε-caprolactam), this is a well-established industrial process. To introduce the carboxylic acid functionality at a later stage, we will start with a precursor that can be readily converted. An alternative and more direct laboratory-scale approach for a substituted azepane is the Dieckmann condensation of a suitable amino diester.

Experimental Protocol:

  • Synthesis of Diethyl 6-aminoheptanedioate: A solution of diethyl 2-aminopimelate (1.0 equiv.) in a suitable solvent such as ethanol is treated with a base (e.g., sodium ethoxide, 1.1 equiv.) at room temperature.

  • Cyclization via Dieckmann Condensation: The reaction mixture is heated to reflux for several hours to induce intramolecular cyclization.

  • Work-up and Purification: After cooling, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 1-amino-2-oxocyclohexanecarboxylate, is then subjected to ring expansion. A more direct route to an azepane precursor involves starting with a protected 6-aminohexanoic acid derivative that can be elaborated.

Given the complexity of direct azepane synthesis with the desired substitution, a more plausible route involves the modification of a pre-formed azepane ring. A practical starting point is the readily available ε-caprolactam.

Revised Step 1: Synthesis of Ethyl Azepane-2-carboxylate

  • N-Protection of ε-Caprolactam: ε-Caprolactam (1.0 equiv.) is dissolved in a suitable solvent like tetrahydrofuran (THF). A strong base such as sodium hydride (1.1 equiv.) is added portion-wise at 0 °C. After hydrogen evolution ceases, a protecting group precursor like di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) is added, and the reaction is stirred at room temperature overnight.

  • Reduction of the Lactam: The N-Boc-caprolactam is then reduced to the corresponding protected cyclic amine using a reducing agent like lithium aluminum hydride (LAH) in THF.

  • Oxidation to the Carboxylic Acid: The protected azepane is then oxidized at the 2-position. This is a challenging transformation and may require a multi-step sequence, for instance, via α-bromination followed by nucleophilic substitution and oxidation.

A more direct approach would be to synthesize a substituted azepane derivative from the outset. An asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been reported, highlighting the feasibility of constructing the core structure.[2]

Step 2: α-Methylation of a Protected Azepane-2-carboxylate

This step is crucial for introducing the methyl group at the C2 position. The strategy involves the diastereoselective alkylation of an enolate, a common method for the synthesis of α-branched amino acids.[3]

Experimental Protocol:

  • Enolate Formation: A solution of a protected ethyl azepane-2-carboxylate (e.g., N-Boc protected, 1.0 equiv.) in dry THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, (1.1 equiv.) is added dropwise.[3] The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Methyl iodide (1.2 equiv.) is then added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • LDA as Base: LDA is a strong, sterically hindered base, which is ideal for quantitatively forming the kinetic enolate without competing nucleophilic addition to the ester.

  • Low Temperature (-78 °C): The low temperature is critical to prevent side reactions, such as self-condensation of the ester, and to control the stereoselectivity of the alkylation.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is necessary to prevent the highly reactive enolate from being quenched by atmospheric moisture or oxygen.

Step 3: N-Acetylation and Deprotection

The final steps involve the N-acetylation of the azepane nitrogen and subsequent deprotection of the carboxylic acid ester. The order of these steps may be interchangeable depending on the protecting groups used. Assuming an ethyl ester, we will proceed with N-acetylation followed by saponification.

Experimental Protocol:

  • N-Acetylation: The purified 2-methyl-azepane-2-carboxylate from the previous step is dissolved in a suitable solvent such as dichloromethane. A base, typically a tertiary amine like triethylamine (1.5 equiv.), is added, followed by the dropwise addition of acetyl chloride or acetic anhydride (1.2 equiv.) at 0 °C. The reaction is stirred at room temperature for several hours. N-acetylation is a widely used reaction in organic synthesis to introduce an acetyl group onto an amine.[4]

  • Saponification: The resulting N-acetylated ester is then dissolved in a mixture of ethanol and water. An excess of a strong base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 equiv.), is added, and the mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with a non-polar solvent like ether to remove any non-acidic impurities. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). The precipitated carboxylic acid is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 1-Acetyl-2-methylazepane-2-carboxylic acid.

Data Summary

StepProductExpected Yield (%)Key Analytical Data
1Protected Azepane-2-carboxylate60-70¹H NMR, ¹³C NMR, MS
2Protected 2-Methylazepane-2-carboxylate50-60¹H NMR, ¹³C NMR, MS, Chiral HPLC
31-Acetyl-2-methylazepane-2-carboxylic acid80-90¹H NMR, ¹³C NMR, HRMS, IR

Overall Synthetic Workflow

SynthesisWorkflow Start Protected Azepane-2-carboxylate Step1 α-Methylation (LDA, MeI, -78°C) Start->Step1 Intermediate Protected 2-Methylazepane-2-carboxylate Step1->Intermediate Step2 N-Acetylation (Ac₂O or AcCl) Intermediate->Step2 Intermediate2 Protected 1-Acetyl-2-methylazepane-2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis (LiOH or NaOH) Intermediate2->Step3 FinalProduct 1-Acetyl-2-methylazepane-2-carboxylic acid Step3->FinalProduct

Caption: Proposed synthetic workflow for 1-Acetyl-2-methylazepane-2-carboxylic acid.

References

  • Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. PubMed. [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. PubMed. [Link]

  • L-Proline, 2-methyl-. Organic Syntheses. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Acetyl-2-methylazepane-2-carboxylic acid: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for 1-Acetyl-2-methylazepane-2-carboxylic acid. In the absence of published experimental data for this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for 1-Acetyl-2-methylazepane-2-carboxylic acid. In the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to offer a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of novel N-acetylated cyclic amino acid derivatives.

Introduction to 1-Acetyl-2-methylazepane-2-carboxylic acid

1-Acetyl-2-methylazepane-2-carboxylic acid is a substituted cyclic amino acid derivative. The structure features a seven-membered azepane ring, an N-acetyl group, a methyl group, and a carboxylic acid at the C2 position. This substitution pattern creates a chiral center at C2. The conformational flexibility of the seven-membered ring and the presence of multiple functional groups make its structural confirmation a non-trivial task that relies heavily on a multi-technique spectroscopic approach. Accurate characterization is a critical step in understanding its chemical properties and potential applications in medicinal chemistry and materials science.

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Acetyl-2-methylazepane-2-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the tertiary amide functionalities.

The carboxylic acid will exhibit a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers.[1] The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1700-1725 cm⁻¹.[2] The tertiary amide will also show a strong carbonyl (C=O) absorption, known as the Amide I band, typically in the range of 1630-1680 cm⁻¹.[3][4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the 4000-400 cm⁻¹ range, typically with an accumulation of 16 or 32 scans for a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Predicted IR Absorption Bands:

Predicted Frequency (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic AcidO-H StretchBroad, Strong
2950-2850Alkyl C-HC-H StretchMedium-Strong
1725-1700Carboxylic AcidC=O StretchStrong
1680-1630Tertiary AmideC=O Stretch (Amide I)Strong
1470-1430CH₂/CH₃C-H BendMedium
1300-1200Carboxylic AcidC-O StretchMedium

IR Analysis Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample Grind Grind & Mix Sample->Grind KBr KBr KBr->Grind Press Press Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Spectrum Raw Spectrum FTIR->Spectrum Identify Identify Functional Groups Spectrum->Identify Correlate Correlate with Structure Identify->Correlate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Spectra 1D & 2D Spectra NMR_Spec->Spectra Assign Assign Signals Spectra->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR spectral analysis.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns.

Molecular Formula: C₁₀H₁₇NO₃ Exact Mass: 199.1208 Molecular Weight: 199.25

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition: The solution is infused into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A full scan mass spectrum is acquired to determine the molecular ion.

  • Tandem MS (MS/MS): The molecular ion ([M+H]⁺ or [M-H]⁻) is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

Predicted Fragmentation Pathways:

The fragmentation of 1-Acetyl-2-methylazepane-2-carboxylic acid is expected to be directed by the functional groups. In positive ion mode ([M+H]⁺), characteristic losses would include water (H₂O) from the carboxylic acid, and ketene (CH₂=C=O) from the N-acetyl group. [5][6]Alpha-cleavage adjacent to the carbonyl groups and fragmentation of the azepane ring are also likely. [7] Predicted Major Fragment Ions (Positive Ion Mode):

m/z (Predicted)Proposed FragmentNeutral Loss
200.1281[M+H]⁺-
182.1175[M+H - H₂O]⁺H₂O
157.1230[M+H - C₂H₂O]⁺C₂H₂O (Ketene)
154.0968[M+H - HCOOH]⁺HCOOH
142.1121[M+H - C₂H₂O - H₂O]⁺C₂H₂O, H₂O
114.0913[Azepane ring fragment]C₄H₅O₂
43.0184[CH₃CO]⁺C₇H₁₄NO₃

Predicted MS Fragmentation Pathways:

MS_Fragmentation cluster_losses Primary Neutral Losses cluster_fragments Key Fragment Ions M_H [M+H]⁺ m/z = 200.1281 M_H_H2O [M+H - H₂O]⁺ m/z = 182.1175 M_H->M_H_H2O - H₂O M_H_Ketene [M+H - C₂H₂O]⁺ m/z = 157.1230 M_H->M_H_Ketene - C₂H₂O M_H_HCOOH [M+H - HCOOH]⁺ m/z = 154.0968 M_H->M_H_HCOOH - HCOOH Acylium [CH₃CO]⁺ m/z = 43.0184 M_H->Acylium α-cleavage Ring_Frag Ring Fragment m/z = 114.0913 M_H->Ring_Frag Ring Opening

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Acetyl-2-methylazepane-2-carboxylic acid. The predicted IR, ¹H NMR, ¹³C NMR, and MS data are based on fundamental principles and data from analogous compounds. These predictions offer a solid foundation for the identification and structural confirmation of this molecule and can guide the experimental work of researchers in the field. The provided protocols and workflows serve as a practical reference for acquiring high-quality spectroscopic data.

References

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Stewart, S. M. (2021, September 14). NMR and Cyclic Molecules [Video]. YouTube. [Link]

  • Gerlo, E. A., et al. (2002). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Journal of Inherited Metabolic Disease, 25(4), 263-270. [Link]

  • Prakash, H., & Mandal, B. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982. [Link]

  • Hofmann, J., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 26(9), 1525–1534. [Link]

  • eGPAT. (2017, December 6). Number of NMR signals in cyclic compounds. [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

  • Stahle, H., & Koppe, H. (1976). U.S. Patent No. 3,931,216. U.S.
  • Unknown. (2023, May 24). IR spectrum of carboxylic acids and alcohols. [Link]

  • Poletti, L., et al. (2003). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 125(36), 10822-10829. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Yoshida, K., et al. (2017). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. Heterocycles, 94(1), 113-122. [Link]

  • Abraham, R. J., et al. (1968). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds. Journal of the Chemical Society B: Physical Organic, 1022-1028. [Link]

  • Stanciu, I. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. International Journal of Advanced Research and Development, 10(4), 59-62. [Link]

  • El-Subbagh, H. I., et al. (2018). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Molecules, 23(11), 2938. [Link]

  • Patchett, S., & Newman, A. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 9, 834927. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • Hejl, F., et al. (2020). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. Journal of Biological Inorganic Chemistry, 25, 305–314. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. [Link]

  • Kumar, A., et al. (2023). Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti-inflammatory Drugs. ChemRxiv. [Link]

  • Giraud, E., et al. (2000). Mass spectrum and the fragmentation pattern of the peracetylated methyl... [Figure]. In ResearchGate. [Link]

  • De Maron, J., et al. (2022). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 24(18), 6969-6979. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. In PubChem. [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2008). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 65(533), 50-57. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-acetylcyclohexane-1-carboxylic Acid. In PubChem. [Link]

  • VenoMS. (n.d.). Fragmentation rules for acylpolyamines. [Link]

  • Amad, M., & Tureček, F. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 125-134. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Foundational

A Technical Guide to Investigating the Potential Biological Activity of 1-Acetyl-2-methylazepane-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical framework for the systematic investigation of the potential biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the systematic investigation of the potential biological activities of the novel compound, 1-Acetyl-2-methylazepane-2-carboxylic acid. Given the absence of existing literature on this specific molecule, this guide leverages established knowledge of its core chemical motifs—the azepane scaffold, the N-acetyl group, and the carboxylic acid moiety—to propose a rational, multi-pronged approach to activity screening and mechanism of action studies. The protocols and workflows detailed herein are designed to be self-validating and are grounded in established pharmacological and biochemical principles, providing a robust starting point for any research endeavor focused on this or structurally related compounds.

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a well-established "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of pharmacological activities, leading to the development of numerous FDA-approved drugs.[1] The conformational flexibility of the seven-membered ring allows for optimal binding to a wide array of biological targets. Azepane-based compounds have shown significant therapeutic potential in areas such as oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases.[1][2]

The subject of this guide, 1-Acetyl-2-methylazepane-2-carboxylic acid, is a novel compound that combines the azepane scaffold with an N-acetyl group and a carboxylic acid. The N-acetyl group can influence a molecule's stability and interactions with biological targets, while the carboxylic acid moiety can play a crucial role in receptor binding and pharmacokinetic properties.[3][4] This unique combination of functional groups suggests that 1-Acetyl-2-methylazepane-2-carboxylic acid may possess interesting and potentially valuable biological activities. This guide outlines a systematic approach to uncover and characterize these potential activities.

Physicochemical Properties and In Silico Predictions

Prior to embarking on extensive biological screening, it is prudent to establish the fundamental physicochemical properties of 1-Acetyl-2-methylazepane-2-carboxylic acid. In the absence of experimental data, in silico prediction tools can provide valuable insights into its drug-like properties.

PropertyPredicted ValueImplication for Biological Activity
Molecular Weight~215.25 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Lipophilicity)0.5 - 1.5Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa (acidic)3.5 - 4.5The carboxylic acid is expected to be ionized at physiological pH, potentially influencing solubility and receptor interactions.
pKa (basic)N/A (amide N is non-basic)The acetylated nitrogen is not expected to be basic.
Hydrogen Bond Donors1 (from carboxylic acid)Can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors3 (carbonyl O, carboxylic acid O)Can participate in hydrogen bonding with biological targets.

These predicted properties suggest that 1-Acetyl-2-methylazepane-2-carboxylic acid possesses a favorable profile for a potential therapeutic agent.

Hypothesized Biological Activities and Rationale

Based on the extensive literature on azepane derivatives and related structures, we can formulate several hypotheses regarding the potential biological activities of 1-Acetyl-2-methylazepane-2-carboxylic acid.

Central Nervous System (CNS) Activity
  • Rationale: The azepane scaffold is a common feature in many CNS-active drugs, including anticonvulsants, antidepressants, and antipsychotics.[5] The blood-brain barrier permeability of azepane derivatives is often favorable.

  • Potential Targets: GABA receptors, serotonin receptors, dopamine receptors, voltage-gated ion channels.

Anticancer Activity
  • Rationale: Several azepane derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases and induction of apoptosis.[1][2]

  • Potential Targets: Protein kinases (e.g., Akt), histone deacetylases (HDACs), topoisomerases.

Antimicrobial Activity
  • Rationale: The azepane ring is present in some natural and synthetic antimicrobial agents.[1] N-acetylated amino acid derivatives have also been explored for their antimicrobial properties.[6]

  • Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, ribosomal subunits.

Anti-Alzheimer's Disease Activity
  • Rationale: Azepane-based compounds have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1) and cholinesterases.[1][2]

  • Potential Targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase (BACE1), γ-secretase.

Experimental Workflows for Activity Screening

The following section details a tiered approach to screening for the hypothesized biological activities.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of screening should involve a panel of high-throughput in vitro assays to rapidly assess the compound's activity across a range of potential targets.

Workflow for Tier 1 Screening:

G cluster_0 Compound Preparation cluster_1 Tier 1 In Vitro Screening cluster_2 Data Analysis A 1-Acetyl-2-methylazepane-2-carboxylic acid Synthesis & Purification B Stock Solution Preparation (e.g., in DMSO) A->B C CNS Target Panel (e.g., receptor binding assays) B->C Test Compound D Cancer Cell Line Panel (e.g., MTT/MTS assay) B->D Test Compound E Antimicrobial Panel (e.g., MIC determination) B->E Test Compound F Alzheimer's Target Panel (e.g., enzyme inhibition assays) B->F Test Compound G Determine IC50 / EC50 / MIC values C->G D->G E->G F->G H Identify 'Hits' (compounds with significant activity) G->H

Caption: Tier 1 high-throughput screening workflow.

Protocol for Cancer Cell Line Viability Assay (MTT Assay):

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 1-Acetyl-2-methylazepane-2-carboxylic acid in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Hit Validation and Selectivity Profiling

Once "hits" are identified in Tier 1, the next step is to validate these findings and assess the compound's selectivity.

Workflow for Tier 2 Screening:

G cluster_0 Hit Validation cluster_1 Selectivity Profiling A Hits from Tier 1 Screening B Dose-Response Curves in Primary Assays A->B D Screening against a Panel of Related Targets A->D C Confirmation with Orthogonal Assays B->C F Validated & Selective Hits C->F E Counter-screening against Off-Targets D->E E->F

Caption: Tier 2 hit validation and selectivity profiling workflow.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme in phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of 1-Acetyl-2-methylazepane-2-carboxylic acid. Include a vehicle control and a positive control (e.g., donepezil).

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the acetylthiocholine iodide substrate to initiate the reaction.

  • Kinetic Reading: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Advanced Investigations: Mechanism of Action and In Vivo Efficacy

For validated and selective hits, further studies are required to elucidate the mechanism of action and to assess in vivo efficacy.

Mechanism of Action (MOA) Studies

The specific MOA studies will depend on the nature of the validated hit. Examples include:

  • For CNS-active compounds: Electrophysiological studies (e.g., patch-clamp) on neuronal cells to investigate effects on ion channels or neurotransmitter receptors.

  • For anticancer compounds: Western blotting to assess the modulation of key signaling pathways (e.g., PI3K/Akt, MAPK), cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining).

  • For antimicrobial compounds: Time-kill kinetics assays, bacterial membrane permeability assays, and studies on the inhibition of specific metabolic pathways.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the therapeutic potential of the compound in a living organism.

Workflow for In Vivo Efficacy Studies:

G cluster_0 Pharmacokinetic (PK) Studies cluster_1 Animal Model of Disease A Validated & Selective Hits B Determine ADME properties (Absorption, Distribution, Metabolism, Excretion) A->B C Establish appropriate dosing regimen B->C D Select relevant animal model (e.g., tumor xenograft, seizure model) C->D E Administer compound and monitor therapeutic effect D->E F Evaluation of In Vivo Efficacy E->F

Caption: Workflow for in vivo efficacy studies.

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the initial investigation of the biological activity of 1-Acetyl-2-methylazepane-2-carboxylic acid. By leveraging knowledge of its constituent chemical motifs, a rational and efficient screening cascade can be implemented. Positive results in any of the proposed assays will warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and more extensive preclinical development. The systematic approach outlined herein will maximize the chances of uncovering any therapeutic potential of this novel compound.

References

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • ScienceDirect. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2022). Acylhydrazones and Their Biological Activity: A Review. Retrieved from [Link]

  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]

  • Nilsson Lab. (2015). N-acetylated amino acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Carboxylic acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • IntechOpen. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from [Link]

Sources

Exploratory

The Azepane Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Enduring Appeal of the Seven-Membered Ring In the landscape of medicinal chemistry, the azepane scaffold, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Seven-Membered Ring

In the landscape of medicinal chemistry, the azepane scaffold, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged structure.[1] Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a wide array of spatial orientations, making it a valuable building block for the design of novel therapeutics.[2] This technical guide provides a comprehensive overview of substituted azepane carboxylic acids, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore key synthetic methodologies, present quantitative biological data, and visualize the underlying mechanisms to provide researchers, scientists, and drug development professionals with a thorough understanding of this important chemical class.

The significance of the azepane motif is underscored by its presence in numerous natural products and FDA-approved drugs.[3] From the protein kinase inhibitor (-)-balanol to the anti-diabetic agent Tolazamide and the antihistamine Azelastine, the azepane ring has demonstrated its versatility in interacting with a range of biological targets.[2] The addition of a carboxylic acid functionality further enhances the potential for molecular interactions, often serving as a key binding element or a handle for further chemical modification.

Strategic Synthesis of Substituted Azepane Carboxylic Acids

The construction of the seven-membered azepane ring presents unique synthetic challenges compared to its five- and six-membered counterparts due to less favorable ring-closing thermodynamics and kinetics. However, several robust strategies have been developed to access this valuable scaffold.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-closing metathesis has become a cornerstone for the synthesis of unsaturated heterocycles, including the precursors to azepane derivatives.[3] This reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene. The resulting unsaturated azepane can then be readily hydrogenated to the saturated scaffold.

Experimental Protocol: Ring-Closing Metathesis of a Diallylamine Precursor [4]

Materials:

  • Diethyl diallylmalonate (or other suitable diene precursor)

  • Grubbs' First Generation Catalyst

  • Dry, degassed dichloromethane (CH2Cl2)

  • Diethyl ether

  • Silica gel

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of Grubbs' catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed CH2Cl2 (10 mL).

  • Add the diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.

  • Stir the reaction mixture under nitrogen at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add diethyl ether (30 mL) to the reaction mixture.

  • Filter the mixture through a plug of silica gel to remove the ruthenium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclic product.

  • Purify the product by flash column chromatography on silica gel as needed.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial as the ruthenium catalysts are sensitive to oxygen.

  • Degassed Solvent: Removing dissolved oxygen from the solvent prevents catalyst deactivation.

  • High Dilution: While not explicitly stated in this specific protocol, RCM reactions are often run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Silica Gel Filtration: This step is essential for removing the metal catalyst from the product, which is important for biological applications.

Ring Expansion Reactions: Building Upon Smaller Rings

Ring expansion methodologies offer an alternative approach to the azepane core, often starting from more readily available five- or six-membered rings.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[5] When applied to a cyclohexanone oxime, it yields a caprolactam, which is a direct precursor to an azepane. The reaction is typically catalyzed by strong acids, such as sulfuric acid.

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime [5]

Materials:

  • Cyclohexanone oxime

  • 85% Sulfuric acid

  • 50% Sodium hydroxide solution

  • Benzoyl chloride

  • 10% Hydrochloric acid

Procedure:

  • In a 1-L beaker, carefully add 10 g of pure cyclohexanone oxime to 20 cc of 85% sulfuric acid.

  • Gently heat the beaker with a low flame while swirling until the first bubbles appear, indicating the start of the exothermic reaction.

  • Immediately remove the beaker from the heat and allow the reaction to proceed.

  • Once the reaction has subsided, the resulting acidic solution of ε-caprolactam can be further processed (e.g., hydrolysis) to obtain the corresponding aminocaproic acid, a precursor to the azepane carboxylic acid.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: The protonation of the oxime hydroxyl group by sulfuric acid is the critical first step, converting it into a good leaving group (water).

  • Controlled Heating: The reaction is highly exothermic, and careful heating is required to initiate it without losing control.

The intramolecular Schmidt reaction provides another powerful method for the synthesis of lactams from azido ketones.[6] This acid-catalyzed reaction involves the intramolecular addition of the azide to the protonated ketone, followed by a rearrangement with extrusion of nitrogen gas to form the ring-expanded lactam.

Experimental Protocol: Intramolecular Schmidt Reaction of an Azido Ketone [7]

Materials:

  • Azido ester precursor

  • Diisopropylamine

  • n-Butyllithium

  • Allyl bromide

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Lewis acid (e.g., TiCl4) or protic acid (e.g., trifluoroacetic acid)

Procedure (multi-step):

  • Synthesis of the Azido Aldehyde Precursor:

    • Prepare lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at 0 °C.

    • Cool the LDA solution to -78 °C and add the starting azido ester.

    • After stirring, add allyl bromide to introduce the second double bond precursor.

    • Reduce the resulting ester to the corresponding aldehyde using DIBAL-H at low temperature.

  • Intramolecular Schmidt Reaction:

    • Dissolve the purified azido aldehyde in an appropriate anhydrous solvent.

    • Add the acid catalyst (e.g., trifluoroacetic acid) and stir the reaction at the appropriate temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the resulting lactam by chromatography.

Causality Behind Experimental Choices:

  • Stepwise Precursor Synthesis: The multi-step synthesis of the azido aldehyde allows for precise control over the substitution pattern of the final azepane.

  • Acid Catalyst: The acid is essential for activating the carbonyl group towards intramolecular attack by the azide.

Visualizing Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagram outlines the key transformations.

Synthetic_Pathways cluster_RCM Ring-Closing Metathesis cluster_RingExpansion Ring Expansion Diene Diallylamine Precursor UnsaturatedAzepane Unsaturated Azepane Diene->UnsaturatedAzepane Grubbs' Catalyst SaturatedAzepane Substituted Azepane UnsaturatedAzepane->SaturatedAzepane Hydrogenation CyclohexanoneOxime Cyclohexanone Oxime Caprolactam Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement Caprolactam->SaturatedAzepane Hydrolysis & Further Steps AzidoKetone Azido Ketone Lactam Lactam AzidoKetone->Lactam Schmidt Reaction Lactam->SaturatedAzepane Reduction & Further Steps

Caption: Key synthetic routes to the substituted azepane scaffold.

Biological Activities and Therapeutic Potential

Substituted azepane carboxylic acids have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of azepane derivatives as anticancer agents. For instance, certain dibenzo[b,f]azepine derivatives have been shown to act as topoisomerase II inhibitors and DNA intercalators, crucial mechanisms for inducing cancer cell death.[8]

Central Nervous System (CNS) Disorders

The azepane scaffold is a common feature in drugs targeting the CNS.[8] This is likely due to its ability to adopt conformations that allow for effective interaction with CNS receptors and enzymes. Azepane-based compounds have been investigated as secretase inhibitors for the treatment of Alzheimer's disease.[8]

Enzyme Inhibition

The conformational constraints and diverse substitution patterns of azepane carboxylic acids make them well-suited for targeting the active sites of enzymes.

A series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated as glycosidase inhibitors. One stereoisomer demonstrated potent and selective inhibition of β-galactosidase.

The incorporation of the azepane scaffold into peptidomimetics can lead to potent and selective protease inhibitors. The constrained nature of the azepane ring can mimic the turn structures of peptides, leading to enhanced binding to the enzyme's active site.

Quantitative Biological Data

To provide a clearer picture of the therapeutic potential of substituted azepane carboxylic acids, the following table summarizes key biological activity data from the literature.

Compound ClassTargetBioactivity (IC₅₀/Kᵢ)Therapeutic AreaReference
Dibenzo[b,f]azepine derivative (5e)Topoisomerase IIIC₅₀ = 6.36 µMAnticancer[8]
Dibenzo[b,f]azepine derivative (5e)Leukaemia SR cellsIC₅₀ = 13.05 µMAnticancer[8]
Oxazepien derivative (5b)CaCo-2 (Colon Carcinoma)IC₅₀ = 24.53 µMAnticancer[1]
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon Carcinoma)IC₅₀ = 1.09 µMAnticancer[1]
Azepane-based derivativesSecretase-Alzheimer's Disease[8]
Quinolizidinone Carboxylic Acid (10i)M1 Muscarinic Receptor-Alzheimer's Disease[9]
Azepane-containing derivative (4)PTPN2/N1Nanomolar potencyImmuno-oncology[10]

Structure-Activity Relationships (SAR)

The biological activity of substituted azepane carboxylic acids is highly dependent on the nature and stereochemistry of the substituents, as well as the overall conformation of the seven-membered ring.

  • Conformational Rigidity: The flexible nature of the azepane ring can be advantageous, but in many cases, introducing conformational constraints can lead to increased potency and selectivity. This can be achieved through the introduction of bulky substituents or by fusing the azepane ring to other cyclic systems.

  • Stereochemistry: The stereochemical arrangement of substituents on the azepane ring is often critical for biological activity. Enantioselective synthesis is therefore a crucial aspect of developing azepane-based drugs.[11]

  • The Carboxylic Acid Moiety: The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can form salt bridges with basic residues in the target protein. Its position on the azepane ring significantly influences the binding affinity and selectivity.

Visualizing Biological Mechanisms

The following diagram illustrates a simplified representation of how a substituted azepane carboxylic acid might act as an enzyme inhibitor.

Enzyme_Inhibition cluster_Enzyme Enzyme Active Site cluster_Inhibitor Azepane Carboxylic Acid Inhibitor BindingPocket1 Binding Pocket 1 BindingPocket2 Binding Pocket 2 CatalyticResidue Catalytic Residue AzepaneScaffold Azepane Scaffold Substituent1 Substituent 1 AzepaneScaffold->Substituent1 CarboxylicAcid Carboxylic Acid AzepaneScaffold->CarboxylicAcid Substituent2 Substituent 2 AzepaneScaffold->Substituent2 Substituent1->BindingPocket1 Hydrophobic Interaction CarboxylicAcid->CatalyticResidue Hydrogen Bond/ Ionic Interaction Substituent2->BindingPocket2 Steric Fit

Caption: A conceptual model of an azepane carboxylic acid inhibitor binding to an enzyme active site.

Conclusion and Future Directions

Substituted azepane carboxylic acids represent a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for accessing a wide variety of these compounds. The diverse biological activities reported to date, particularly in the areas of oncology and neuroscience, highlight the promise of this scaffold.

Future research in this field will likely focus on the development of more efficient and stereoselective synthetic methods to access novel and complex substitution patterns. A deeper understanding of the conformational preferences of the azepane ring and how these relate to biological activity will be crucial for rational drug design. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will continue to play a vital role in elucidating the molecular basis of action and guiding the optimization of lead compounds. The continued exploration of substituted azepane carboxylic acids is a promising avenue for the discovery of the next generation of innovative medicines.

References

  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

  • Al‐Karmalawy, A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166781. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 463-488. [Link]

  • Aubé, J. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 276-282. [Link]

  • Tourwé, D., et al. (2006). Synthesis and Biological Evaluation of Constrained Analogues of the Opioid Peptide H-Tyr-D-Ala-Phe-Gly-NH2 Using the 4-amino-2-benzazepin-3-one Scaffold. Journal of Medicinal Chemistry, 49(14), 4245-4255. [Link]

  • Langer, T., et al. (2000). Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition. Bioorganic & Medicinal Chemistry Letters, 10(12), 1297-1300. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Acta Pharmaceutica Sinica B. [Link]

  • Barluenga, J., et al. (2006). Synthesis and Biological Evaluation of Constrained Analogues of the Opioid Peptide H-Dmt-D-Ala-Phe-Gly-NH2 Using the 4- or 5-Methyl Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Scaffold. Journal of Medicinal Chemistry, 49(26), 7736-7746. [Link]

  • Lindsley, C. W., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

  • Vreven, T., et al. (2003). Mechanism of the Beckmann rearrangement in sulfuric acid solution. The Journal of Organic Chemistry, 68(14), 5657-5665. [Link]

  • Kruger, G., et al. (2021). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 26(15), 4571. [Link]

  • Aubé, J., & Milligan, G. L. (1991). Intramolecular Reactions of Benzylic Azides with Ketones: Competition between Schmidt and Mannich Pathways. The Journal of Organic Chemistry, 56(15), 4651-4656. [Link]

  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. [Link]

  • Xiao, L. F., Peng, J. J., & Xia, C. G. (2006). A Novel Method for Beckmann Rearrangement of Oximes with Silica Sulfuric Acid under Mild Condition. Chinese Journal of Chemistry, 24(1), 115-117. [Link]

  • Singh, G., et al. (2018). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Organic & Medicinal Chemistry International Journal, 7(2). [Link]

  • University of Wisconsin-Madison. (n.d.). Ring Closing Metathesis of Diallylmalonate. [Link]

  • Jan, M. S., et al. (2022). Phytochemistry, anti-diabetic and antioxidant potentials of Allium consanguineum Kunth. BMC Complementary Medicine and Therapies, 22(1), 1-13. [Link]

  • Reddy, D. S., & Aubé, J. (2008). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. Tetrahedron, 64(36), 8475-8481. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Acetyl-2-methylazepane-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 1-Acetyl-2-methylazepane-2-carboxylic acid is a novel N-acetylated cyclic amino acid with potential applications in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-methylazepane-2-carboxylic acid is a novel N-acetylated cyclic amino acid with potential applications in drug discovery and development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 1-Acetyl-2-methylazepane-2-carboxylic acid, outlining the theoretical basis and practical methodologies for their determination. This document is intended to serve as a foundational resource for researchers engaged in the preclinical assessment of this and structurally related compounds. It is important to note that specific experimental data for this compound is not widely available in public literature; therefore, this guide focuses on the established methodologies and expected properties based on its chemical structure.

Introduction: The Significance of N-Acetylated Cyclic Amino Acids

N-acetylation is a common biochemical reaction that modifies the amino group of molecules, often impacting their biological activity, stability, and membrane permeability.[1][2] The acetylation of amino acids can occur on the alpha-amino group or on side-chain functional groups.[3] In the context of drug design, the introduction of an N-acetyl group can alter a molecule's polarity and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Cyclic amino acids, such as the azepane scaffold in the title compound, provide conformational rigidity, which can be advantageous for achieving selective binding to biological targets.[4] The combination of N-acetylation and a cyclic amino acid structure in 1-Acetyl-2-methylazepane-2-carboxylic acid suggests a molecule with unique properties worthy of detailed investigation.

Chemical Identity and Structure

A foundational aspect of physicochemical characterization is the unambiguous confirmation of the chemical structure.

  • IUPAC Name: 1-acetyl-2-methylazepane-2-carboxylic acid

  • Molecular Formula: C10H17NO3

  • Molecular Weight: 199.25 g/mol

  • CAS Number: Not currently assigned. A Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a chemical substance.[5]

The structural representation of 1-Acetyl-2-methylazepane-2-carboxylic acid is presented below:

Caption: Chemical structure of 1-Acetyl-2-methylazepane-2-carboxylic acid.

Key Physicochemical Properties and Their Importance in Drug Development

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior. A summary of the key parameters for 1-Acetyl-2-methylazepane-2-carboxylic acid and their relevance is provided in the table below.

PropertyPredicted/Expected ValueImportance in Drug Development
Melting Point (°C) Solid at room temperatureInfluences formulation, stability, and purity assessment.
Boiling Point (°C) High, likely with decompositionImportant for understanding thermal stability.
Aqueous Solubility Moderately solubleCrucial for absorption and formulation of oral and parenteral dosage forms.
pKa ~3-5 (carboxylic acid)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP (Octanol-Water Partition Coefficient) 1-3A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.
Polar Surface Area (PSA) ~60-80 ŲPredicts membrane permeability and blood-brain barrier penetration.

Experimental Methodologies for Physicochemical Characterization

This section details the standard experimental protocols for determining the key physicochemical properties of 1-Acetyl-2-methylazepane-2-carboxylic acid.

Purity Determination

Ensuring the purity of a drug substance is a critical first step.[6] Impurities can affect the safety and efficacy of a pharmaceutical product.[6]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and precise method for separating and quantifying components in a mixture, making it the gold standard for purity analysis.[7]

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Column Selection: A C18 reversed-phase column is a common starting point for a molecule with the expected polarity of the target compound.

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-Acetyl-2-methylazepane-2-carboxylic acid in the mobile phase or a suitable solvent.

  • Injection and Separation: Inject the sample onto the HPLC system. The components will be separated based on their affinity for the stationary phase.

  • Detection: Use a UV detector to monitor the elution of the compound. Aromatic amino acids absorb UV light, which is useful for determining protein concentration.[4] While the target compound is not aromatic, the carbonyl groups should provide some UV absorbance. A mass spectrometer (LC-MS) can also be used for more sensitive and specific detection.[1][7]

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

G cluster_0 HPLC Purity Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV/MS Detection UV/MS Detection Chromatographic Separation->UV/MS Detection Data Analysis & Purity Calculation Data Analysis & Purity Calculation UV/MS Detection->Data Analysis & Purity Calculation

Caption: Workflow for HPLC-based purity determination.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption.[8] Poorly soluble drugs often exhibit low bioavailability.[8]

Recommended Technique: Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[9]

Step-by-Step Shake-Flask Protocol:

  • Equilibration: Add an excess amount of 1-Acetyl-2-methylazepane-2-carboxylic acid to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination

The pKa value indicates the pH at which a molecule is 50% ionized. Carboxylic acids are weak acids that can donate a proton.[10][11]

Recommended Technique: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[12]

Step-by-Step Potentiometric Titration Protocol:

  • Sample Preparation: Dissolve a known amount of 1-Acetyl-2-methylazepane-2-carboxylic acid in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

G cluster_1 pKa Determination Logic A Carboxylic Acid (R-COOH) B Carboxylate (R-COO-) A->B Deprotonation at pH > pKa B->A Protonation at pH < pKa

Caption: Ionization states of the carboxylic acid group relative to the pKa.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.[13]

Recommended Technique: Shake-Flask Method

Similar to solubility determination, the shake-flask method is a standard approach for LogP measurement.[13]

Step-by-Step Shake-Flask Protocol for LogP:

  • Phase Preparation: Pre-saturate equal volumes of n-octanol and water (or a relevant buffer) with each other.

  • Partitioning: Dissolve a known amount of 1-Acetyl-2-methylazepane-2-carboxylic acid in one of the phases and then add the other phase.

  • Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the amide, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns in MS/MS can further elucidate the structure.[1] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing N-acetylated compounds.[1]

Conclusion

The physicochemical characterization of 1-Acetyl-2-methylazepane-2-carboxylic acid is a critical step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to inform formulation development, predict in vivo behavior, and ultimately guide the drug discovery process. A thorough understanding of properties such as purity, solubility, pKa, and LogP, coupled with comprehensive spectroscopic analysis, will provide the solid foundation required for advancing this novel chemical entity through the preclinical pipeline.

References

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • Schultz, M. K. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science, 12, 788832. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Van Damme, P., et al. (2007). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 6(8), 1366-1379. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 889-915. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Rathod, D. M., & Patel, V. (2013). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 1(1), 1-10. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Vemulapalli, V., et al. (2019). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 54(10), 838-848. [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2026, January 17). Carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Acetyl-2-methylazepane-2-carboxylic acid

CAS Number: 1159824-79-9 Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 1-Acetyl-2-methylazepane-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1159824-79-9

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-Acetyl-2-methylazepane-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this document synthesizes information from closely related analogs and the broader classes of N-acetylated amino acids and azepane derivatives to present a predictive and insightful analysis.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic ring system, azepane, is a privileged scaffold in modern drug discovery.[1] Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a variety of biological targets. Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[2][3] The incorporation of an N-acetyl group and a carboxylic acid function, as seen in 1-Acetyl-2-methylazepane-2-carboxylic acid, introduces functionalities that can significantly influence the molecule's physicochemical properties and biological activity.

Physicochemical Properties and Structural Features

While experimental data for 1-Acetyl-2-methylazepane-2-carboxylic acid is not extensively published, we can infer its key properties based on its structure and data from chemical suppliers.

PropertyValueSource
CAS Number 1159824-79-9[4][5]
Molecular Formula C₁₀H₁₇NO₃[6]
Molecular Weight 199.25 g/mol [6]

The structure combines a saturated seven-membered azepane ring with an N-acetyl group, a methyl group at the 2-position, and a carboxylic acid at the 2-position. The N-acetyl group introduces a planar amide bond, which can influence the conformational preferences of the azepane ring. The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, which is crucial for receptor binding and aqueous solubility.

Synthesis Strategies: A Predictive Approach

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the following key steps:

G cluster_0 Synthesis Pathway Start 2-Methylazepane-2-carboxylic acid precursor Step1 N-Acetylation Start->Step1 Acetic anhydride or Acetyl chloride Product 1-Acetyl-2-methylazepane-2-carboxylic acid Step1->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 2-Methylazepane-2-carboxylic acid (Precursor)

The synthesis of the precursor could be achieved through methods like the ring expansion of a substituted piperidine.[7]

Step 2: N-Acetylation of 2-Methylazepane-2-carboxylic acid

  • Dissolve the 2-methylazepane-2-carboxylic acid precursor in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or pyridine, to neutralize the forthcoming acid byproduct.

  • Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product using column chromatography or recrystallization to obtain pure 1-Acetyl-2-methylazepane-2-carboxylic acid.

This protocol is a generalized procedure and would require optimization for this specific substrate.

Spectroscopic Characterization: Predicted Data

Predictive spectroscopic data is crucial for the identification and characterization of the compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the acetyl methyl group (a singlet around 2 ppm), the methyl group at the 2-position (a singlet), and a complex pattern of multiplets for the methylene protons of the azepane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), although it may be unobserved in protic solvents.[8][9]

  • ¹³C NMR: The carbon NMR spectrum would feature distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups (in the 170-180 ppm region), the quaternary carbon at the 2-position, the methyl carbons, and the methylene carbons of the azepane ring.

Mass Spectrometry (MS)

Mass spectrometry would be a key technique for confirming the molecular weight of the compound.[10] Electrospray ionization (ESI) would likely show a prominent ion corresponding to [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.

Potential Applications and Biological Activity: An Informed Perspective

While no specific biological activities have been reported for 1-Acetyl-2-methylazepane-2-carboxylic acid, its structural motifs suggest several areas of potential therapeutic interest.

As a Scaffold in Drug Discovery

The azepane core is a versatile scaffold for the development of new therapeutic agents.[1] The presence of the carboxylic acid and N-acetyl groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. Azepane-containing compounds have been investigated as inhibitors of protein tyrosine phosphatases PTPN2/PTPN1, which are implicated in immune signaling pathways.[11]

As a Bioactive Molecule

N-acetylated amino acids are a class of molecules with diverse biological roles.[12] They can act as signaling molecules and have been implicated in various physiological and pathological processes. The unique constrained conformation imposed by the azepane ring could lead to novel biological activities. For instance, some azepine derivatives have shown promising antibacterial and antifungal activities.[3]

Experimental Protocols for Further Investigation

To rigorously characterize 1-Acetyl-2-methylazepane-2-carboxylic acid, the following experimental workflows are recommended.

Workflow for Purity and Identity Confirmation

G cluster_0 Characterization Workflow Sample Synthesized Compound LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR HRMS High-Resolution Mass Spectrometry Sample->HRMS Data Confirm Structure and Purity LCMS->Data NMR->Data HRMS->Data

Caption: A standard workflow for the structural elucidation and purity assessment of the synthesized compound.

Protocol for Biological Screening:

  • Initial Solubility Assessment: Determine the solubility of the compound in aqueous buffers and common organic solvents (e.g., DMSO) to prepare stock solutions for biological assays.

  • Cytotoxicity Assays: Evaluate the general toxicity of the compound in relevant cell lines (e.g., HEK293 for general toxicity, and specific cancer cell lines if pursuing oncology applications).

  • Target-Based Screening: If a specific biological target is hypothesized (e.g., based on computational modeling), perform in vitro assays to determine the compound's inhibitory or activating potential.

  • Phenotypic Screening: Screen the compound against a panel of disease-relevant cell-based assays to identify potential therapeutic areas.

Conclusion and Future Directions

1-Acetyl-2-methylazepane-2-carboxylic acid represents an intriguing, yet underexplored, chemical entity. The combination of the pharmacologically relevant azepane scaffold with N-acetyl and carboxylic acid functionalities suggests its potential as a valuable building block for the synthesis of novel bioactive molecules. Further research, beginning with a confirmed synthesis and thorough characterization, is warranted to unlock the full potential of this compound in drug discovery and chemical biology. The insights provided in this guide, based on the established chemistry and biology of related compound classes, offer a solid foundation for initiating such investigations.

References

A comprehensive list of references is available in the digital version of this document to support the claims and protocols described herein.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight of 1-Acetyl-2-methylazepane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is paramount. 1-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is paramount. 1-Acetyl-2-methylazepane-2-carboxylic acid, a substituted cyclic amino acid derivative, represents a class of molecules with significant potential in medicinal chemistry. Its structural features, including a seven-membered azepane ring, an N-acetyl group, and a carboxylic acid moiety, suggest a diverse range of possible biological activities and applications as a scaffold in drug design.

Accurate determination of the molecular weight of such compounds is a fundamental prerequisite for their advancement through the development pipeline. It serves as the initial validation of a successful synthesis and is a critical parameter for subsequent analytical and biochemical assays. This guide provides a comprehensive overview of the theoretical calculation and experimental verification of the molecular weight of 1-Acetyl-2-methylazepane-2-carboxylic acid, tailored for professionals in the scientific community.

Chemical Identity and Structure

  • Systematic Name: 1-Acetyl-2-methylazepane-2-carboxylic acid

  • Molecular Formula: C₁₀H₁₇NO₃

  • CAS Number: 1159824-79-9[1]

The structure of 1-Acetyl-2-methylazepane-2-carboxylic acid is characterized by a saturated seven-membered nitrogen-containing ring (azepane). An acetyl group is attached to the nitrogen atom, and both a methyl group and a carboxylic acid group are attached to the carbon at the 2-position.

Chemical structure of 1-Acetyl-2-methylazepane-2-carboxylic acidFigure 1: 2D Structure of 1-Acetyl-2-methylazepane-2-carboxylic acid.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element as defined by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula for 1-Acetyl-2-methylazepane-2-carboxylic acid is C₁₀H₁₇NO₃.

The standard atomic weights for the constituent elements are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The average molecular weight is calculated as follows:

(10 × 12.011 u) + (17 × 1.008 u) + (1 × 14.007 u) + (3 × 15.999 u) = 199.247 u

For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value. This is calculated using the mass of the most abundant isotope of each element.

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

The monoisotopic mass is calculated as:

(10 × 12.000000) + (17 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) = 199.120844 u

This calculated monoisotopic mass is the value against which experimental data from high-resolution mass spectrometers are compared for formula confirmation.

ParameterValueSource
Molecular FormulaC₁₀H₁₇NO₃-
Average Molecular Weight199.247 g/mol Calculated
Monoisotopic Mass199.120844 DaCalculated

Experimental Verification of Molecular Weight

Mass spectrometry is the definitive technique for the experimental determination of the molecular weight of small molecules. Electrospray ionization (ESI) is a particularly suitable "soft" ionization technique that allows for the analysis of thermally labile and polar molecules like 1-Acetyl-2-methylazepane-2-carboxylic acid, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Logical Workflow for Mass Spectrometry Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing A Dissolve Sample B Dilute to ~10 µg/mL A->B C Filter Solution B->C D Infuse into ESI Source C->D Inject E Ionization D->E F Mass Analyzer E->F G Detector F->G H Generate Mass Spectrum G->H Signal I Identify [M+H]⁺ or [M-H]⁻ H->I J Compare with Theoretical Mass I->J

Caption: Workflow for molecular weight determination by ESI-MS.

Step-by-Step Experimental Protocol for ESI-MS

This protocol provides a generalized procedure for the analysis of 1-Acetyl-2-methylazepane-2-carboxylic acid using a high-resolution mass spectrometer. Instrument-specific parameters should be optimized by the operator.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid contamination and ensure optimal ionization. High salt concentrations and non-volatile buffers can suppress the ESI signal and contaminate the instrument.

  • Protocol:

    • Dissolve a small amount of the synthesized 1-Acetyl-2-methylazepane-2-carboxylic acid in a high-purity solvent such as methanol, acetonitrile, or water to create a stock solution of approximately 1 mg/mL.

    • Perform a serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of approximately 1-10 µg/mL.

    • If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

2. Instrument Setup and Calibration:

  • Rationale: The mass spectrometer must be properly calibrated to ensure high mass accuracy.

  • Protocol:

    • Set up the electrospray ionization source. For 1-Acetyl-2-methylazepane-2-carboxylic acid, both positive and negative ion modes should be tested, although the carboxylic acid suggests negative ion mode ([M-H]⁻) will be effective, and the tertiary amine allows for positive ion mode ([M+H]⁺).

    • Calibrate the mass analyzer across the desired mass range (e.g., m/z 100-500) using a standard calibration solution appropriate for the ion mode.

    • Set the instrument parameters. Typical starting parameters for a small molecule like this might include:

      • Capillary Voltage: 3-4 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-400 °C

      • Nebulizer Gas Flow: Instrument dependent

3. Data Acquisition:

  • Rationale: Data is acquired over a specific mass-to-charge ratio range to detect the ion of interest.

  • Protocol:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 150-250).

4. Data Analysis:

  • Rationale: The acquired spectrum is analyzed to identify the peak corresponding to the molecule of interest and its mass is compared to the theoretical value.

  • Protocol:

    • Process the raw data to generate a mass spectrum.

    • Identify the peak corresponding to the [M+H]⁺ (expected m/z ≈ 199.1208 + 1.0073 = 200.1281) or [M-H]⁻ (expected m/z ≈ 199.1208 - 1.0073 = 198.1135) ion.

    • Compare the measured accurate mass of this peak to the calculated monoisotopic mass. A mass error of less than 5 ppm is typically considered confirmation of the elemental composition.

Conclusion

The accurate determination of the molecular weight of 1-Acetyl-2-methylazepane-2-carboxylic acid is a critical step in its chemical characterization. By combining theoretical calculations based on its molecular formula (C₁₀H₁₇NO₃) with experimental verification via high-resolution mass spectrometry, researchers can confidently confirm the identity of the synthesized compound. This foundational data is essential for ensuring the integrity of subsequent research and development activities, from mechanistic studies to preclinical evaluation. The methodologies outlined in this guide provide a robust framework for scientists to achieve reliable and accurate molecular weight determination for this and similar novel chemical entities.

References

  • IUPAC. Atomic Weights of the Elements 2021.[Link]

  • University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service.[Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • D'Agostino, P. A., & Lahaie, J. R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 684.
  • PubChem. 2-acetylcyclohexane-1-carboxylic Acid.[Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 1-Acetyl-2-methylazepane-2-carboxylic acid: High-Sensitivity LC-MS/MS and Chiral HPLC Protocols

An Application Note for Drug Development Professionals Abstract This application note presents robust analytical methodologies for the quantitative determination of 1-Acetyl-2-methylazepane-2-carboxylic acid, a chiral N-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents robust analytical methodologies for the quantitative determination of 1-Acetyl-2-methylazepane-2-carboxylic acid, a chiral N-acetylated cyclic amino acid derivative. Given its structural properties, this molecule presents typical analytical challenges for carboxylic acids, including poor retention in reversed-phase chromatography and the absence of a strong native chromophore for UV detection.[1][2] To address these challenges, two primary methods are detailed: (1) a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for achiral quantification in complex matrices, and (2) a High-Performance Liquid Chromatography (HPLC) method using a Chiral Stationary Phase (CSP) for the critical task of enantiomeric separation and purity assessment. These protocols are designed to provide the accuracy, precision, and selectivity required for regulatory submissions in pharmaceutical development.

Introduction: The Analytical Challenge

1-Acetyl-2-methylazepane-2-carboxylic acid is a synthetic compound featuring a seven-membered azepane ring, a carboxylic acid functional group, and a chiral center at the C2 position. Accurate quantification of such molecules is paramount in drug development for pharmacokinetic studies, process monitoring, and quality control. The analysis of carboxylic acids by liquid chromatography often encounters several obstacles:

  • Poor Chromatographic Behavior: The polarity of the carboxyl group can lead to poor retention on traditional reversed-phase (e.g., C18) columns and result in asymmetric peak shapes.[2]

  • Lack of Chromophore: The molecule does not possess a suitable chromophore, rendering direct UV detection insensitive and impractical for trace-level quantification.[1][3]

  • Weak Ionization: While amenable to mass spectrometry, carboxylic acids can exhibit variable ionization efficiency.[2][4]

  • Chirality: The presence of a stereocenter necessitates the development of enantioselective methods, as physiological and toxicological properties of enantiomers can differ significantly.[5]

This guide provides comprehensive, field-proven protocols designed to overcome these specific challenges, ensuring data integrity and methodological robustness.

Method 1: High-Sensitivity Achiral Quantification by LC-MS/MS

For ultimate sensitivity and selectivity, particularly in biological matrices, LC-MS/MS is the method of choice. This protocol is optimized for robust performance using electrospray ionization (ESI) in negative ion mode, which is highly effective for deprotonating carboxylic acids to form the [M-H]⁻ carboxylate anion.[4]

Principle & Workflow

The workflow involves a sample preparation step to isolate the analyte from the matrix, followed by reversed-phase UHPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures that only the specific analyte of interest is quantified, even in the presence of co-eluting matrix components.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma/Solution Sample p2 Protein Precipitation (with Acetonitrile) p1->p2 p3 Liquid-Liquid Extraction (pH adjustment & Ethyl Acetate) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 UHPLC Injection p4->a1 a2 C18 Column Separation a1->a2 a3 ESI- Source a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: General workflow for LC-MS/MS quantification.

Detailed Experimental Protocol

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust technique for cleaning up complex samples like plasma. Adjusting the pH to be acidic ensures the carboxylic acid is in its neutral, protonated form, maximizing its partitioning into an organic solvent.

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., an isotopically labeled version of the analyte).

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rcf for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant to ~pH 3 by adding 10 µL of 1 M HCl.

  • Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) for injection.

B. Instrumental Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
UHPLC System
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier improves peak shape and aids in ESI+ (if needed), but is compatible with ESI-.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), NegativeOptimal for forming the [M-H]⁻ ion of carboxylic acids.[4]
Capillary Voltage-3.0 kVTypical voltage for ESI-.
Source Temp.150 °CInstrument-dependent optimization is required.
Desolvation Temp.400 °CInstrument-dependent optimization is required.
MRM TransitionHypothetical: Q1: 198.12 -> Q3: 154.13Q1: [M-H]⁻ of C10H17NO3 (MW: 199.25). Q3: A plausible fragment from loss of CO2 (44 Da). This must be determined experimentally by infusing the analyte.
Collision EnergyTo be optimizedThe voltage required to induce fragmentation; typically 10-30 eV.

Method 2: Enantiomeric Separation by Chiral HPLC-UV

The separation of enantiomers is a regulatory necessity. This is best achieved using a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times.[7][8] Polysaccharide-based CSPs are exceptionally versatile for a wide range of chiral compounds.[7]

Principle & Workflow

Because the analyte lacks a strong UV chromophore, a pre-column derivatization step is recommended to attach a UV-active moiety to the carboxylic acid group. This dramatically increases the sensitivity of UV detection.[2][9] The derivatized diastereomers are then separated on a CSP.

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Isolated Analyte (from synthesis or extraction) p2 Derivatization Reaction (e.g., with 2-nitrophenylhydrazine) p1->p2 p3 Reaction Quench & Dilution p2->p3 a1 HPLC Injection p3->a1 a2 Chiral Stationary Phase (CSP) Separation a1->a2 a3 UV/DAD Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Enantiomeric Excess (%ee) d1->d2 d3 Quantify using Calibration Curve d1->d3

Figure 2: Workflow for chiral separation with UV derivatization.

Detailed Experimental Protocol

A. Pre-Column Derivatization for UV Detection

  • Rationale: The reaction of the carboxylic acid with a reagent like 2-nitrophenylhydrazine in the presence of a coupling agent (e.g., EDC) forms a hydrazide with a strong chromophore, enabling low-level UV detection.[10]

  • Evaporate the solvent from the purified analyte sample.

  • Add 200 µL of acetonitrile, 50 µL of 10 mg/mL 2-nitrophenylhydrazine hydrochloride in acetonitrile, and 50 µL of 20 mg/mL 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile.

  • Vortex and allow the reaction to proceed at room temperature for 2 hours.[10]

  • Quench the reaction by adding 500 µL of mobile phase. The sample is now ready for injection.

B. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System
ColumnPolysaccharide-based CSP (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)A versatile and widely used CSP for enantiomeric separations.[7]
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)Typical normal-phase conditions for polysaccharide CSPs. The ratio must be optimized for resolution.
Isocratic/GradientIsocraticIsocratic elution is standard for chiral separations to ensure stable interactions with the CSP.
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp.25 °CTemperature can significantly affect chiral resolution; it should be tightly controlled.
DetectionUV/DAD at 392 nmThe detection wavelength should be set to the absorbance maximum of the derivatized product (e.g., 2-nitrophenylhydrazide).[10]
Injection Volume10 µL

Method Validation Framework

Both protocols must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters to be assessed are summarized below.

Validation ParameterDescription
Specificity Ability to assess the analyte unequivocally in the presence of matrix components, impurities, or degradants.
Linearity & Range The concentration range over which the method is accurate, precise, and linear. A minimum of 5 concentration levels should be used.
Accuracy The closeness of test results to the true value, assessed by spike/recovery experiments at multiple levels (e.g., 80%, 100%, 120%).
Precision Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Expressed as %RSD.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

The analytical methods detailed in this application note provide a comprehensive strategy for the quantitative analysis of 1-Acetyl-2-methylazepane-2-carboxylic acid. The LC-MS/MS method offers unparalleled sensitivity and selectivity for achiral quantification in complex matrices, making it ideal for pharmacokinetic and metabolic studies. The chiral HPLC-UV method, enhanced by pre-column derivatization, provides a reliable means to control and quantify the enantiomeric purity of the compound, a critical quality attribute in pharmaceutical manufacturing. Adherence to these protocols and a rigorous validation strategy will ensure the generation of high-quality, defensible data suitable for regulatory scrutiny.

References

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved January 24, 2026, from [Link]

  • Koval, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved January 24, 2026, from [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved January 24, 2026, from [Link]

  • Hodek, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. Retrieved January 24, 2026, from [Link]

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. (n.d.). D.T. SUZUKI. Retrieved January 24, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu. Retrieved January 24, 2026, from [Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved January 24, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 24, 2026, from [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (n.d.). Nature. Retrieved January 24, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (n.d.). Chemical Review and Letters. Retrieved January 24, 2026, from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. Retrieved January 24, 2026, from [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (n.d.). Hokkaido University. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of carboxylic acid‐terminated polyisobutylenes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.

Sources

Application

Application Notes and Protocols: The Azepane Scaffold in Modern Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its significance stems not just from its presence in numerous natural products and FDA-approved drugs, but from its inherent structural properties.[3][4][5] The non-planar, flexible conformation of the azepane ring provides a three-dimensional framework that allows for the precise spatial orientation of substituents, enabling effective interactions with complex biological targets.[1][5] This conformational diversity is often a decisive factor in the bioactivity of its derivatives.[5]

This technical guide offers a comprehensive exploration of the applications of azepane-based compounds, moving beyond a simple survey to provide actionable insights and protocols for drug discovery professionals. We will delve into key therapeutic areas where this scaffold has proven transformative, explain the causal relationships behind its efficacy, and provide detailed methodologies for its synthesis and evaluation.

Section 1: Azepane Scaffolds in Oncology

The fight against cancer demands molecular tools that can selectively interfere with aberrant cellular machinery. The azepane scaffold has emerged as a versatile platform for designing potent and selective inhibitors of key oncogenic pathways, including those regulated by protein phosphatases, kinases, and topoisomerases.

Application Note 1.1: Potent Inhibition of PTPN2/PTPN1 for Cancer Immunotherapy

Causality and Mechanism: Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of inflammatory signaling, acting as key checkpoints that suppress anti-tumor immunity.[6][7] Their inhibition is a highly sought-after strategy to "release the brakes" on the immune system.[8] PTPN2/PTPN1 antagonists block the dephosphorylation of key signaling molecules in the JAK-STAT and T-cell receptor (TCR) pathways.[1][6] This enhances downstream signaling, leading to increased T-cell and natural killer (NK) cell activation, proliferation, and effector functions, thereby promoting a robust anti-tumor immune response.[6][8] The flexible azepane ring can effectively position functional groups to achieve potent, nanomolar-level inhibition of these targets.[6]

Data Presentation: PTPN2/PTPN1 Inhibition

Compound ClassTarget(s)Reported ActivityReference
Azepane-containing derivativesPTPN2 / PTPN1Potent, nanomolar inhibition (IC50 < 10 nM)[6]
ABBV-CLS-484 (Clinical Candidate)PTPN2 / PTPN1First-in-class, orally bioavailable inhibitor[6][8]

Signaling Pathway Visualization: PTPN2/PTPN1 Inhibition by Azepane Derivatives

PTPN2_Inhibition cluster_nucleus Nucleus TCR TCR IFNGR IFNγR JAK JAK IFNGR->JAK IFNγ binds STAT1 STAT1 JAK->STAT1 phosphorylates PTPN2 PTPN2 JAK->PTPN2 dephosphorylates pSTAT1 pSTAT1 Transcription Gene Transcription (Immune Response) pSTAT1->Transcription translocates & activates Azepane Azepane Inhibitor Azepane->PTPN2

Caption: PTPN2 inhibition by azepane derivatives enhances JAK-STAT signaling.[6]

Application Note 1.2: Dibenzo[b,f]azepines as Topoisomerase II Inhibitors

Causality and Mechanism: Topoisomerase II is an essential enzyme that manages DNA topology during replication.[6][9] Its inhibition leads to DNA strand breaks and subsequent apoptosis, making it a validated target for chemotherapy.[9] The rigid, polyaromatic skeleton of certain fused azepine systems, such as dibenzo[b,f]azepine, serves as an effective DNA intercalating agent.[9] This structural feature, combined with strategically placed side chains, allows these molecules to stabilize the DNA-topoisomerase II cleavage complex, preventing the re-ligation of DNA strands and triggering cell death. The design principle often involves creating a rigid, planar chromophore that can sandwich between DNA base pairs, a strategy successfully employed in drugs like doxorubicin.[9]

Data Presentation: Anticancer Activity of Azepine Derivatives

Compound ClassTarget(s)Cell LineActivity (IC50)Reference
Dibenzo[b,f]azepine-oxadiazoleTopoisomerase IILeukaemia (SR)13.05 µM[9]
Pyrrolo[1,2-a]azepineCDK2Liver (HepG2)1.6 nM[6][10]
Pyrrolo[1,2-a]azepineBreast (MCF7)10.7 nM[6][10]
Dibenzo[b,f]azepine-isoxazolineTopoisomerase IIVariousComparable to cisplatin[6]
Protocol 1: General In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic effects of novel azepane-based compounds on cancer cell lines.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., HepG2, MCF7) to ~80% confluency in appropriate media.

  • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the test azepane compound in DMSO.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Carefully remove the old media from the wells and add 100 µL of the media containing the test compound concentrations.

  • Self-Validation: Include vehicle controls (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).[1]

  • Incubate the plates for 48 or 72 hours.[1]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

4. Formazan Solubilization and Data Acquisition:

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from a blank well (media only).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Azepane Scaffolds in Neuroscience

The complexity of the central nervous system (CNS) presents unique challenges for drug design. Azepane-based compounds have demonstrated significant potential in this area, particularly in modulating neurotransmitter systems and pathways implicated in neurodegenerative diseases.[4][11]

Application Note 2.1: Chiral Bicyclic Azepanes as Monoamine Transporter Inhibitors

Causality and Mechanism: Monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT) are crucial regulators of neurotransmission.[12] Inhibitors of these transporters are frontline treatments for depression, ADHD, and other neuropsychiatric disorders. A novel N-benzylated bicyclic azepane was identified as a potent inhibitor of NET, DAT, and SERT.[13] The fused ring system introduces conformational rigidity, which can enhance binding affinity and selectivity. The chirality of the scaffold was found to be critical; the (R,R)-enantiomer was 26-fold more active as a NET inhibitor than its (S,S)-counterpart, highlighting the importance of precise stereochemistry for optimal target engagement.[12]

Data Presentation: Monoamine Transporter Inhibition by (R,R)-1a

TargetIC50 Value
Norepinephrine Transporter (NET)60 ± 7 nM
Dopamine Transporter (DAT)230 ± 12 nM
Serotonin Transporter (SERT)250 ± 32 nM
Sigma-1 Receptor (σ-1R)~110 nM
Data sourced from J. Med. Chem. publication on a chiral bicyclic azepane.[12]
Application Note 2.2: Targeting BACE1 for Alzheimer's Disease

Causality and Mechanism: The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is a primary event in the pathogenesis of Alzheimer's disease.[1] The enzyme β-secretase 1 (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), a rate-limiting step in Aβ production.[1] Therefore, inhibiting BACE1 is a key therapeutic strategy. Azepane-based derivatives have been reported as secretase inhibitors with promising anti-Alzheimer's potential.[11] The azepane scaffold can serve as a non-peptidic backbone to position key pharmacophoric elements, such as hydrogen bond donors and acceptors, into the catalytic site of the BACE1 enzyme, effectively blocking its proteolytic activity.

Signaling Pathway Visualization: BACE1 Inhibition by Azepane Derivatives

BACE1_Inhibition cluster_pathway Pathogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 gamma_secretase γ-secretase Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation Azepane Azepane BACE1 Inhibitor Azepane->BACE1 INHIBITS Discovery_Workflow Synthesis 1. Scaffold Synthesis & Library Generation Screening 2. Primary High-Throughput Screening Synthesis->Screening Confirmation 3. Hit Confirmation & Dose-Response (IC50) Screening->Confirmation Selectivity 4. Secondary Assays & Selectivity Profiling Confirmation->Selectivity ADME 5. In Vitro ADME (Stability, Solubility, etc.) Selectivity->ADME Optimization 6. Lead Optimization (SAR) ADME->Optimization Optimization->Synthesis Iterate InVivo 7. In Vivo PK & Efficacy Studies Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A typical workflow for the discovery of azepane-based drug candidates.

Conclusion and Future Outlook

The azepane scaffold continues to demonstrate its immense value in medicinal chemistry, providing a versatile foundation for the development of novel therapeutics against a wide range of diseases. [2][3]Its derivatives have shown remarkable activity in oncology, neuroscience, and beyond. [4]Future research will likely focus on developing more efficient and stereoselective synthetic methodologies to access novel and unexplored chemical space. [3]As our understanding of complex biological systems deepens, the three-dimensional diversity offered by the azepane ring will remain an indispensable tool for designing the next generation of targeted medicines.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Carreira, L. A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Advances. [Link]

  • Goud, S. R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Taylor & Francis Online. [Link]

  • Azepane. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Al-Obaid, A. M., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). PubMed. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). ResearchGate. [Link]

Sources

Method

Application Note: A Hierarchical Framework for Elucidating the Bioactivity of Novel Azepane Compounds

Introduction: The Azepane Scaffold as a Privileged Motif in Drug Discovery The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is recognized as a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold as a Privileged Motif in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its prevalence in a wide array of natural products and clinically successful pharmaceuticals, underscoring its favorable drug-like properties.[3][4][5] The inherent three-dimensional and flexible conformation of the azepane core allows for diverse substitution patterns, enabling chemists to meticulously tune a compound's steric and electronic properties to achieve high-affinity interactions with biological targets.[1][5]

Compounds incorporating the azepane motif have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antidiabetic, antiviral, and anti-Alzheimer's properties.[2][3] For instance, the natural product Balanol is a potent protein kinase inhibitor, while approved drugs like Tolazamide and Azelastine serve as an antidiabetic agent and a histamine antagonist, respectively.[5]

Given this therapeutic potential, the development of novel azepane derivatives is a highly active area of research.[2] However, moving from a newly synthesized compound to a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. This application note presents a hierarchical, field-proven framework for testing the bioactivity of novel azepane compounds. We provide detailed, self-validating protocols that progress logically from broad phenotypic screening to specific target identification, mechanistic elucidation, and preliminary preclinical profiling. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

The Hierarchical Testing Strategy: A Funnel Approach to Bioactivity

A robust and efficient drug discovery campaign relies on a tiered or hierarchical testing strategy. This approach acts as a funnel, beginning with broad, high-throughput screens to identify "hits" from a library of compounds and progressively employing more complex, resource-intensive assays to characterize the most promising candidates. This strategy ensures that resources are focused on compounds with the highest potential for clinical success.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Mechanistic Studies cluster_3 Tier 4: Preclinical Profiling PhenoScreen Phenotypic Assays (e.g., Cytotoxicity, Antimicrobial) TargetID Target Identification & Engagement (CETSA, Chemoproteomics, SPR) PhenoScreen->TargetID Active 'Hits' MechAssay Functional & Pathway Assays (Enzyme Inhibition, Signaling) TargetID->MechAssay Confirmed Target Preclinical In Vitro ADME & In Vivo PK/PD (Permeability, Efficacy Models) MechAssay->Preclinical Validated Mechanism Clinical Candidate Clinical Candidate Preclinical->Clinical Candidate

Tier 1: Primary Bioactivity Screening Protocols

The initial goal is to cast a wide net to determine if a novel azepane compound exerts any biological effect in a relevant model system. These assays are typically cell-based and designed for moderate to high throughput.

Protocol: Anticancer Cytotoxicity via MTT Assay
  • Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational screen for anticancer activity. It measures the metabolic activity of cells, specifically the mitochondrial dehydrogenase enzymes.[1] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout of cell viability. A potent cytotoxic compound will result in a lower formazan signal. To assess selectivity, it is crucial to test compounds against both cancerous and non-cancerous cell lines.[6]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon, A549 for lung) and a normal cell line (e.g., WRL68) in separate 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[1]

    • Compound Preparation: Prepare a 2X stock solution of the azepane compounds in the appropriate cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[1]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Data Presentation:

Compound IDCell LineIC₅₀ (µM)Selectivity Index (Normal/Cancer)
Azepane-001HCT-116 (Colon)1.515.3
Azepane-001WRL68 (Normal)23.0-
DoxorubicinHCT-116 (Colon)0.25.0
Protocol: Antimicrobial Activity via Broth Microdilution
  • Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[1] This assay is essential for identifying compounds with potential antibacterial or antifungal properties.

  • Step-by-Step Methodology:

    • Medium Preparation: Prepare the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Compound Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of a concentrated stock of the azepane compound to the first column and perform 2-fold serial dilutions across the plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

    • Inoculation: Inoculate each well with 50 µL of the bacterial suspension. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

    • MIC Determination: The MIC is identified as the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[1]

Tier 2: Target Identification and Engagement Protocols

A phenotypic "hit" is only the beginning. To create a viable drug, its molecular target must be identified. Confirming that a compound physically interacts with its intended target within the complex milieu of a cell is a critical step known as target engagement. We advocate for a multi-pronged approach to build a strong, self-validating case for a specific target.

G CETSA CETSA (Confirms in-cell engagement) ValidatedTarget Validated Target CETSA->ValidatedTarget ChemProt Chemical Proteomics (Identifies potential targets) Hypothesis Target Hypothesis ChemProt->Hypothesis Generates SPR Surface Plasmon Resonance (Quantifies direct binding) SPR->ValidatedTarget Hypothesis->CETSA Tests Hypothesis->SPR Tests

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Causality: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature.[7] By heating intact cells treated with the compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in soluble protein in the presence of the compound indicates direct target engagement in a physiologically relevant environment.

  • Step-by-Step Methodology (Microplate-based):

    • Cell Treatment: Treat cultured cells with the azepane compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

    • Heating: Aliquot the cell suspension into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

    • Detection: Carefully transfer the supernatant (containing soluble proteins) to a new plate. Quantify the amount of the specific target protein using a suitable detection method, such as an ELISA-based format (e.g., AlphaScreen®) or Western blotting.[7]

    • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Protocol Outline: Chemical Proteomics (Kinobeads Competition)
  • Causality: For compounds suspected to be kinase inhibitors (a common class for azepane derivatives), chemical proteomics provides a powerful, unbiased method for target identification.[5] "Kinobeads" are broad-spectrum kinase inhibitors immobilized on a resin that can capture a large fraction of the cellular kinome.[8][9] A free azepane compound will compete with the beads for binding to its specific target kinases. By using quantitative mass spectrometry, one can identify which kinases are displaced from the beads by the compound, thus revealing its targets.

  • High-Level Workflow:

    • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein complexes.

    • Competition Binding: Incubate the lysate with the kinobeads in the presence of either the azepane compound or a vehicle control (DMSO).

    • Enrichment: Wash the beads to remove non-specifically bound proteins.

    • Elution & Digestion: Elute the bound proteins and digest them into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

    • Data Analysis: Identify proteins that show a concentration-dependent decrease in binding to the beads in the presence of the azepane compound. These are the primary target candidates.

Protocol Concept: Surface Plasmon Resonance (SPR)
  • Causality: SPR is a label-free, real-time biophysical technique that provides quantitative data on binding affinity (Kᴅ) and kinetics (kₐ/kₒ).[10][11] It directly measures the interaction between a purified target protein immobilized on a sensor chip and the azepane compound flowing over the surface. This assay provides definitive, quantitative proof of a direct biomolecular interaction, which is essential for validating hits from CETSA or proteomics.

  • Conceptual Workflow:

    • Target Immobilization: The purified, recombinant target protein is covalently attached to the surface of an SPR sensor chip.

    • Analyte Injection: A series of concentrations of the azepane compound (the analyte) are injected over the sensor surface.

    • Real-Time Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.

    • Kinetic Analysis: The resulting sensorgrams are fitted to binding models to calculate the association rate (kₐ), dissociation rate (kₒ), and the equilibrium dissociation constant (Kᴅ).

Tier 3: Mechanistic and Functional Assays

Once a target is validated, the next step is to determine the functional consequence of the compound-target interaction. This involves specific enzymatic or cell-based assays designed to measure the downstream effects of target modulation.

Protocol: BACE1 Enzymatic Inhibition Assay (Anti-Alzheimer's)
  • Causality: The enzyme β-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is one of the enzymes responsible for cleaving amyloid precursor protein to generate amyloid-β peptides.[1] An inhibitor of BACE1 would be expected to reduce amyloid-β production. This fluorometric assay directly measures the enzymatic activity of BACE1.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a solution of recombinant BACE1 enzyme, and a fluorogenic BACE1 substrate.

    • Inhibitor Preparation: Prepare serial dilutions of the azepane test compounds and a known BACE1 inhibitor (positive control).

    • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or control.[1]

    • Reaction Initiation: Initiate the reaction by adding the BACE1 substrate to all wells.

    • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.[1]

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 340/490 nm).[1]

    • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[1]

  • Data Presentation:

Compound IDTargetAssay TypeIC₅₀ (nM)
Azepane-007BACE1Fluorometric85.4
BACE1-Inhibitor IVBACE1Fluorometric15.1
Mechanistic Pathway: PTPN2 Inhibition in Immuno-Oncology
  • Causality: Protein tyrosine phosphatases like PTPN2 are critical negative regulators of cytokine signaling pathways, such as the JAK/STAT pathway, which is essential for anti-tumor immune responses.[1] An azepane compound that inhibits PTPN2 could potentially unleash the immune system against cancer cells by enhancing interferon-gamma (IFNγ) signaling. Functional assays would involve treating immune cells (e.g., T cells) with the compound and measuring the phosphorylation status of STAT1 via Western blot or flow cytometry after IFNγ stimulation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm IFNgR IFNγ Receptor JAK JAK Kinase IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 Gene Transcription Gene Transcription pSTAT1->Gene Transcription Dimerizes & Translocates PTPN2 PTPN2 PTPN2->pSTAT1 Dephosphorylates Azepane Azepane Inhibitor Azepane->PTPN2 Inhibits IFNg IFNγ IFNg->IFNgR

Tier 4: Preliminary Preclinical Profiling

Before a compound can be considered for in-vivo efficacy studies, it must be profiled for its drug-like properties. This stage, governed by strict regulatory guidelines like Good Laboratory Practices (GLP), bridges the gap between in-vitro activity and whole-organism pharmacology.[12][13]

  • In Silico & In Vitro ADME-Tox:

    • Causality: ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts how a drug will behave in an organism. Early assessment is critical to avoid costly late-stage failures.

    • Protocols:

      • In Silico Screening: Utilize computational tools like SwissADME or pkCSM to predict properties like Lipinski's Rule of Five, solubility, and potential toxicity liabilities as a cost-effective first pass.[14]

      • In Vitro Assays: Conduct key experiments such as the Caco-2 permeability assay (to model intestinal absorption), metabolic stability assays using liver microsomes (to predict metabolic clearance), and preliminary safety screening in cell lines like HepG2 for hepatotoxicity.

  • In Vivo Pharmacokinetics (PK):

    • Causality: Pharmacokinetic studies are essential to understand how much of the drug gets into the bloodstream and how long it stays there after administration to a living organism.

    • Protocol Outline: Administer the azepane compound to an animal model (e.g., mice or rats) via a relevant route (e.g., oral gavage, intravenous injection).[15] Collect blood samples at various time points, process them to plasma, and quantify the drug concentration using LC-MS/MS. This data is used to calculate key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability (%F).

Conclusion

The journey of an azepane compound from the synthesis flask to a potential therapeutic is one of progressive and rigorous scientific inquiry. The hierarchical framework presented here provides a logical, evidence-based pathway for this evaluation. By starting with broad phenotypic screens, confirming biological targets with a suite of orthogonal assays (CETSA, proteomics, SPR), elucidating the functional consequences with specific mechanistic studies, and finally, assessing drug-like properties through ADME and PK profiling, researchers can build a comprehensive data package. This systematic approach not only validates the bioactivity of a novel azepane compound but also provides the critical insights necessary to guide its future development in the complex landscape of drug discovery.

References

  • Synthesis of Functionalized Azepines via Cu(I)
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
  • Advances in surface plasmon resonance for analyzing active components in traditional Chinese medicine.
  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Compar
  • Preclinical Studies in Drug Development. PPD.
  • Step 2: Preclinical Research. U.S.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Azepanes

Abstract The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and three-dimensional character make it an attractive motif for exploring chemical space and achieving potent and selective interactions with biological targets.[1] However, the synthesis of substituted azepanes, particularly on a large scale, presents significant challenges due to unfavorable cyclization kinetics and the frequent need for multi-step sequences.[3] This guide provides an in-depth analysis of key synthetic strategies amenable to scale-up, offering detailed protocols, process considerations, and a comparative assessment to aid researchers, scientists, and drug development professionals in the efficient and robust production of these valuable building blocks.

Strategic Overview: Navigating the Synthetic Landscape for Azepane Scaffolds

The construction of the seven-membered azepane ring on a large scale is a non-trivial undertaking. Unlike the more readily accessible five- and six-membered congeners (pyrrolidines and piperidines), the formation of azepanes is often hampered by entropic factors that disfavor 7-endo cyclizations.[3] Consequently, the choice of synthetic strategy is paramount and must be guided by factors such as the desired substitution pattern, cost of goods, scalability, and process safety.

The primary approaches to substituted azepanes can be broadly categorized as:

  • Ring-Expansion Reactions: These methods leverage more readily available five- or six-membered rings, expanding them to the seven-membered azepane system. The Beckmann rearrangement is a classic and industrially relevant example.

  • Ring-Closing Reactions: These strategies involve the intramolecular cyclization of a linear precursor. Ring-Closing Metathesis (RCM) has emerged as a particularly powerful, albeit often costly, tool in this regard.

  • Dearomative Ring Expansion: A modern and innovative approach involves the photochemical rearrangement of aromatic systems, such as nitroarenes, to directly generate the azepane core in a highly convergent manner.[4]

This guide will delve into these key strategies, providing the causal logic behind procedural choices and offering detailed, scalable protocols.

The Workhorse of Industry: Beckmann Rearrangement for Azepane Synthesis

The Beckmann rearrangement, the acid-catalyzed conversion of a ketoxime to an amide (in this case, a lactam), is a cornerstone of industrial chemistry, most famously used in the multi-ton production of caprolactam for Nylon-6.[5] This strategy's primary advantage is the use of readily available and inexpensive cyclohexanone derivatives as starting materials.

Mechanistic Rationale and Scalability Considerations

The reaction proceeds via protonation of the oxime hydroxyl, converting it into a good leaving group. This is followed by a concerted 1,2-alkyl migration of the group anti-periplanar to the departing water molecule, forming a nitrilium ion intermediate. Subsequent hydrolysis yields the lactam.[6]

Key Scale-Up Considerations:

  • Reagent Stoichiometry and Safety: The classical Beckmann rearrangement often employs highly corrosive and hazardous reagents like oleum or polyphosphoric acid.[7] On a large scale, handling these reagents requires specialized equipment and stringent safety protocols. Modern, milder conditions using solid acid catalysts or reagents like cyanuric chloride are being explored but may present their own challenges in terms of cost and catalyst separation.[8]

  • Thermal Management: The rearrangement is often exothermic. Large-scale reactors must have efficient cooling systems to control the reaction temperature and prevent runaway reactions.

  • Stereocontrol of the Oxime: The migration is stereospecific. The group anti to the hydroxyl group on the C=N bond is the one that migrates.[9] For unsymmetrical cyclohexanones, this necessitates control over the E/Z geometry of the oxime precursor to ensure regioselectivity in the final lactam, which can be challenging to achieve and maintain on a large scale.

Large-Scale Protocol: Synthesis of a Substituted Azepan-2-one

This protocol is a representative, generalized procedure for the large-scale synthesis of a substituted lactam from a cyclohexanone derivative.

Step 1: Oxime Formation

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the substituted cyclohexanone (5.0 kg, 1.0 equiv) and ethanol (25 L).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.2 equiv) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.

  • Work-up: Cool the reactor to 20 °C. Slowly add water (50 L) to precipitate the oxime. Filter the solid product, wash with cold water (2 x 10 L), and dry under vacuum at 40-50 °C to a constant weight.

Step 2: Beckmann Rearrangement

  • Reactor Setup: Charge a 100 L reactor suitable for corrosive acids with polyphosphoric acid (50 kg). Heat the acid to 80 °C with stirring.

  • Reagent Addition: Carefully add the dried cyclohexanone oxime (from Step 1) portion-wise over 1-2 hours, maintaining the internal temperature between 80-90 °C. An exotherm will be observed; control the addition rate to manage the temperature.

  • Reaction: Stir the mixture at 90 °C for 2-3 hours until the reaction is complete (monitor by HPLC).

  • Work-up and Isolation: Cool the reaction mixture to 50 °C. Very carefully and slowly, quench the reaction by transferring the mixture onto a stirred mixture of ice and water (200 kg). This is a highly exothermic process and requires robust cooling and slow addition.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 30 L).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam.

  • Final Purification: The crude lactam can be purified by vacuum distillation or, preferably for large-scale operations, by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

Self-Validation Checkpoints:

  • In-Process Control (IPC) for Oxime Formation: HPLC analysis should confirm >98% conversion of the ketone. The E/Z ratio of the oxime should be determined if regioselectivity is a concern.

  • IPC for Rearrangement: HPLC analysis should confirm the disappearance of the oxime. The ratio of desired to undesired lactam regioisomers should be quantified.

  • Final Product Specification: The final product should be analyzed for purity (HPLC, >99%), identity (NMR, MS), and residual solvent content (GC).

Modern Precision: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic compounds, including seven-membered rings.[10] It offers excellent functional group tolerance and generally milder reaction conditions compared to classical methods. However, its application on an industrial scale is often limited by the high cost of ruthenium catalysts and the need to remove residual metal from the final product.[11]

Mechanistic Rationale and Scalability Considerations

RCM involves an intramolecular reaction between two alkene moieties on a linear precursor, catalyzed by a metal alkylidene complex (e.g., Grubbs or Hoveyda-Grubbs catalysts). The reaction proceeds through a metallacyclobutane intermediate, releasing volatile ethylene as a byproduct, which helps to drive the reaction to completion.[10]

RCM_Mechanism cluster_0 Catalytic Cycle Diene Diene Precursor Intermediate1 Metallacyclobutane Diene->Intermediate1 + [Ru] Cat [Ru]=CH₂ Intermediate2 New Alkylidene Intermediate1->Intermediate2 - Ethylene Product Cyclic Azepine + Ethylene Intermediate2->Product Intramolecular Cyclization

Caption: Simplified mechanism of Ring-Closing Metathesis.

Key Scale-Up Considerations:

  • Catalyst Loading and Cost: Ruthenium catalysts are expensive. Process development must focus on minimizing catalyst loading (ppm levels are ideal) through careful optimization of temperature, concentration, and reaction time.[12]

  • High Dilution vs. Concentration: Traditionally, RCM for medium-sized rings requires high dilution to favor intramolecular cyclization over intermolecular polymerization. On a large scale, this leads to very large reactor volumes and high solvent costs (poor Process Mass Intensity).[13] Modern strategies focus on slow substrate addition to a heated solution of the catalyst to maintain pseudo-high dilution conditions without requiring massive solvent volumes.

  • Ruthenium Removal: For pharmaceutical applications, residual ruthenium levels must be reduced to parts-per-million (ppm) levels. This requires dedicated purification steps, such as treatment with scavengers (e.g., 2-mercaptonicotinic acid), specialized silica gel, or activated carbon filtration, which adds complexity and cost to the process.[12]

Large-Scale Protocol: Synthesis of an N-Boc-Protected Tetrahydroazepine

This protocol is adapted from industrial case studies for the synthesis of a seven-membered azepane ring.[12]

  • Reactor Setup: Charge a 200 L jacketed reactor with toluene (100 L) and the Hoveyda-Grubbs II catalyst (e.g., 50-500 ppm relative to substrate). Heat the solution to 80-90 °C under a nitrogen atmosphere.

  • Substrate Addition: Prepare a solution of the diene precursor (e.g., N-Boc-N,N-bis(pent-4-en-1-yl)amine) (10.0 kg, 1.0 equiv) in toluene (20 L). Using a metering pump, add this solution to the hot catalyst solution over 4-8 hours.

  • Reaction Monitoring: The reaction progress is monitored by observing the evolution of ethylene gas and by taking periodic samples for GC or HPLC analysis to confirm the disappearance of the starting material.

  • Catalyst Quenching and Removal: After the reaction is complete (typically 1-2 hours after the addition is finished), cool the reactor to 50 °C. Add a ruthenium scavenger such as 2-mercaptonicotinic acid (e.g., 50-100 equiv relative to Ru) and stir for 2-4 hours.

  • Work-up: Filter the mixture through a pad of silica gel or activated carbon to remove the catalyst residues. Concentrate the filtrate under reduced pressure to obtain the crude unsaturated azepine.

  • Hydrogenation: The crude product is dissolved in a suitable solvent like ethanol or ethyl acetate and subjected to hydrogenation (e.g., using H₂ gas at 50 psi with a Pd/C catalyst) to yield the final saturated azepane.

  • Final Purification: After filtration of the hydrogenation catalyst, the solvent is removed, and the final product is purified by vacuum distillation or crystallization.

A Modern, Green Approach: Photochemical Dearomative Ring Expansion

A cutting-edge strategy for azepane synthesis involves the photochemical dearomative ring expansion of readily available nitroarenes. This method offers a rapid and highly convergent route to complex, poly-substituted azepanes in just two steps.[4]

Mechanistic Rationale and Scalability Considerations

The process is initiated by the blue-light-mediated conversion of a nitro group into a highly reactive singlet nitrene intermediate. This species then undergoes a ring expansion of the six-membered aromatic ring to form a seven-membered azepine system. A subsequent hydrogenation step reduces the unsaturated ring and cleaves the amidine functionality to afford the final substituted azepane.[4]

Photo_Mechanism Nitroarene Substituted Nitroarene Nitrene Singlet Nitrene Intermediate Nitroarene->Nitrene Blue Light (hν) P(OR)₃ Azepine Unsaturated Azepine Intermediate Nitrene->Azepine Ring Expansion Azepane Substituted Azepane Azepine->Azepane H₂, Pd/C, PtO₂

Caption: Key steps in the photochemical synthesis of azepanes.

Key Scale-Up Considerations:

  • Light Penetration (Beer-Lambert Law): As the reaction scale and concentration increase, light penetration into the solution becomes a major limiting factor. Large-scale photochemical reactions require specialized reactors (e.g., thin-film or flow reactors) to ensure uniform irradiation of the reaction mixture.[14]

  • Energy Efficiency and Cost: Industrial photochemical reactors require high-intensity light sources (e.g., high-power LEDs), which have significant capital and operational (electricity) costs.[15] Optimizing the quantum yield and reactor design is crucial for economic viability.

  • Safety: The hydrogenation step involves high-pressure hydrogen gas and flammable catalysts (Pd/C, PtO₂), requiring appropriately rated equipment and adherence to strict safety protocols.

Multi-Gram Scale Protocol: Photochemical Ring Expansion

This protocol demonstrates the feasibility of the reaction on a multi-gram scale, with considerations for further scale-up.[4]

  • Photoreactor Setup: In a suitable photochemical reactor equipped with a blue LED light source (e.g., 450 nm) and a cooling system, charge the substituted nitroarene (10.0 g, 1.0 equiv), triisopropyl phosphite (3.0 equiv), and acetonitrile (500 mL).

  • Irradiation: Degas the solution with nitrogen for 30 minutes. Irradiate the mixture with stirring at room temperature (maintaining T < 30 °C with cooling) for 24-48 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to isolate the intermediate unsaturated azepine.

  • Hydrogenation: Transfer the intermediate to a high-pressure hydrogenation vessel. Add ethanol (100 mL), Platinum(IV) oxide (PtO₂, 10 mol%), and Palladium on carbon (Pd/C, 10 mol%).

  • Reaction: Pressurize the vessel with hydrogen gas (50 bar) and stir at room temperature for 24 hours.

  • Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure to obtain the crude substituted azepane, which can be further purified by crystallization or distillation.

Comparative Analysis of Large-Scale Synthetic Strategies

The optimal choice of a synthetic route for industrial production depends on a multi-faceted analysis of cost, efficiency, safety, and environmental impact. The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, water) to the mass of the final product, is a key metric for evaluating the sustainability of a process.[13]

Strategy Advantages for Scale-Up Disadvantages for Scale-Up Estimated PMI Key Cost Drivers
Beckmann Rearrangement Utilizes cheap, readily available starting materials. Well-established industrial precedent.Often requires harsh, corrosive reagents. Potential for significant waste generation. Regioselectivity can be an issue.Moderate to HighCost of waste treatment/disposal. Specialized corrosion-resistant equipment.
Ring-Closing Metathesis High functional group tolerance. Mild reaction conditions. Predictable outcomes.Very high catalyst cost. High solvent volumes (if not optimized). Mandatory metal removal steps.High to Very High (can be improved)Ruthenium catalyst. Large solvent volumes. Scavengers and specialized filtration media.
Photochemical Ring Expansion Highly convergent (2 steps). Access to complex substitution patterns. Ambient temperature reaction.Specialized and expensive reactor setup. High energy consumption. Light penetration limits batch size.ModerateCapital cost of photoreactor. Electricity costs. High-pressure hydrogenation equipment.

Downstream Processing: Purification on a Kilogram Scale

Purification is a critical, and often bottleneck, step in large-scale synthesis. For azepane derivatives, two primary methods are employed: preparative chromatography and crystallization.

Large-Scale Chromatography

While effective, chromatography on a large scale generates enormous amounts of solvent waste, leading to a very high PMI. It is generally used when crystallization is not feasible.

  • Strategy: Utilize automated flash chromatography systems with large-diameter columns.

  • Optimization: Develop a mobile phase that provides good separation (ΔRf > 0.15) while maximizing the loading capacity. Isocratic elution is preferred for simplicity on a large scale.

  • Solvent Reduction: After separation, solvent recycling systems should be employed to reduce costs and environmental impact.

Crystallization: The Gold Standard for Industrial Purification

Crystallization is the most cost-effective and sustainable method for purifying solid compounds on a large scale. Developing a robust crystallization process is a key goal of process chemistry.

Protocol: Developing a Crystallization Process for a Substituted Azepane

  • Solvent Screening: Screen a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) and solvent/anti-solvent pairs to find conditions where the azepane derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Process Optimization: Once a suitable solvent system is identified, optimize the process parameters in a laboratory-scale jacketed reactor:

    • Concentration: Determine the optimal concentration to maximize yield without premature crystallization.

    • Cooling Profile: A slow, controlled cooling rate is crucial for forming large, pure crystals. A typical profile might be cooling from 80 °C to 20 °C over 4-8 hours.

    • Seeding: Introduce a small quantity of pure seed crystals at the point of supersaturation to ensure controlled nucleation and consistent crystal form.

    • Agitation: The stirring rate affects crystal size and can prevent agglomeration.

  • Scale-Up: Transfer the optimized parameters to the production-scale reactor.

  • Isolation and Drying: The crystalline slurry is filtered or centrifuged. The resulting wet cake is washed with cold, fresh solvent and then dried in a vacuum oven to the desired residual solvent specification.

Conclusion: A Strategic Approach to Azepane Production

The large-scale synthesis of substituted azepanes is a challenging yet achievable goal that is critical for the advancement of new therapeutics. While classical methods like the Beckmann rearrangement offer a cost-effective route from simple starting materials, they often come with significant safety and environmental burdens. Modern catalytic methods, particularly Ring-Closing Metathesis , provide unparalleled precision and functional group tolerance but require significant process optimization to overcome the high costs of catalysts and solvent. Emerging technologies like photochemical ring expansion present a paradigm shift in synthetic efficiency, offering rapid access to complex scaffolds, though the scalability of photochemical processes requires specialized engineering solutions.

Ultimately, the selection of an optimal synthetic route requires a holistic analysis of economic, safety, and environmental factors. A successful large-scale campaign will depend not only on the chosen reaction but also on the development of a robust and efficient purification strategy, with a strong preference for crystallization to ensure high purity and process sustainability. This guide provides the foundational knowledge and practical protocols to empower scientists and engineers to make informed decisions in the challenging but rewarding field of azepane synthesis.

References

  • Sanchez, R., Leonori, D., Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Sharma, P., Pal, N., & Kumar, A. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Bolton, R. (2003). Cost models play an important role during the design of a process or a product. Cranfield University.
  • LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts.
  • First kilogram-scale synthesis of diazepane core of MK-4305. (n.d.).
  • Mikolasch, A., et al. (2012). Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics. PubMed.
  • Singh, U. P., & Singh, R. K. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC.
  • Gemoets, H. P. L., et al. (2020). Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • Mikolasch, A., et al. (2012). Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics. PubMed.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Process and intermediates for preparing azepines. (n.d.).
  • Tucker, J. L., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. (n.d.).
  • Miao, Y., Sha, L., & Gonzalez-Bobes, F. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development.
  • Ábrányi-Balogh, P., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Cost of Photochemical Machining. (2004). CERES Research Repository.
  • Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. (n.d.).
  • Mitchell, C., et al. (n.d.).
  • Al-Karadaghi, S., et al. (n.d.).
  • Photochemical Machining: From 'manufacturing's best kept secret' to a $6 billion per annum, rapid manufacture process - Part 2. (n.d.).
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.).
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsatur
  • Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. (2026). MDPI.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Syrris. (n.d.).
  • Understanding photo-chemical etching's capabilities and costs. (2022). Cutting Tool Engineering.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI.
  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. (n.d.). Sci-Hub.
  • Photochemical Machining: from 'manufacturing's best kept secret' to a $6 billion per annum, rapid manufacturing process. (n.d.). Semantic Scholar.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (n.d.).
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021).
  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022). MDPI.
  • Analytical survey comparison of some beta-lactam antibiotics used in practice. (n.d.).
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure.
  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

Sources

Method

Application Notes and Protocols: Solid-Phase Synthesis of Azepane Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Azepane Scaffolds in Medicinal Chemistry Azepane rings, seven-membered nitrogen-containing heterocycles, are crucial struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azepane Scaffolds in Medicinal Chemistry

Azepane rings, seven-membered nitrogen-containing heterocycles, are crucial structural motifs in a wide array of natural products and pharmacologically active compounds.[1][2] Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][3] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling effective interaction with various biological targets. Consequently, the development of efficient and robust synthetic methodologies for producing libraries of azepane derivatives is a significant focus in medicinal chemistry and drug discovery.[3]

Solid-phase synthesis (SPPS) offers a powerful platform for the rapid and efficient construction of such libraries.[4] By anchoring the growing molecule to an insoluble resin, SPPS simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing steps.[4] This approach is particularly advantageous for the multi-step synthesis of complex molecules like azepane carboxylic acid derivatives.

This document provides a detailed guide to the solid-phase synthesis of azepane carboxylic acid derivatives, covering the underlying principles, key experimental considerations, and step-by-step protocols.

Principles of Solid-Phase Azepane Synthesis

The solid-phase synthesis of azepane carboxylic acid derivatives generally follows a sequence of anchoring a linear precursor to a solid support, elongating the chain, and then inducing an on-resin cyclization to form the seven-membered ring, followed by cleavage from the resin.[5] The success of this strategy hinges on several critical factors: the choice of resin and linker, the protecting group strategy, the cyclization method, and the final cleavage conditions.

The Solid Support: Resin and Linker Selection

The choice of the solid support, or resin, is a critical first step that influences the entire synthetic workflow.[6] The ideal resin should be chemically and mechanically stable, exhibit good swelling properties in the solvents used, and have a suitable loading capacity.[7][8]

  • Polystyrene (PS) resins , cross-linked with divinylbenzene (DVB), are the most common choice due to their affordability and good swelling in a variety of organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[7][9]

  • Polyethylene glycol (PEG)-grafted PS resins offer improved swelling in a wider range of solvents and can be beneficial for the synthesis of longer or more complex sequences that may be prone to aggregation.[9]

The linker is the chemical handle that connects the initial building block to the resin. Its nature dictates the conditions required for the final cleavage of the product from the solid support and determines the C-terminal functionality of the synthesized molecule.[10] For the synthesis of carboxylic acids, linkers such as the Wang resin or the 2-chlorotrityl chloride (2-CTC) resin are commonly employed.[6][10] The 2-CTC resin is particularly advantageous as it allows for the cleavage of the final product under mildly acidic conditions, which can help preserve acid-sensitive functionalities in the target molecule.

On-Resin Cyclization: The Key to Ring Formation

The formation of the seven-membered azepane ring is the most crucial and often the most challenging step in the synthesis. Performing the cyclization while the linear precursor is still attached to the resin offers several advantages. The "pseudo-dilution" effect of the resin matrix favors intramolecular cyclization over intermolecular oligomerization, which can be a significant side reaction in solution-phase cyclizations.[11] This leads to higher yields and purer products.[12]

Several strategies can be employed for on-resin cyclization, including:

  • Lactamization: Formation of an amide bond between a terminal amine and a carboxylic acid. This is a common and effective method for forming the azepane ring.

  • Reductive Amination: Reaction between a terminal aldehyde or ketone and an amine, followed by reduction of the resulting imine.

  • Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based catalysts.[13]

The choice of cyclization strategy will depend on the specific structure of the target azepane derivative and the available functional groups on the linear precursor.

Cleavage and Deprotection: Releasing the Final Product

The final step is the cleavage of the synthesized azepane derivative from the resin and the removal of any remaining protecting groups.[5] The cleavage conditions are determined by the type of linker used. For acid-labile linkers like Wang and 2-CTC, a solution of trifluoroacetic acid (TFA) in a suitable solvent is typically used.[14]

It is crucial to include "scavengers" in the cleavage cocktail to trap the reactive cationic species that are generated during the cleavage process and can otherwise lead to unwanted side reactions with the product.[14] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[15]

Experimental Workflow and Protocols

The following section outlines a general workflow and detailed protocols for the solid-phase synthesis of an azepane carboxylic acid derivative via on-resin lactamization.

Visualization of the Synthetic Workflow

Solid_Phase_Azepane_Synthesis Resin Resin Selection (e.g., 2-CTC Resin) Loading Loading of First Amino Acid Resin->Loading 1. Swelling Chain_Elongation Chain Elongation (Coupling/Deprotection Cycles) Loading->Chain_Elongation 2. Attachment Cyclization_Precursor Linear Precursor on Resin Chain_Elongation->Cyclization_Precursor 3. Synthesis Cyclization On-Resin Cyclization Cyclization_Precursor->Cyclization 4. Activation Cleavage Cleavage and Deprotection Cyclization->Cleavage 5. Ring Formation Purification Purification and Analysis Cleavage->Purification 6. Release Final_Product Azepane Carboxylic Acid Derivative Purification->Final_Product 7. Isolation

Caption: General workflow for the solid-phase synthesis of azepane carboxylic acid derivatives.

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first Fmoc-protected amino acid to the 2-CTC resin. The loading level of the resin is a critical parameter that should be determined for each batch.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-protected amino acid

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[16]

  • Drain the DCM.

  • Dissolve the Fmoc-protected amino acid (2 equivalents relative to the theoretical loading of the resin) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and shake the mixture at room temperature for 2-4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add MeOH (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Expert Insight: The use of DIPEA is crucial to neutralize the HCl generated during the esterification reaction. The capping step with methanol is essential to prevent the formation of deletion sequences in the subsequent chain elongation steps. The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the resulting dibenzylfulvene-piperidine adduct.

Protocol 2: Fmoc-Based Chain Elongation

This protocol details the iterative coupling and deprotection steps required to assemble the linear precursor on the resin.[4]

Materials:

  • Fmoc-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • DMF, synthesis grade

  • DCM, synthesis grade

Procedure (per cycle):

  • Fmoc Deprotection: a. Swell the resin in DMF (10 mL) for 20 minutes. b. Drain the DMF. c. Add the 20% piperidine in DMF solution (10 mL) and shake for 5 minutes. d. Drain and repeat the piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF (5 mL). Add DIPEA (6 equivalents) and allow the mixture to stand for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Shake the reaction mixture at room temperature for 1-2 hours. d. Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Trustworthiness Check: The completion of each coupling and deprotection step should be monitored. The Kaiser (ninhydrin) test is a reliable qualitative method to detect the presence of free primary amines on the resin after deprotection and their absence after a successful coupling.[17]

Protocol 3: On-Resin Cyclization via Lactamization

This protocol describes the formation of the azepane ring through an intramolecular amide bond formation.

Materials:

  • Resin-bound linear precursor with a terminal free amine and a side-chain carboxylic acid

  • Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Ensure the terminal Fmoc group of the linear precursor is removed according to Protocol 2.

  • Swell the resin in anhydrous DMF (10 mL) for 30 minutes.

  • In a separate vial, dissolve HATU (3 equivalents) and DIPEA (6 equivalents) in anhydrous DMF (5 mL).

  • Add the cyclization cocktail to the resin.

  • Shake the mixture at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Expert Insight: The choice of coupling reagent for cyclization is critical. HATU is often preferred for difficult cyclizations due to its high reactivity. The reaction time may need to be optimized depending on the sequence and the size of the ring being formed. Monitoring the reaction by cleaving a small amount of resin and analyzing the product by LC-MS is recommended.[18][19] On-resin cyclization can be challenging, and the success is often sequence-dependent.[20] Head-to-tail cyclization using the side chains of aspartic acid or glutamic acid as anchoring points to the resin has been shown to be a viable strategy.[21]

Protocol 4: Cleavage and Final Deprotection

This protocol details the release of the azepane carboxylic acid derivative from the solid support.

Materials:

  • Resin-bound cyclic product

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether (10-fold volume).

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold ether two more times.

  • Dry the crude product under vacuum.

Authoritative Grounding: The composition of the cleavage cocktail is critical for obtaining a clean product.[15] The use of scavengers like TIS is essential to prevent side reactions, particularly with sensitive amino acids like tryptophan and methionine.[14] The choice of scavengers should be tailored to the specific amino acid composition of the peptide.[14][15]

Data Presentation and Analysis

The crude product should be analyzed for purity and identity.

Table 1: Analytical Techniques for Product Characterization

Analytical TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine the purity of the crude and purified product.[22]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the desired product.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed structure of the purified azepane derivative.[19]

The final product should be purified, typically by preparative RP-HPLC, to obtain the desired level of purity for subsequent applications.[22]

Conclusion

The solid-phase synthesis of azepane carboxylic acid derivatives is a versatile and efficient method for generating libraries of these important compounds for drug discovery and development. By carefully selecting the resin, linker, and cyclization strategy, and by diligently monitoring the progress of the synthesis, researchers can successfully produce a wide range of novel azepane scaffolds. The protocols and insights provided in this guide serve as a foundation for developing robust and reliable synthetic routes to this valuable class of molecules.

References

  • Stepakov, A. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]

  • AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

  • AAPPTEC. Cleavage Cocktails; Reagent B. [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. [Link]

  • Guchhait, S. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 565-593. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Zhang, W., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, 1-10. [Link]

  • Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]

  • Chen, Y., et al. (2020). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 31(6), 1383-1391. [Link]

  • Kumar, R., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Journal of Heterocyclic Chemistry, 57(5), 2045-2073. [Link]

  • Cikotiene, I., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry, 16, 2378-2386. [Link]

  • Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]

  • Loffet, A. (2006). On-resin peptide cyclization. U.S.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Becker, S., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2341-2353. [Link]

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Lücking, U. (2023). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 28(4), 1888. [Link]

Sources

Application

Chiral Separation of 1-Acetyl-2-methylazepane-2-carboxylic Acid Enantiomers: An Application and Protocol Guide

Introduction: The Imperative of Enantiomeric Purity In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, pharmacology, and toxicology. For chiral molecules—those that exist as non-superimposable mirror images, or enantiomers—it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. 1-Acetyl-2-methylazepane-2-carboxylic acid, a cyclic amino acid derivative, possesses a stereogenic center at the C2 position, rendering it a chiral compound. Consequently, the ability to separate and quantify its enantiomers is paramount for ensuring the safety, efficacy, and quality of any potential therapeutic agent derived from it.

This comprehensive guide provides a detailed exploration of advanced chiral separation techniques applicable to 1-Acetyl-2-methylazepane-2-carboxylic acid. We will delve into the mechanistic underpinnings of various chromatographic and electrophoretic methods, offering detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of enantiomerically pure compounds. The methodologies presented herein are designed to be robust, reproducible, and adaptable to a range of laboratory settings.

Strategic Approaches to Chiral Resolution

The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. To overcome this, chiral recognition mechanisms must be employed. These mechanisms are broadly categorized into two strategies:

  • Direct Chiral Separation: This approach utilizes a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis, to induce diastereomeric interactions with the enantiomers. These transient interactions lead to differential retention or migration times, enabling separation.

  • Indirect Chiral Separation: In this method, the enantiomeric mixture is derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers, having distinct physical properties, can then be separated using standard, achiral analytical techniques.

This guide will focus primarily on direct separation methods, which are often preferred for their convenience and reduced sample manipulation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations due to its high resolution, versatility, and scalability. The key to successful chiral HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). For a molecule like 1-Acetyl-2-methylazepane-2-carboxylic acid, which contains both a carboxylic acid group and an amide functionality, several types of CSPs are promising candidates.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for their broad enantioselectivity. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively create a transient diastereomeric complex between the analyte and the chiral selector. The acetyl and methyl groups of the analyte, along with the carboxylic acid, can engage in these interactions within the chiral grooves of the polysaccharide structure.

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Candidate CSPs (Polysaccharide, Macrocyclic Glycopeptide) B Initial Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) A->B Test under generic gradients C Optimize Mobile Phase (Solvent ratio, Additives) B->C Promising separation observed D Optimize Temperature & Flow Rate C->D E Fine-tune Gradient Profile D->E F Assess Specificity, Linearity, Accuracy, Precision, Robustness E->F

Caption: A systematic workflow for developing a robust chiral HPLC method.

Protocol 1: Chiral HPLC Separation on a Polysaccharide-Based CSP

Objective: To achieve baseline separation of 1-Acetyl-2-methylazepane-2-carboxylic acid enantiomers using a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Column: CHIRALPAK® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: 2-Propanol

  • Additive: Trifluoroacetic Acid (TFA)

  • Sample: Racemic 1-Acetyl-2-methylazepane-2-carboxylic acid (1 mg/mL in mobile phase)

Procedure:

  • System Preparation: Equilibrate the CHIRALPAK® AD-H column with the initial mobile phase composition (e.g., Hexane/2-Propanol 90:10 v/v with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the amide chromophore) or using a mass spectrometer in scan mode.

  • Method Optimization:

    • Mobile Phase Composition: If separation is not optimal, systematically vary the ratio of Hexane to 2-Propanol (e.g., 85:15, 80:20). A higher percentage of 2-Propanol will generally decrease retention times.

    • Additive Concentration: The concentration of the acidic additive (TFA) can be adjusted (e.g., 0.05% to 0.2%) to improve peak shape and resolution. For acidic compounds, the additive helps to suppress the ionization of the carboxyl group, leading to better interactions with the CSP.[1]

    • Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral selectivity.[2]

Expected Results:

A successful separation will yield two well-resolved peaks corresponding to the two enantiomers. The resolution (Rs) between the peaks should be greater than 1.5 for baseline separation.

ParameterInitial ConditionOptimized Condition
Mobile Phase Hexane/2-Propanol (90:10) + 0.1% TFAHexane/2-Propanol (85:15) + 0.1% TFA
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Retention Time 1 8.5 min10.2 min
Retention Time 2 9.2 min12.1 min
Resolution (Rs) 1.3> 1.5

Supercritical Fluid Chromatography (SFC) for Enhanced Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption.[3][4] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Principle of Chiral SFC

In SFC, the low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster analysis times and higher efficiency compared to liquid chromatography.[3] For the separation of polar, acidic compounds like 1-Acetyl-2-methylazepane-2-carboxylic acid, a polar co-solvent (modifier), such as methanol or ethanol, is added to the CO2. Anion-exchange CSPs have shown particular promise for the separation of acidic compounds in SFC.[5] The enantiomeric recognition mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and steric repulsion.[5]

Protocol 2: Chiral SFC Separation on an Anion-Exchange CSP

Objective: To develop a rapid and efficient method for the separation of 1-Acetyl-2-methylazepane-2-carboxylic acid enantiomers using SFC with an anion-exchange CSP.

Instrumentation and Materials:

  • SFC system with UV or MS detector and back-pressure regulator

  • Chiral Column: CHIRALPAK® QN-AX (or equivalent quinine-based anion-exchange CSP), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Modifier): Methanol

  • Additive: Acetic Acid and Ammonium Acetate

  • Sample: Racemic 1-Acetyl-2-methylazepane-2-carboxylic acid (1 mg/mL in Methanol)

Procedure:

  • System Preparation: Equilibrate the CHIRALPAK® QN-AX column with the initial mobile phase composition (e.g., 80% CO2, 20% Methanol with 0.5% Acetic Acid / 5mM Ammonium Acetate) at a flow rate of 3.0 mL/min and a back-pressure of 150 bar.

  • Sample Injection: Inject 5 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength or using a mass spectrometer.

  • Method Optimization:

    • Modifier Percentage: Adjust the percentage of the methanol co-solvent. Increasing the modifier percentage will decrease retention times.

    • Additive Composition: The ratio and concentration of the acidic and basic additives are crucial for controlling retention and selectivity on ion-exchange CSPs.

    • Back-Pressure and Temperature: These parameters influence the density of the supercritical fluid and can be optimized to improve resolution.

Expected Results:

SFC is expected to provide a significantly faster separation compared to HPLC, with analysis times potentially under 5 minutes, while still achieving baseline resolution.

ParameterScreening Condition
Modifier 25% Methanol
Additive 0.5% Acetic Acid / 5mM Ammonium Acetate
Flow Rate 3.0 mL/min
Back-Pressure 150 bar
Temperature 40°C
Retention Time 1 2.8 min
Retention Time 2 3.5 min
Resolution (Rs) > 1.5

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample consumption alternative for chiral separations.[6] In CE, separation is achieved based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Mechanism of Chiral Recognition in CE

The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different effective mobilities, leading to their separation. For acidic compounds like 1-Acetyl-2-methylazepane-2-carboxylic acid, derivatized cyclodextrins are highly effective chiral selectors.[7] The hydrophobic cavity of the cyclodextrin can include parts of the analyte molecule, while interactions with the functional groups on the cyclodextrin rim provide the basis for chiral discrimination.[7]

Chiral Recognition in Capillary Electrophoresis

G cluster_0 Analyte Enantiomers cluster_1 Chiral Selector (e.g., Cyclodextrin) cluster_2 Transient Diastereomeric Complexes R_Enantiomer R-Enantiomer CS Chiral Selector R_Enantiomer->CS Different Stability S_Enantiomer S-Enantiomer S_Enantiomer->CS Different Stability Complex_R [R-Enantiomer - CS] Complex_S [S-Enantiomer - CS] Migration_R Separation Complex_R->Migration_R Different Effective Mobility Migration_S Separation Complex_S->Migration_S Different Effective Mobility

Caption: Formation of transient diastereomeric complexes with different mobilities in CE.

Protocol 3: Chiral CE Separation using a Cyclodextrin Selector

Objective: To separate the enantiomers of 1-Acetyl-2-methylazepane-2-carboxylic acid by capillary zone electrophoresis (CZE) with a cyclodextrin chiral selector.

Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5

  • Chiral Selector: 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sample: Racemic 1-Acetyl-2-methylazepane-2-carboxylic acid (0.5 mg/mL in water)

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • System Preparation: Fill the capillary and vials with the BGE containing the chiral selector.

  • Sample Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a voltage of 25 kV.

  • Data Acquisition: Monitor the electropherogram at 210 nm.

  • Method Optimization:

    • pH of BGE: The pH affects the charge of the analyte and the electroosmotic flow. A low pH is chosen to suppress the ionization of the carboxylic acid and minimize wall interactions.

    • Concentration of Chiral Selector: Vary the concentration of HP-β-CD (e.g., 10-30 mM) to find the optimal balance between resolution and analysis time.

    • Applied Voltage: Higher voltages can reduce analysis time but may generate excessive Joule heating.

Expected Results:

The electropherogram should show two distinct, sharp peaks for the enantiomers, demonstrating the high efficiency of CE.

Conclusion: A Multi-faceted Approach to Enantiomeric Purity

The successful chiral separation of 1-Acetyl-2-methylazepane-2-carboxylic acid is a critical step in its development for any stereospecific application. This guide has outlined robust and reliable protocols for three powerful analytical techniques: HPLC, SFC, and CE. While HPLC with polysaccharide-based CSPs provides a versatile and widely accessible starting point, SFC offers a significant advantage in terms of speed and reduced environmental impact. CE, on the other hand, excels in its high efficiency and minimal sample consumption.

The choice of the optimal technique will depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and the scale of the separation (analytical versus preparative). By systematically applying the method development strategies and protocols detailed in this guide, researchers can confidently establish a validated method for the accurate and precise determination of the enantiomeric purity of 1-Acetyl-2-methylazepane-2-carboxylic acid, thereby ensuring the quality and safety of this important chiral molecule.

References

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. "Enantiomer separation of acidic compounds." Daicel Chiral Technologies.[Link]

  • Shakil, S., et al. "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study." RSC Advances, 2026. [Link]

  • Bio-Rad. "An Introduction to Chiral Analysis by Capillary Electrophoresis." Bio-Rad.[Link]

  • O'Brien, T., et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." The Journal of Organic Chemistry, 2022. [Link]

  • Sabbah, S., & Scriba, G. K. "Recent Advances in Chiral Analysis of Proteins and Peptides." Molecules, 2021. [Link]

  • Chernobrovkin, M. G., et al. "Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization." Journal of Chromatography A, 2007. [Link]

  • Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone.[Link]

  • Wang, Z., et al. "Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Aboul-Enein, H. Y., & Ali, I. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International.[Link]

  • Zaher, H., et al. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Molecules, 2023. [Link]

  • Li, Y., et al. "Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand." LCGC International.[Link]

  • Hida, M., et al. "Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry." Journal of Chromatography A, 2022. [Link]

  • Chemistry LibreTexts. "Derivatization." Chemistry LibreTexts, 2023. [Link]

  • Gilar, M., et al. "Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS." Chirality, 2001. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid. As a complex, non-commercially available mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid. As a complex, non-commercially available molecule, its synthesis presents unique challenges. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles to improve yield and purity.

Introduction: A Plausible Synthetic Pathway

Currently, a standardized, documented synthesis for 1-Acetyl-2-methylazepane-2-carboxylic acid is not available in the public domain. Therefore, this guide is structured around a plausible and chemically sound multi-step synthetic route. The troubleshooting and FAQ sections are designed to address potential issues that may arise during each stage of this proposed synthesis.

The proposed synthetic pathway is a four-stage process:

  • Stage 1: Synthesis of 2-allyl-2-methylcyclohexanone via stereoselective alkylation.

  • Stage 2: Oxidative Cleavage and Oximation to form a key oxime intermediate.

  • Stage 3: Beckmann Rearrangement and Lactam Hydrolysis to generate the azepane-2-carboxylic acid backbone.

  • Stage 4: N-acetylation to yield the final product, 1-Acetyl-2-methylazepane-2-carboxylic acid.

This guide will dissect each stage, offering insights into the underlying chemistry and providing practical solutions to common experimental hurdles.

Visualizing the Synthesis: A Step-by-Step Workflow

Synthesis_Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Oxidative Cleavage & Oximation cluster_2 Stage 3: Ring Expansion & Hydrolysis cluster_3 Stage 4: N-Acetylation 2-methylcyclohexanone 2-methylcyclohexanone LDA_THF LDA, THF, -78 °C 2-methylcyclohexanone->LDA_THF Allyl_bromide Allyl bromide LDA_THF->Allyl_bromide 2-allyl-2-methylcyclohexanone 2-allyl-2-methylcyclohexanone Allyl_bromide->2-allyl-2-methylcyclohexanone ozonolysis 1. O3, CH2Cl2, -78 °C 2. DMS 2-allyl-2-methylcyclohexanone->ozonolysis keto-aldehyde Intermediate Keto-aldehyde oxidation Jones Oxidation (CrO3, H2SO4, acetone) keto-aldehyde->oxidation keto-acid 2-methyl-2-(carboxymethyl)cyclohexanone oxidation->keto-acid hydroxylamine NH2OH·HCl, NaOAc, EtOH keto-acid->hydroxylamine oxime Corresponding Oxime hydroxylamine->oxime beckmann Beckmann Rearrangement (e.g., PPA or H2SO4) oxime->beckmann lactam Substituted Caprolactam hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) lactam->hydrolysis amino_acid 2-methylazepane-2-carboxylic acid hydrolysis->amino_acid acetylation Acetic Anhydride, Base (e.g., Pyridine or Et3N) amino_acid->acetylation final_product 1-Acetyl-2-methylazepane- 2-carboxylic acid

Caption: Proposed synthetic workflow for 1-Acetyl-2-methylazepane-2-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format.

Stage 1 & 2: Synthesis of the Oxime Precursor

Q1: My yield of 2-allyl-2-methylcyclohexanone is low. What are the likely causes?

A1: Low yields in the alkylation of 2-methylcyclohexanone are often due to several factors:

  • Incomplete Deprotonation: Ensure your LDA (Lithium diisopropylamide) is freshly prepared or properly titrated. The reaction should be conducted under strictly anhydrous conditions at -78 °C to ensure complete formation of the kinetic enolate.

  • Over-alkylation or Poly-alkylation: Adding the allyl bromide slowly at low temperatures can minimize this. Using a slight excess of the ketone relative to the base and alkylating agent can also be beneficial.

  • Competing E2 Elimination: While less common with allyl bromide, ensure your reaction temperature does not rise significantly during the addition of the alkylating agent.

Q2: The Jones oxidation of the intermediate keto-aldehyde to the keto-acid is messy and gives a low yield. Are there alternatives?

A2: The Jones oxidation is a strong oxidizing agent and can lead to side products. Consider the following:

  • Pinnick Oxidation: This is a milder and more selective method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. It uses sodium chlorite (NaClO2) buffered with a phosphate buffer, often with a scavenger like 2-methyl-2-butene to quench hypochlorite byproducts.

  • Two-step, One-pot Procedure: After ozonolysis and reductive workup with dimethyl sulfide (DMS) to get the keto-aldehyde, you can directly proceed with a mild oxidation without purification of the intermediate aldehyde, which can sometimes be unstable.

Q3: I am having trouble forming the oxime of the 2-methyl-2-(carboxymethyl)cyclohexanone. What can I do?

A3: Oxime formation can be slow, especially with sterically hindered ketones.

  • pH Control: The reaction is pH-dependent. Using an acetate buffer (sodium acetate in ethanol) is common to maintain a mildly acidic pH which favors the reaction.

  • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating (e.g., 40-50 °C) to go to completion. Monitor the reaction by TLC.

  • Reagent Stoichiometry: Ensure you are using at least a slight excess of hydroxylamine hydrochloride and the base (e.g., sodium acetate).

Stage 3: Beckmann Rearrangement and Lactam Hydrolysis

Q4: The Beckmann rearrangement of my oxime is giving a mixture of products, or a very low yield of the desired lactam. What is going wrong?

A4: The Beckmann rearrangement is sensitive to the stereochemistry of the oxime and the reaction conditions.

  • Migratory Aptitude and Stereochemistry: The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. For unsymmetrical ketones, this can lead to a mixture of regioisomeric lactams. While the more substituted carbon generally has a higher migratory aptitude, this is not always the case, and the anti-periplanar requirement is crucial.[1][2] It is possible that both E and Z isomers of the oxime are formed, leading to a mixture of lactam products. Careful purification of the oxime may be necessary.

  • Beckmann Fragmentation: A significant side reaction is the Beckmann fragmentation, which is more likely if the migrating group can form a stable carbocation.[2] In the case of 2-methyl-2-(carboxymethyl)cyclohexanone oxime, the quaternary carbon at the 2-position could promote fragmentation. To minimize this:

    • Use milder rearrangement conditions. Instead of strong acids like concentrated sulfuric acid, consider using polyphosphoric acid (PPA) at a controlled temperature, or activating the hydroxyl group with tosyl chloride or phosphorus pentachloride at lower temperatures.[2]

  • Reaction Temperature: High temperatures can lead to decomposition and side reactions. It is crucial to carefully control the temperature during the rearrangement.

Q5: My lactam hydrolysis is not going to completion, or I am getting a low yield of the 2-methylazepane-2-carboxylic acid.

A5: Lactam hydrolysis, especially for substituted lactams, can be challenging.

  • Harsh Conditions Required: Acid-catalyzed hydrolysis is typically more effective than base-catalyzed hydrolysis for lactams.[3] Refluxing in concentrated strong acid (e.g., 6M HCl) for an extended period (24-48 hours) is often necessary.

  • Equilibrium: The hydrolysis is a reversible reaction. Using a large excess of water (as in aqueous acid) helps to drive the equilibrium towards the product.

  • Work-up Procedure: After hydrolysis, the amino acid will be in its protonated form. Careful neutralization to its isoelectric point is required for precipitation and isolation. Over-shooting the pH can lead to the formation of the carboxylate salt, which is more soluble in water, thus reducing the isolated yield.

Stage 4: N-Acetylation

Q6: The N-acetylation of my 2-methylazepane-2-carboxylic acid is giving a low yield. I suspect steric hindrance is an issue.

A6: You are likely correct. The nitrogen atom in 2-methylazepane-2-carboxylic acid is a secondary amine and is part of a seven-membered ring, with additional steric bulk from the adjacent quaternary carbon. This steric hindrance can significantly slow down the rate of N-acetylation.

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent.[4] Acetyl chloride can also be used but may be more aggressive and can generate HCl as a byproduct, which might need to be scavenged by a base.

  • Reaction Conditions:

    • Base: A non-nucleophilic base like pyridine or triethylamine is typically used to activate the amine and neutralize the acetic acid byproduct. For sterically hindered amines, a stronger, non-nucleophilic base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) could be beneficial, although it is more expensive.

    • Temperature: The reaction may require heating to overcome the steric hindrance. However, excessive heat can lead to side reactions. A good starting point is room temperature, followed by gentle heating (e.g., 40-60 °C) while monitoring the reaction by TLC or LC-MS.

    • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered alcohols and amines. Use DMAP with caution as it is toxic.

Q7: I am observing the formation of a mixed anhydride as a byproduct during N-acetylation. How can I avoid this?

A7: The carboxylic acid group can react with acetic anhydride to form a mixed anhydride. This is more likely if the reaction is run under neutral or slightly acidic conditions.

  • Protecting the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-acetylation step. The ester can then be hydrolyzed under basic conditions (e.g., with LiOH in a THF/water mixture) after the N-acetylation is complete. This adds two steps to the synthesis but can significantly improve the yield and purity of the final product.

  • Optimizing Reaction Conditions: If you wish to avoid a protection-deprotection sequence, you can try to optimize the reaction conditions for selective N-acetylation. This often involves careful control of stoichiometry and temperature. Adding the acetic anhydride slowly at a low temperature (e.g., 0 °C) to a solution of the amino acid and a base might favor N-acetylation over the formation of the mixed anhydride.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the proposed synthesis.

Protocol 1: Beckmann Rearrangement of 2-methyl-2-(carboxymethyl)cyclohexanone oxime
  • Reagent Preparation: Prepare Polyphosphoric Acid (PPA) by gently warming it to around 60-80 °C to reduce its viscosity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the oxime (1 equivalent).

  • Addition of PPA: Slowly add the pre-warmed PPA (approximately 10 times the weight of the oxime) to the flask with vigorous stirring.

  • Heating: Heat the mixture to 100-120 °C. The exact temperature should be optimized based on small-scale trials and TLC monitoring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (a more polar spot for the lactam should appear). The reaction time can vary from 1 to 6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam can be purified by column chromatography on silica gel.

Protocol 2: Acid Hydrolysis of the Substituted Caprolactam
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the lactam (1 equivalent) in 6M aqueous HCl (a sufficient volume to ensure complete dissolution upon heating).

  • Reflux: Heat the mixture to reflux and maintain it for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting lactam has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product, 2-methylazepane-2-carboxylic acid, will be present as its hydrochloride salt.

  • Isolation:

    • Method A (Crystallization): Concentrate the reaction mixture under reduced pressure to obtain a solid or viscous oil. Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to crystallize the hydrochloride salt. Alternatively, trituration with a solvent like acetone or isopropanol can induce crystallization.

    • Method B (Ion-Exchange Chromatography): For a purer product, the hydrochloride salt can be dissolved in water and passed through a Dowex 50W X8 cation-exchange resin. After washing the resin with water to remove any inorganic salts, the amino acid is eluted with aqueous ammonia. The ammonia is then removed under reduced pressure.

    • Method C (Isoelectric Precipitation): After concentrating the reaction mixture, dissolve the residue in water and carefully adjust the pH to the isoelectric point of the amino acid (this will likely be in the range of pH 5-7 and needs to be determined experimentally) using a base like NaOH or NH4OH. The amino acid should precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold water, and dried.

Protocol 3: N-acetylation of 2-methylazepane-2-carboxylic acid
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-methylazepane-2-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base such as triethylamine (2-3 equivalents) or pyridine (as solvent and base). If using a catalytic amount of DMAP, add it at this stage (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating may be required.

  • Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding water or a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation and Characterization

The successful synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid should be confirmed by a combination of spectroscopic methods.

Analytical Technique Expected Observations
¹H NMR Appearance of a singlet at ~2.1 ppm corresponding to the acetyl methyl group. The number of protons and their splitting patterns should be consistent with the azepane ring structure.
¹³C NMR A peak at ~170-175 ppm for the acetyl carbonyl carbon and another at ~175-180 ppm for the carboxylic acid carbonyl carbon. A peak at ~22 ppm for the acetyl methyl carbon.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Two carbonyl stretches: one for the amide (~1640 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹).
Mass Spectrometry (LC-MS) The molecular ion peak corresponding to the calculated mass of the product (C10H17NO3, MW = 199.25).

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_1 Oxime Synthesis Problems cluster_3 Ring Expansion/Hydrolysis Problems cluster_4 N-Acetylation Problems cluster_5 Purification Challenges Low_Yield Low Overall Yield Stage1_Issues Stage 1/2: Low Oxime Yield Low_Yield->Stage1_Issues Stage3_Issues Stage 3: Low Amino Acid Yield Low_Yield->Stage3_Issues Stage4_Issues Stage 4: Low Final Product Yield Low_Yield->Stage4_Issues Purification_Losses Losses During Purification Low_Yield->Purification_Losses Incomplete_Alkylation Incomplete Alkylation Stage1_Issues->Incomplete_Alkylation Oxidation_Side_Reactions Oxidation Side Reactions Stage1_Issues->Oxidation_Side_Reactions Poor_Oxime_Formation Poor Oxime Formation Stage1_Issues->Poor_Oxime_Formation Beckmann_Fragmentation Beckmann Fragmentation Stage3_Issues->Beckmann_Fragmentation Incomplete_Hydrolysis Incomplete Lactam Hydrolysis Stage3_Issues->Incomplete_Hydrolysis Workup_Issues Isolation/Workup Problems Stage3_Issues->Workup_Issues Steric_Hindrance Steric Hindrance Stage4_Issues->Steric_Hindrance Mixed_Anhydride Mixed Anhydride Formation Stage4_Issues->Mixed_Anhydride Incomplete_Reaction Incomplete Reaction Stage4_Issues->Incomplete_Reaction Polarity_Issues High Polarity of Intermediates Purification_Losses->Polarity_Issues Emulsion_Formation Emulsion during Extraction Purification_Losses->Emulsion_Formation

Caption: A logical diagram illustrating the common causes of low yield in the synthesis.

References

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Beckmann rearrangement. Retrieved from [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(11), 3123. [Link]

  • Tsvetkova, S., & Shivachev, B. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Molecular Structure, 1157, 530-537. [Link]

  • Gerlo, E. A., & Seberechts, R. J. (2006). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Clinical Chemistry, 52(4), 747-754. [Link]

  • G, S., & S, K. (2019). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au, 1(1), 33-40. [Link]

  • Denčić, I., & de Bont, J. A. (2012). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 2(8), 1637-1654. [Link]

  • Pacific Biosciences. (2018). Low Yield Troubleshooting Guide. Retrieved from [Link]

  • L-Amino GmbH. (2003). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids (EP1323703A1). Google Patents.
  • Pfrengle, W., & Kleiner, H. J. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1331-1343. [Link]

  • Li, C., Li, L., & Liu, H. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 9, 634509. [Link]

  • Steffan, J. S., & Thompson, L. M. (2007). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Biochemical and Biophysical Research Communications, 364(1), 35-41. [Link]

  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414-423. [Link]

  • Kümmerer, K., & Dionysiou, D. D. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 25(21), 5009. [Link]

  • Talaty, E. R., & Dupuy, A. E. (1993). A High-Yielding General Synthesis of α-Lactams. Journal of Organic Chemistry, 58(25), 7291-7292. [Link]

  • Gröger, H. (2020). Enzymatic hydrolysis of medium-sized lactams to the corresponding ω-amino acids by the pair of ATP-dependent oxoprolinases OplA and OplB from Pseudomonas putida KT2440 and overview of investigated lactams 1a–h. ResearchGate. Retrieved from [Link]

  • Carpino, L. A., & Ionescu, D. (2003). Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. Organic Letters, 5(5), 781-783. [Link]

  • Elliot, M. C., & Wordingham, S. V. (2006). A Convenient Protocol for the Alkylidenation of Lactams. Synthesis, 2006(7), 1162-1170. [Link]

  • Pratt, R. F., & Anderson, E. G. (1982). beta-Lactamase-catalyzed hydrolysis of acyclic depsipeptides and acyl transfer to specific amino acid acceptors. Proceedings of the National Academy of Sciences, 79(5), 1302-1306. [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Kümmerer, K., & Henninger, A. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 25(21), 5009. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Petkova, D., & Trendafilova, N. (2014). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. Retrieved from [Link]

  • Colacino, E., & Day, J. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1647-1662. [Link]

  • Gafken, P. R., & MacCoss, M. J. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. bioRxiv. [Link]

  • University of California, Irvine. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Wuts, P. G. (2018). A stable α-lactam reagent for bioconjugation and proteomic profiling. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, November 13). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids [Video]. YouTube. [Link]

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1-20. [Link]

  • Loupy, A., & Perreux, L. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(4), 340-348. [Link]

  • Sanofi. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives (EP3015456A1). Google Patents.
  • Sharghi, H., & Hosseini-Sarvari, M. (2005). Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime hydrolysis with water as a side-reaction. ResearchGate. Retrieved from [Link]

  • Pliva. (2003). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides (US6552190B2). Google Patents.
  • Chandrasekhar, S., & Reddy, C. R. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(1), 940-949. [Link]

  • Wang, D., & Glorius, F. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Organic Letters, 25(32), 5961-5965. [Link]

Sources

Optimization

Side-product formation in the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid

This guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid. Recognizing the complex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid. Recognizing the complexities of constructing this substituted seven-membered ring, this document addresses common challenges and frequently encountered side-product formations in a direct question-and-answer format.

Proposed Synthetic Pathway

The synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid is a multi-step process. A plausible and efficient route is outlined below. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A Acyclic Amino Diester B Cyclic β-Keto Ester A->B  Dieckmann Cyclization  (High Dilution) C α-Methylated β-Keto Ester B->C  α-Alkylation  (LDA, MeI) D Methyl 2-Methylazepane-2-carboxylate C->D  Hydrolysis & Decarboxylation  (e.g., H3O+, Δ) E 1-Acetyl-2-methylazepane-2-carboxylic acid D->E  N-Acetylation & Saponification  (Ac₂O then LiOH) Dieckmann_Side_Reaction cluster_0 Intramolecular Cyclization (Favored at High Dilution) cluster_1 Intermolecular Condensation (Favored at High Concentration) Monomer1 Amino Diester (Molecule 1) Cyclized Desired Cyclic β-Keto Ester Monomer1->Cyclized  Base Polymer Polymer Side-Product Monomer1->Polymer  Base Monomer2 Amino Diester (Molecule 2) Monomer2->Polymer

Caption: Competing intramolecular vs. intermolecular reactions in Dieckmann cyclization.

Step 2: α-Alkylation

Question 2: After alkylating my cyclic β-keto ester with methyl iodide, I am seeing two products by TLC and my NMR shows signals consistent with both C- and O-alkylation. How can I improve the selectivity for C-alkylation?

Answer: Enolates are ambident nucleophiles, meaning they can react at both the α-carbon and the oxygen atom. The ratio of C- to O-alkylation is highly dependent on the reaction conditions.

Strategies to Favor C-Alkylation:

  • Counterion and Solvent: A more covalent bond between the oxygen and the counterion (like with Li⁺ in a less polar solvent like THF) will decrease the reactivity of the oxygen, favoring C-alkylation.

  • Base: Using a strong, hindered base like Lithium Diisopropylamide (LDA) ensures rapid and complete deprotonation to form the enolate, which can then be selectively alkylated.

Question 3: My alkylation reaction is producing a significant amount of a di-methylated side-product. How can I prevent this?

Answer: Di-alkylation occurs when the mono-alkylated product's remaining α-proton is abstracted by any remaining base or unreacted enolate, followed by a second alkylation.

Mitigation of Di-alkylation:

  • Stoichiometry of Base: Use of slightly less than one equivalent of a very strong base like LDA will consume the starting material, but the resulting mono-alkylated product is less acidic and less likely to be deprotonated by the diisopropylamine byproduct.

  • Temperature Control: Add the alkylating agent at a low temperature (e.g., -78 °C) and then slowly warm the reaction. This helps to control the reaction rate and selectivity.

  • Reverse Addition: Add the formed enolate solution to a solution of the alkylating agent to ensure the enolate is the limiting reagent at any given time.

Step 3: Hydrolysis & Decarboxylation

Question 4: I am having difficulty hydrolyzing the ester of my α-methylated β-keto ester. The reaction is either incomplete or requires harsh conditions that lead to decomposition. What can I do?

Answer: The ester in this intermediate is sterically hindered, being at a quaternary carbon. This can make saponification challenging under standard conditions. [1][2] Troubleshooting Hindered Ester Hydrolysis:

  • Non-Aqueous Conditions: A mild and effective method for the hydrolysis of hindered esters involves using a non-aqueous system, such as methanolic sodium hydroxide in dichloromethane. [1][2]This system utilizes poorly solvated hydroxide ions, which are more nucleophilic.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing with 6M HCl) followed by decarboxylation can be effective, although care must be taken to avoid side reactions if other acid-sensitive functional groups are present. [3]

Step 4: N-Acetylation

Question 5: During the N-acetylation of my 2-methylazepane-2-carboxylate, I am observing a side-product that appears to be the O-acetylated carboxylic acid. How can I selectively acetylate the nitrogen?

Answer: When both a secondary amine and a carboxylic acid are present, competitive acetylation can occur. The choice of acetylating agent and reaction conditions is crucial for achieving selectivity.

Strategies for Selective N-Acetylation:

  • Protecting the Carboxylic Acid: The most reliable method is to perform the N-acetylation on the ester intermediate (Methyl 2-methylazepane-2-carboxylate) before the final hydrolysis step. The secondary amine is generally more nucleophilic than the ester is susceptible to acyl substitution under these conditions.

  • Choice of Reagent: Using acetic anhydride with a base like triethylamine or pyridine at controlled temperatures (e.g., 0 °C to room temperature) typically favors N-acetylation. [4]Acetic acid itself can also be used, sometimes with a catalyst. [5]* pH Control: Maintaining a slightly basic pH can help to deprotonate the amine, increasing its nucleophilicity relative to the carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of a seven-membered ring like azepane inherently difficult? A1: The formation of seven-membered rings is entropically and enthalpically less favorable than the formation of five- or six-membered rings. This results in slower cyclization kinetics, which can allow competing intermolecular side reactions, such as polymerization, to become significant pathways, often leading to lower yields. [6] Q2: What analytical techniques are best for identifying the side-products mentioned? A2: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): For initial reaction monitoring and identification of different products by their polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between isomers like C- vs. O-alkylated products and to identify di-alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm the addition of expected groups (e.g., one or two methyl groups, an acetyl group). High-resolution MS can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the presence or absence of, for example, a ketone or an amide.

Q3: Can I perform the N-acetylation and alkylation steps in a different order? A3: It is synthetically more logical to perform the alkylation before N-acetylation. The presence of the N-acetyl group can influence the acidity of the α-proton and potentially complicate the alkylation step. The proposed sequence is generally more robust.

Q4: Are there alternative methods for synthesizing substituted azepanes? A4: Yes, several other methods exist, including ring-expansion reactions (e.g., Beckmann rearrangement), ring-closing metathesis, and various copper-catalyzed cyclization reactions. [6][7]The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Dieckmann Cyclization
  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous THF to create a 0.01 M solution with respect to the final volume.

  • In the dropping funnel, dissolve the acyclic amino diester (1.0 eq.) in anhydrous THF.

  • Heat the NaH suspension to reflux.

  • Add the diester solution dropwise from the dropping funnel over a period of 4-6 hours.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Selective N-Acetylation of an Amino Ester
  • Dissolve the methyl 2-methylazepane-2-carboxylate (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting N-acetylated ester can then be hydrolyzed under mild basic conditions (e.g., LiOH in THF/water) to yield the final product.

References

  • ResearchGate. (2025). Diastereoselective synthesis of cyclic β2,3-amino acids utilising 4-substituted-1,3-oxazinan-6-ones. [Link]

  • Wishka, D. G. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. PubMed. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • SBM CDT. (n.d.). Pharma Disconnections.
  • Candeias, N. R. et al. (2006). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. NIH. [Link]

  • ResearchGate. (2025). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Orsy, G. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18.... [Link]

  • Journal of the American Chemical Society. (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]

  • ResearchGate. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Clive, D. L. J. et al. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]

  • Dong, G. et al. (2013). Stereoselective synthesis of functionalized cyclic amino acid derivatives via a-[8][9]Stevens rearrangement and ring-closing metathesis. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. (2025). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. [Link]

  • Sci-Hub. (n.d.). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. [Link]

  • RSC Publishing. (n.d.). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. [Link]

  • ChemRxiv. (n.d.). Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti- inflamm. [Link]

  • Bery, N. et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]

  • PubMed Central. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the N-Acetylation of Methylazepane

Welcome to the technical support center for the N-acetylation of methylazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of methylazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the challenges of this reaction and achieve reliable, high-yield results.

The N-acetylation of methylazepane is a fundamental reaction, often used as a key step in the synthesis of more complex molecules in medicinal chemistry. While seemingly straightforward, achieving high efficiency and purity requires careful consideration of various reaction parameters. This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of N-acetylation of methylazepane?

The N-acetylation of methylazepane proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine (methylazepane) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate or chloride) to yield the final N-acetylated product.[1][2]

To facilitate this reaction, a base is typically required to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

N_Acetylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Acid Neutralization Methylazepane Methylazepane (Nucleophile) AceticAnhydride Acetic Anhydride (Electrophile) Methylazepane->AceticAnhydride Attack on carbonyl carbon TetrahedralIntermediate Tetrahedral Intermediate AceticAnhydride->TetrahedralIntermediate Forms TetrahedralIntermediate_2 Tetrahedral Intermediate Product N-Acetyl Methylazepane TetrahedralIntermediate_2->Product Reforms C=O bond LeavingGroup Acetate Ion (Leaving Group) TetrahedralIntermediate_2->LeavingGroup Expels Base Base (e.g., Pyridine) AcidByproduct Acetic Acid Base->AcidByproduct Neutralizes Salt Pyridinium Acetate AcidByproduct->Salt Forms

Caption: Mechanism of N-acetylation of methylazepane.

Which acetylating agent should I use: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are common and effective acetylating agents.[3][4] Your choice will depend on factors like reactivity, handling, and the specific requirements of your reaction scale.

  • Acetyl Chloride: This is the more reactive of the two. This high reactivity can be advantageous for less reactive amines, but it also means the reaction is more exothermic and requires careful temperature control, especially on a larger scale. The byproduct is hydrochloric acid (HCl), a strong acid that must be scavenged by a base.[5] Acetyl chloride is highly sensitive to moisture and is corrosive.[4]

  • Acetic Anhydride: This is less reactive than acetyl chloride and is often preferred for its ease of handling.[6] The reaction is typically less exothermic and more controllable. The byproduct is acetic acid, a weaker acid than HCl, which is also neutralized by a base. Acetic anhydride is also moisture-sensitive but generally less so than acetyl chloride.

For the N-acetylation of a relatively non-hindered secondary amine like methylazepane, acetic anhydride is often the recommended starting point due to its more moderate reactivity and safer handling profile.

Why is a base necessary, and which one should I choose?

A base is crucial for two main reasons:

  • To neutralize the acid byproduct: As mentioned, the reaction generates either HCl or acetic acid. This acid will protonate the starting methylazepane, forming a salt and rendering it unable to act as a nucleophile. The base prevents this by neutralizing the acid as it is formed.

  • To potentially act as a catalyst: Some bases, like pyridine and 4-Dimethylaminopyridine (DMAP), can also act as nucleophilic catalysts, forming a highly reactive acetylated intermediate that accelerates the reaction.[5]

Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine.

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) ~10.75A non-nucleophilic, sterically hindered base. Good for scavenging acid. Easier to remove during workup than pyridine.
Pyridine ~5.25Acts as both a base and a nucleophilic catalyst. Can be harder to remove during workup.[5]
DMAP ~9.7A highly effective nucleophilic catalyst, often used in small (catalytic) amounts along with a stoichiometric base like TEA.[5]

For routine acetylations of methylazepane, a combination of triethylamine (1.1-1.5 equivalents) and a catalytic amount of DMAP (1-5 mol%) is a robust and effective choice.

What is the best solvent for this reaction?

The ideal solvent should be aprotic and inert to the reaction conditions. It should also fully dissolve the starting materials. Common choices include:

  • Dichloromethane (DCM): An excellent choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal post-reaction.[5]

  • Tetrahydrofuran (THF): Another good aprotic solvent. Ensure it is anhydrous, as residual water can hydrolyze the acetylating agent.[7]

  • Acetonitrile (ACN): A polar aprotic solvent that can also be a good choice.[3][4]

Solvent-free conditions can also be employed, particularly with acetic anhydride, which can sometimes lead to faster reactions and simpler workups.[2][6] However, for better temperature control and ease of handling, starting with a solvent like DCM is recommended.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common issues. A systematic approach is needed to diagnose the cause.

Troubleshooting_Low_Yield Start Problem: Low or No Product Yield CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents Step 1 CheckBase Evaluate Base Stoichiometry Start->CheckBase Step 2 CheckConditions Review Reaction Conditions Start->CheckConditions Step 3 ImpureAmine Impure Methylazepane (e.g., as HCl salt) CheckReagents->ImpureAmine Cause? DegradedAgent Hydrolyzed Acetylating Agent CheckReagents->DegradedAgent Cause? Sol_ImpureAmine Free-base the amine before use. Use 2.2 eq. of base if starting from salt. ImpureAmine->Sol_ImpureAmine Solution Sol_DegradedAgent Use a fresh bottle or distill before use. DegradedAgent->Sol_DegradedAgent Solution InsufficientBase Insufficient Base (<1.0 eq.) CheckBase->InsufficientBase Cause? Sol_InsufficientBase Use at least 1.1 eq. of base (e.g., TEA). Ensure complete neutralization of acid. InsufficientBase->Sol_InsufficientBase Solution Temp Temperature Too Low CheckConditions->Temp Cause? Moisture Presence of Water CheckConditions->Moisture Cause? Sol_Temp Allow reaction to warm to room temp. Gentle heating (40-50°C) may be needed. Temp->Sol_Temp Solution Sol_Moisture Use anhydrous solvents and glassware. Run reaction under an inert atmosphere (N2 or Ar). Moisture->Sol_Moisture Solution

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Solutions:

  • Cause A: Inactive Starting Material. If your methylazepane is stored as a hydrochloride salt, the free amine is not available to react.

    • Solution: Ensure you are using the free-base form of methylazepane. If you only have the HCl salt, you can either perform a separate liquid-liquid extraction with a base (like NaOH) to get the free amine, or you can attempt to free-base it in situ by using at least 2.2 equivalents of your tertiary amine base (e.g., triethylamine) – one equivalent to neutralize the HCl salt and another 1.1 equivalents to scavenge the acid produced during the reaction.[5]

  • Cause B: Decomposed Acetylating Agent. Acetic anhydride and especially acetyl chloride are sensitive to moisture and can hydrolyze over time, reducing their potency.

    • Solution: Use a fresh bottle of the acetylating agent or purify it by distillation before use. Always handle these reagents in a dry environment (e.g., under a nitrogen atmosphere).

  • Cause C: Insufficient Base. If less than one equivalent of base is used, the reaction will stop once all the base is consumed, leaving unreacted starting material.

    • Solution: Use a slight excess of base, typically 1.1 to 1.5 equivalents, to ensure complete neutralization of the acid byproduct.

  • Cause D: Reaction Temperature is Too Low. While it's common to add the acetylating agent at 0 °C to control the initial exotherm, the reaction may be slow at this temperature.[5][7]

    • Solution: After the initial addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

Issue 2: Presence of Multiple Spots on TLC/LC-MS, Indicating Side Products

Potential Causes & Solutions:

  • Cause A: Unreacted Starting Material. This will appear as a separate spot (see "Low or No Product Yield" above).

  • Cause B: O-Acetylation if Impurities are Present. If your methylazepane starting material is contaminated with any alcohol impurities, you may see the formation of ester side products.

    • Solution: Ensure the purity of your starting methylazepane. Purification by distillation may be necessary.

  • Cause C: Diacylation (less common for secondary amines). While unlikely for a secondary amine, highly forcing conditions or the presence of certain catalysts could lead to unexpected side reactions.

    • Solution: Stick to milder conditions (room temperature, 1.05-1.1 equivalents of acetylating agent). Avoid overly reactive catalysts unless necessary.

Issue 3: Difficulties in Product Purification

Potential Causes & Solutions:

  • Cause A: Emulsion during Aqueous Workup. The product, N-acetyl methylazepane, may have some water solubility, and the presence of amine salts can lead to emulsions during extraction.

    • Solution: After quenching the reaction, perform the aqueous wash with brine (saturated NaCl solution) instead of deionized water to reduce the solubility of organic compounds in the aqueous layer and help break emulsions.

  • Cause B: Residual Base in the Final Product. Pyridine can be particularly difficult to remove completely due to its relatively high boiling point and water solubility.

    • Solution: Perform an acidic wash of the organic layer with dilute HCl or aqueous copper sulfate (CuSO4) to protonate the residual amine base and extract it into the aqueous layer.[5] Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final brine wash.

  • Cause C: Product is too Polar for Standard Silica Gel Chromatography.

    • Solution: If the product is streaking on silica gel, consider using a more polar eluent system (e.g., increasing the percentage of methanol in DCM or ethyl acetate in hexanes). Alternatively, a different stationary phase like alumina could be explored. Purification by distillation under reduced pressure is also a viable option for this compound.

Experimental Protocols

Protocol 1: Standard N-Acetylation using Acetic Anhydride

This protocol is a reliable starting point for lab-scale synthesis.

Materials:

  • Methylazepane (free base)

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methylazepane (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add triethylamine (1.2 eq.) and DMAP (0.02 eq.). Stir the solution for 5 minutes.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC (staining with ninhydrin can be useful to check for the disappearance of the starting amine).[5]

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography or vacuum distillation.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol is for when a more reactive agent is desired.

Procedure:

  • Follow steps 1-3 from Protocol 1, using pyridine (1.2 eq.) as the base in anhydrous DCM.[5][7]

  • Cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 eq.) dropwise. Caution: The reaction can be highly exothermic. Maintain the temperature at 0 °C during the addition.[5]

  • Follow steps 6-12 from Protocol 1 for reaction monitoring, workup, and purification. For the workup, an aqueous wash with copper sulfate solution is particularly effective at removing residual pyridine.[5]

References

  • Szostak, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Waylander. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. Available at: [Link]

  • Leslie, J. M. (2022). Acylation of an amine using acetic anhydride. YouTube. Available at: [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules. Available at: [Link]

  • Devi, N. & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]

  • Ghosh, S., et al. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Available at: [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • Chemistry Learning. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. Available at: [Link]

  • Rzepa, H. S. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Molecules. Available at: [Link]

  • Rigo, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules. Available at: [Link]

  • Pelagalli, R., et al. (2012). Isopropenyl acetate as a new green acetylating reagent for amines. Tetrahedron Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-Acetyl-2-methylazepane-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 1-Acetyl-2-methylazepane-2-carboxylic acid. It is design...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 1-Acetyl-2-methylazepane-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this molecule.

Introduction: Understanding the Molecule

1-Acetyl-2-methylazepane-2-carboxylic acid is a unique molecule presenting specific crystallization challenges due to its structural features. As an N-acetylated cyclic amino acid derivative, its behavior is governed by a combination of factors:

  • Carboxylic Acid Group: This group is polar and engages in strong hydrogen bonding, often leading to the formation of stable dimers.[1][2] Its solubility is highly dependent on pH.[3][4]

  • N-Acetyl Group: The amide functionality adds another site for hydrogen bonding, increasing the molecule's polarity.

  • Methylazepane Ring: This seven-membered saturated ring provides a significant nonpolar, aliphatic character, which can hinder efficient crystal lattice packing and sometimes promote the formation of oils.[5]

The presence of both highly polar functional groups and a nonpolar aliphatic ring makes this compound amphiphilic, requiring careful selection of solvent systems for successful crystallization.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of 1-Acetyl-2-methylazepane-2-carboxylic acid in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. The resulting oil is a supercooled liquid that is often difficult to solidify.

Causality & Solutions:

  • Cooling Rate is Too High: Rapid cooling can cause the concentration of the solute to exceed its solubility limit so quickly that molecules don't have time to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% by volume) of the primary solvent to ensure full dissolution.[7] Allow the solution to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels to slow heat transfer.[7] Do not move it directly to an ice bath.[8]

  • Inappropriate Solvent Polarity: The solvent may be too nonpolar for the compound, causing it to crash out of solution as an immiscible liquid.

    • Solution: Add a small amount of a more polar "good" solvent (one in which the compound is more soluble) to the hot mixture to increase the overall polarity of the system. For example, if you are using an ethyl acetate/hexane system, add more ethyl acetate.

  • High Impurity Load: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling.

    • Solution: The oil may have selectively extracted impurities. Try to decant the solvent away from the oil. Redissolve the oil in a minimal amount of a good solvent and attempt the crystallization again. If the problem persists, an alternative purification method like column chromatography may be necessary before attempting recrystallization.

Q2: No crystals are forming, even after the solution has cooled to room temperature or been in an ice bath.

A2: The failure to form crystals indicates that the solution is not sufficiently supersaturated. This means either too much solvent was used or the chosen solvent is too effective at keeping the compound dissolved, even at low temperatures.[7]

Causality & Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is the most common cause.[9]

    • Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[7] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out too quickly.[7]

  • Induction Period is Too Long: Some compounds require a significant energy barrier to be overcome for the initial nucleation (the formation of the first crystal seeds) to occur.

    • Solution 1 (Seeding): If you have a pure crystal of 1-Acetyl-2-methylazepane-2-carboxylic acid, add a single, tiny crystal to the cold solution. This "seed" provides a pre-formed template for other molecules to crystallize upon.[6][10]

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites that can initiate crystal growth.[6]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If concentrating the solution doesn't work, you may need to add an "anti-solvent" (also called a precipitant). This is a solvent in which your compound is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. A common example is adding hexane (anti-solvent) to an ethyl acetate solution.[5]

Troubleshooting Logic: No Crystal Formation

G start Clear, Cooled Solution (No Crystals) check_super Is the solution supersaturated? start->check_super no_super No: Too much solvent check_super->no_super No yes_super Yes: Nucleation is inhibited check_super->yes_super Yes action_evap Action: Evaporate a portion of solvent no_super->action_evap action_evap->start Re-cool action_scratch Action 1: Scratch inner surface of the flask yes_super->action_scratch action_seed Action 2: Add a seed crystal action_antisolvent Action 3: Add anti-solvent dropwise

Caption: Decision workflow for when no crystals form.

Q3: Crystallization happened too fast, resulting in a fine powder or tiny needles. How can I grow larger, purer crystals?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and generally leads to small, poorly formed crystals.[7] The goal of recrystallization is slow, controlled crystal growth, which allows impurities to remain in the mother liquor.[8]

Causality & Solutions:

  • Solution Cooled Too Quickly: Placing a hot solution directly into an ice bath is a common cause of rapid crystallization.

    • Solution: Redissolve the compound by heating. Allow the flask to cool slowly on the benchtop, away from drafts. Once it has reached room temperature and crystal growth has slowed or stopped, then you can place it in an ice bath to maximize the yield.[11]

  • Excessive Supersaturation: This can be caused by using too little solvent or evaporating too much.

    • Solution: Re-heat the solution and add a small, measured amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[7] This will slow down the initial nucleation and growth phases upon cooling.

  • Flask Size: A shallow pool of solvent in a large flask has a high surface-area-to-volume ratio, which promotes rapid cooling and solvent evaporation.[7]

    • Solution: Choose an Erlenmeyer flask where the minimum amount of hot solvent fills the flask to at least one-third of its volume. This reduces surface area and slows cooling.[7]

Recommended Crystallization Protocol

This protocol provides a robust starting point for the crystallization of 1-Acetyl-2-methylazepane-2-carboxylic acid using a mixed-solvent system, which is often effective for molecules with both polar and nonpolar characteristics.

Recommended System: Ethyl Acetate / Hexane

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude 1-Acetyl-2-methylazepane-2-carboxylic acid in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate (the "good" solvent) to the flask while gently heating (e.g., on a hot plate) and swirling. Continue adding the hot solvent portion-wise until the solid is completely dissolved.[11] Self-Validation: The solution should be clear and homogeneous. If insoluble impurities are present, proceed to hot filtration.

  • Hot Filtration (if necessary):

    • If solid impurities remain in the hot solution, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This removes insoluble materials.

  • Induce Supersaturation:

    • Remove the flask from the heat source.

    • Slowly add hexane (the "anti-solvent") dropwise to the hot solution while swirling. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

    • Add 1-2 more drops of hot ethyl acetate to redissolve the cloudy precipitate, resulting in a perfectly saturated solution.

  • Crystal Growth:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Place the flask on a cork ring or folded paper towels and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 10-30 minutes.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold hexane (or a pre-chilled mixture of hexane/ethyl acetate) to remove any remaining soluble impurities from the crystal surfaces.

    • Allow the crystals to dry on the filter paper under vacuum for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Experimental Workflow: Mixed-Solvent Crystallization

G A 1. Dissolve crude solid in minimal hot 'good' solvent (EtOAc) B 2. Add 'anti-solvent' (Hexane) dropwise until solution is persistently cloudy A->B C 3. Add 1-2 drops of 'good' solvent to re-clarify solution B->C D 4. Cool slowly to room temperature (undisturbed) C->D E 5. Cool further in ice bath to maximize yield D->E F 6. Isolate crystals via vacuum filtration E->F G 7. Wash with cold anti-solvent and dry F->G

Caption: Step-by-step workflow for mixed-solvent crystallization.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for crystallization?

A: Given the molecule's structure, a range of solvents and solvent systems should be screened. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[9]

Solvent/SystemClassRationale
Single Solvents
Ethanol or IsopropanolPolar ProticThe hydroxyl group can interact with the carboxylic acid, but the alkyl chain may provide appropriate solubility balance. Often good for polar molecules.[5]
AcetonePolar AproticA good general-purpose solvent that can often dissolve compounds at room temperature, but a decrease in temperature can sometimes induce crystallization.[5]
Ethyl AcetateIntermediate PolarityOften provides the desired steep solubility curve (very soluble hot, less soluble cold).
Mixed-Solvent Systems
Ethyl Acetate / HexanesIntermediate / NonpolarA classic system where ethyl acetate provides solubility and hexane acts as the anti-solvent to induce crystallization.[5]
Acetone / WaterPolar Aprotic / Polar ProticUseful if the compound is highly soluble in acetone. Water acts as a potent anti-solvent for less polar molecules.
Ethanol / WaterPolar ProticA common choice for polar organic molecules. The compound is dissolved in hot ethanol, and water is added to decrease solubility.[5]

Q: How does pH affect the crystallization of this compound?

A: As a carboxylic acid, 1-Acetyl-2-methylazepane-2-carboxylic acid's solubility is highly pH-dependent.

  • In Basic Conditions (pH > pKa): The carboxylic acid will be deprotonated to form a carboxylate salt. These salts are typically much more soluble in aqueous solutions than the neutral acid and are very difficult to crystallize from organic solvents.

  • In Acidic Conditions (pH < pKa): The compound will be in its neutral, protonated form. Crystallization should always be performed under neutral or slightly acidic conditions to ensure the compound is not in its salt form. If your sample was exposed to base during workup, ensure it is fully neutralized or slightly acidified before attempting crystallization.[3]

Q: Can additives be used to improve crystallization?

A: In some challenging cases, additives can help. For carboxylic acids, sometimes small amounts of a different, highly crystalline carboxylic acid can act as a template or co-former to induce crystallization.[12][13] Similarly, for amino acid derivatives, certain surfactants or polyvalent alcohols have been used to modify crystal habit or prevent aggregation.[14][15] However, this is an advanced technique and should only be explored after conventional solvent screening has failed, as it introduces a potential new impurity.

References

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Takeda, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 373–376. Available at: [Link]

  • Yeh, K.-L., Lee, H.-L., & Lee, T. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics, 14(5), 1099. Available at: [Link]

  • Kubota, N., & Yokota, M. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(15), 4035-4046. Available at: [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]

  • Congdon, T. R., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2329–2335. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Amalia, A., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 15(10), 1283. Available at: [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting (Crystallization). Available at: [Link]

  • Venter, G. A., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 998. Available at: [Link]

  • Braga, D., et al. (2019). Solvent Effect on the Preparation of Ionic Cocrystals of DL-Amino Acids with Lithium Chloride: Conglomerate versus Racemic Compound Formation. Crystal Growth & Design, 19(6), 3378-3386. Available at: [Link]

  • Zholob, E. S., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6599. Available at: [Link]

  • Wada, T., et al. (2009). Crystallization and preliminary crystallographic analysis of N-acetyltransferase Mpr1 from Saccharomyces cerevisiae. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 5), 505–507. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Available at: [Link]

  • Yeh, K.-L., Lee, H.-L., & Lee, T. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. PubMed. Available at: [Link]

  • Al-jaf, S. M. A., et al. (2018). Important Factors Influencing Protein Crystallization. Research Journal of Pharmacy and Technology, 11(7), 3166-3171. Available at: [Link]

  • Hulet, R. (2020). Recrystallizing and using melting point to identify a compound. YouTube. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]

  • Dushkin, A. V., et al. (2014). Preparation and studies of the co-crystals of meloxicam with carboxylic acids. Journal of Siberian Federal University. Chemistry, 7(4), 485-504. Available at: [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). Available at: [Link]

  • Britannica. (2026). Carboxylic acid. Available at: [Link]

  • University of Washington. (n.d.). MEDCHEM 562 Lecture 1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-acetylcyclohexane-1-carboxylic Acid. PubChem Compound Database. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-substituted azepane synthesis

Technical Support Center: Synthesis of 2-Substituted Azepanes Introduction: The azepane scaffold is a crucial pharmacophore found in numerous bioactive molecules and approved drugs.[1][2] Its conformational flexibility i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Substituted Azepanes

Introduction: The azepane scaffold is a crucial pharmacophore found in numerous bioactive molecules and approved drugs.[1][2] Its conformational flexibility is often key to its biological activity, making the synthesis of specifically substituted azepanes, particularly at the C2 position, a critical task in drug development.[1] However, introducing sterically demanding substituents at this position presents significant synthetic challenges, often leading to low yields, undesired side reactions, or complete reaction failure. This guide provides in-depth troubleshooting advice and validated protocols to overcome these steric barriers. Traditional methods for azepane synthesis, such as multistep linear sequences followed by cyclization or Beckmann rearrangements, often lack the versatility needed for creating highly substituted derivatives.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My intramolecular cyclization (e.g., reductive amination, N-alkylation) to form a 2-aryl or 2-tert-butyl azepane is failing or giving very low yields. What is the primary cause and how can I fix it?

Answer:

Root Cause Analysis: Unfavorable Transition State Energetics

The direct formation of a seven-membered ring is kinetically slower and entropically less favorable than the formation of five- or six-membered rings.[2][4] When a bulky substituent is present at the C2 position of the linear precursor, it creates significant transannular strain (non-bonded interactions across the ring) and A1,3 strain (allylic-type strain) in the cyclization transition state. This steric clash raises the activation energy of the desired 7-endo-trig cyclization, making it non-competitive with side reactions like dimerization, polymerization, or decomposition.

Troubleshooting Workflow:

start Low Yield in 7-Membered Ring Cyclization strategy Rethink Cyclization Strategy start->strategy sub_q1 Is the bulky group essential from the start? strategy->sub_q1 Strategic Choice late_stage Option 1: Late-Stage C-H Functionalization sub_q1->late_stage Yes ring_exp Option 2: Ring Expansion from Piperidine sub_q1->ring_exp No protocol1 Protocol: Rh-Catalyzed C-H Arylation late_stage->protocol1 protocol2 Protocol: Pd-Catalyzed Two-Carbon Expansion ring_exp->protocol2

Caption: Troubleshooting workflow for failed 2-substituted azepane cyclizations.

Recommended Solutions:

  • Strategy 1: Ring Expansion from a Less Strained Precursor. Instead of forcing a sterically hindered seven-membered ring closure, it is often more efficient to construct a less-strained five- or six-membered ring and then expand it. A recently developed palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines provides an excellent route to 2-substituted azepanes under mild conditions, often with high retention of enantiopurity.[5]

    • Causality: This approach bypasses the entropically disfavored 7-membered ring formation. The key step is a Pd-catalyzed allylic amine rearrangement, which is governed by electronic factors and is less susceptible to the steric bulk that plagues traditional cyclizations.[5]

  • Strategy 2: Late-Stage Functionalization via C-H Activation. Build the unsubstituted azepane core first, then introduce the bulky substituent at C2. Rhodium-catalyzed C-H activation/functionalization has emerged as a powerful tool for this purpose.[6] This strategy avoids carrying the sterically demanding group through the challenging ring-formation step.

    • Causality: The directing-group-assisted C-H activation at the C2 position is highly regioselective. The catalyst transiently coordinates to a directing group on the nitrogen (e.g., a pyridine or picolinamide), bringing the catalytic center into proximity with the C2-H bond, thereby overcoming the steric challenge of accessing this position.

Question 2: I am using a modern photochemical ring expansion of a nitroarene to synthesize a polysubstituted azepane, but my yields are inconsistent. What factors are most critical?

Answer:

Root Cause Analysis: Nitrene Generation and Trapping Inefficiency

The photochemical dearomative ring expansion is a powerful method that transforms a stable, six-membered aromatic ring into a seven-membered azepane framework in just two steps.[3][7][8] The key intermediate is a highly reactive singlet nitrene, generated from the nitro group.[7][8] Inconsistent yields often stem from inefficient nitrene generation or undesired side reactions of this transient species.

Critical Parameter Optimization:

ParameterCommon IssueRecommended Solution & Rationale
Light Source Insufficient or incorrect wavelength of light.Use a high-power blue LED (450 nm). This wavelength is optimal for exciting the intermediate species that leads to nitrene formation.[7][8] Ensure consistent light flux and reactor geometry.
Phosphine Reagent Incomplete deoxygenation of the nitro group.Use a slight excess of a suitable phosphine, like P(Oi-Pr)₃. The phosphine acts as the deoxygenating agent to generate the nitrene; stoichiometry is critical.[9]
Nucleophile Poor trapping of the ring-expanded intermediate.The choice and concentration of the amine nucleophile (e.g., Et₂NH) are crucial for trapping the dearomatized intermediate and preventing reversion or polymerization.[9]
Solvent/Degassing Quenching of excited states by oxygen.Use a rigorously degassed, anhydrous solvent like THF. Oxygen can intercept the excited states or the nitrene itself, leading to undesired byproducts.

Experimental Protocol: Photochemical Ring Expansion of Nitrobenzene [7][8][9]

  • Setup: In a nitrogen-filled glovebox, add the substituted nitroarene (1.0 equiv), P(Oi-Pr)₃ (3.0 equiv), and anhydrous THF to an oven-dried vial.

  • Nucleophile Addition: Add diethylamine (Et₂NH, 3.2 equiv).

  • Photolysis: Seal the vial and place it in a photoreactor equipped with a 450 nm blue LED strip and a fan for cooling (maintain at room temperature).

  • Reaction: Irradiate for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Hydrogenolysis: Upon completion, concentrate the reaction mixture. The crude 3H-azepine intermediate is then subjected to hydrogenolysis (e.g., H₂, Pd/C in MeOH) to afford the final saturated azepane.

Question 3: My goal is an enantiomerically pure 2-substituted azepane, but my asymmetric catalyst is giving low enantioselectivity (ee), likely due to steric hindrance. What alternative asymmetric strategies should I consider?

Answer:

Root Cause Analysis: Catalyst-Substrate Mismatch

In catalytic asymmetric synthesis, the chiral ligand on the metal catalyst must effectively differentiate between two prochiral faces of the substrate in the transition state. A bulky substituent near the reaction center can prevent the substrate from adopting the required conformation for optimal interaction with the chiral environment of the catalyst, leading to poor stereochemical communication and low enantioselectivity.

Recommended Asymmetric Strategies:

  • Strategy 1: Asymmetric Copper-Catalyzed Reductive Cyclization. This method is particularly effective for synthesizing bridged biaryl azepanes, where both central and axial chirality can be controlled.[10][11] The reaction proceeds through an intramolecular reductive cyclization of a 2'-vinyl-biaryl-2-imine precursor.

    • Causality: The use of a chiral bisphosphine ligand (like Ph-BPE) with a copper(I) salt creates a well-defined chiral pocket.[10][11] The cyclization occurs under mild conditions, and the stereochemistry is set during the C-C bond formation, which has been shown to be highly organized and selective, even with substituted aromatic rings.[11] High diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee) have been reported.[10]

    Core Reaction Scheme:

    sub 2'-vinyl-biaryl-2-imine cat [Cu(I) / (R)-Ph-BPE] HB(pin) sub->cat pro Chiral Dibenzo[b,d]azepine (High ee, High dr) cat->pro

    Caption: Asymmetric Cu-catalyzed synthesis of chiral azepanes.

  • Strategy 2: Diastereoselective Ring Expansion. If a chiral starting material is available (e.g., from the chiral pool like L-proline), a diastereoselective ring expansion can be an excellent option. For example, the expansion of trifluoromethylated pyrrolidines derived from L-proline proceeds through a regioselective opening of a bicyclic azetidinium intermediate by various nucleophiles to yield enantioenriched 4-substituted α-trifluoromethyl azepanes.[12]

    • Causality: In this substrate-controlled approach, the stereocenter(s) already present in the starting material directs the approach of the nucleophile, leading to a highly diastereoselective outcome. The inherent chirality of the substrate dictates the facial selectivity of the ring-opening step.

References

  • Dar’in, D., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5249. [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Yap, B., et al. (2022). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 27(19), 6667. [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2080-2092. [Link]

  • University of Manchester Research Explorer. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Cardullo, N., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(45), 12535-12555. [Link]

  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

  • Tambar, U. K., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(4), 1144-1147. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2-benz azepines via Rh-catalyzed C−H and N−H activation cascade. [Link]

  • ResearchGate. (n.d.). C−H Activation strategy for the synthesis of azepines from amides and α, β‐unsaturated carbonyls. [Link]

  • Knowles, J. P., et al. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Chemical Science, 14(25), 6825-6831. [Link]

  • Feringa, B. L., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(1), 188-194. [Link]

  • ResearchGate. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Feringa, B. L., et al. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(1), 188-194. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Chiral Azepane Synthesis

From the Senior Application Scientist's Desk: Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral azepanes. The seven-membered azepane ring...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral azepanes. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, but its stereoselective synthesis presents unique challenges. Chief among these is the preservation of stereochemical integrity. Unwanted racemization or epimerization can lead to diminished biological activity, complex purification issues, and ultimately, project delays.

This guide is structured to provide direct, actionable insights into the most common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying mechanisms of stereochemical erosion and offer field-proven strategies to maintain the enantiopurity of your molecules from starting material to final product.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations where a loss of enantiomeric excess (% ee) is detected.

Question 1: I'm starting with an enantiopure amino acid to build my azepane precursor, but I'm losing significant stereochemical purity during the amide coupling step. What is the likely cause and how can I fix it?

Answer: This is a classic and critical problem often rooted in the mechanism of carboxylic acid activation. The most common pathway for racemization here is the formation of a planar, achiral oxazol-5(4H)-one (also known as an azlactone) intermediate.[1] The proton at the chiral α-carbon becomes highly acidic in this intermediate, and its removal by even a weak base in the reaction mixture leads to a flat, aromatic-like system.[1] Reprotonation can then occur from either face, leading to racemization.

Causality Explained: The formation of the oxazolone is an intramolecular cyclization of the activated carboxylic acid, where the amide oxygen of the N-acyl protecting group acts as a nucleophile.[1][2] Once formed, the α-proton is easily abstracted, causing a loss of stereochemical information.[2][3]

Core Factors Influencing Oxazolone-Mediated Racemization:

  • Activating/Coupling Reagent: Carbodiimides like DCC or EDC, especially when used alone, are notorious for promoting oxazolone formation.

  • Base: The choice and stoichiometry of the base used are critical. Stronger or sterically unhindered bases can more readily deprotonate the oxazolone intermediate.[3]

  • Temperature: Higher temperatures accelerate both oxazolone formation and the subsequent enolization that leads to racemization.[4]

Troubleshooting Protocol & Recommendations:

  • Optimize Your Coupling Cocktail: The addition of specific additives that react faster with the activated acid than the intramolecular cyclization can suppress oxazolone formation.

    • Primary Recommendation: Use uranium-based (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) coupling reagents. These form activated esters that are less prone to cyclizing into the oxazolone.

    • Alternative: If using a carbodiimide (EDC, DCC), always include a racemization-suppressing additive. While HOBt is common, OxymaPure® or COMU are often superior in preventing racemization.[5]

  • Strategic Base Selection:

    • Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[3]

    • Avoid using excess base. Use the minimum stoichiometry required for the reaction.

    • Consider weaker bases like N-methylmorpholine (NMM) where applicable.[3]

  • Strict Temperature Control:

    • Perform the carboxylic acid activation step at low temperatures (e.g., 0 °C or even -15 °C).

    • Add the amine component at this low temperature and allow the reaction to warm slowly to room temperature only if necessary, while carefully monitoring progress.

Data-Driven Decision Making:

Coupling Reagent AdditiveBase RecommendationRelative Racemization RiskKey Consideration
None (e.g., EDC alone)AnyVery HighAvoid for chiral substrates.
HOBtDIPEAModerateA classic but often surpassed method.
OxymaPure®DIPEALowGenerally superior to HOBt in suppressing racemization.[5]
HATU / HBTUDIPEA / 2,4,6-CollidineVery LowOften the gold standard for difficult or sensitive couplings.[3][5]

Mechanism Visualization:

RacemizationMechanism cluster_activation Carboxylic Acid Activation cluster_pathways Competing Pathways cluster_racemization Racemization Pathway Start N-Protected Chiral Amino Acid Activated Activated Intermediate (e.g., O-acylisourea) Start->Activated Coupling Reagent Coupling Desired Amide Bond Formation (Stereoretention) Activated->Coupling Oxazolone Oxazolone Formation Activated->Oxazolone Enolate Achiral Enolate Oxazolone->Enolate Base (Proton Abstraction) Racemate Racemized Product Enolate->Racemate Protonation PurificationWorkflow Start Crude Chiral Azepane (High ee) CheckSensitivity Is the stereocenter known to be acid-labile? Start->CheckSensitivity TryCrystallization Attempt Crystallization CheckSensitivity->TryCrystallization Yes StandardSilica Standard Silica Gel (High Risk) CheckSensitivity->StandardSilica No NeutralizeSilica Use Neutralized Silica Gel (e.g., +1% Et3N) TryCrystallization->NeutralizeSilica Fails Success Pure, Enantioenriched Product TryCrystallization->Success Succeeds UseAlumina Use Neutral or Basic Alumina NeutralizeSilica->UseAlumina Fails NeutralizeSilica->Success Succeeds ChiralChrom Use Preparative Chiral SFC or HPLC UseAlumina->ChiralChrom Fails UseAlumina->Success Succeeds ChiralChrom->Success Succeeds StandardSilica->Success

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Bioactivity of 1-Acetyl-2-methylazepane-2-carboxylic Acid and its Analogues

Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. Azepane-based compounds have garnered significant attention due to their structural diversity and wide range of therapeutic applications, with over 20 FDA-approved drugs incorporating this seven-membered heterocyclic ring.[1] The azepane core provides a flexible yet constrained conformation that can be exploited for precise interactions with biological targets.[1][2]

This guide focuses on a novel and intriguing scaffold: 1-Acetyl-2-methylazepane-2-carboxylic acid . This molecule combines the structural features of an azepane ring, a methylated alpha-amino acid, and an N-acetyl group. The N-acetyl modification is a well-established strategy in drug design to modulate physicochemical properties such as membrane permeability and metabolic stability.[3][4] The methylation at the alpha-carbon introduces a chiral center and can influence the conformational rigidity and binding affinity of the molecule.

Given the nascent status of 1-Acetyl-2-methylazepane-2-carboxylic acid, this document serves as a comprehensive roadmap for its systematic evaluation. We will propose a library of analogues, detail the experimental workflows for their synthesis and biological characterization, and provide a framework for the comparative analysis of their bioactivities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising new chemical entity.

Designing a Focused Library of Analogues: A Structure-Activity Relationship (SAR) Driven Approach

To thoroughly investigate the therapeutic potential of 1-Acetyl-2-methylazepane-2-carboxylic acid, a focused library of analogues should be synthesized. The design of this library is guided by established principles of structure-activity relationship (SAR) to systematically probe the contributions of different structural motifs to biological activity.

Our proposed library will explore modifications at three key positions:

  • The N-Acetyl Group: The acetyl moiety can be replaced with other acyl groups of varying chain length and electronic properties to assess the impact on lipophilicity and target engagement.

  • The C2-Methyl Group: Substitution at this position will allow for the exploration of steric and stereochemical requirements for bioactivity.

  • The C2-Carboxylic Acid: This functional group can be converted to esters or amides to modulate polarity and potential interactions with target proteins.

The following table outlines the initial set of proposed analogues:

Compound ID Structure Rationale for Inclusion
LEAD-001 1-Acetyl-2-methylazepane-2-carboxylic acidThe parent compound for baseline activity.
ANA-001 1-Propionyl-2-methylazepane-2-carboxylic acidTo evaluate the effect of a slightly larger acyl group.
ANA-002 1-Benzoyl-2-methylazepane-2-carboxylic acidTo introduce an aromatic moiety and explore potential π-π interactions.
ANA-003 1-Acetyl-2-ethylazepane-2-carboxylic acidTo assess the impact of a larger alkyl substituent at the C2 position.
ANA-004 1-Acetyl-azepane-2-carboxylic acidTo understand the contribution of the C2-methyl group to activity.
ANA-005 Methyl 1-Acetyl-2-methylazepane-2-carboxylateTo investigate the effect of masking the carboxylic acid as an ester.
ANA-006 1-Acetyl-2-methylazepane-2-carboxamideTo explore the bioisosteric replacement of the carboxylic acid with an amide.

This initial library provides a solid foundation for a preliminary SAR study. Based on the biological data obtained from these compounds, further iterations of analogue design can be pursued to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Workflows: From Synthesis to Bioactivity Screening

A robust and reproducible experimental workflow is paramount for the successful evaluation of our compound library. This section details the proposed methodologies for synthesis, purification, characterization, and bioactivity screening.

Synthesis and Characterization Workflow

The synthesis of 1-Acetyl-2-methylazepane-2-carboxylic acid and its analogues can be achieved through a multi-step sequence, likely starting from a suitable cyclic ketone precursor. The following diagram illustrates a plausible synthetic workflow:

Synthesis_Workflow Start Cyclohexanone Derivative Step1 Beckmann Rearrangement Start->Step1 1. Oxime formation 2. Rearrangement Step2 Lactam Reduction Step1->Step2 e.g., LiAlH4 Step3 N-Acetylation Step2->Step3 Acetic Anhydride Step4 Alpha-Alkylation & Carboxylation Step3->Step4 LDA, MeI, CO2 Step5 Purification & Characterization Step4->Step5 Chromatography, NMR, MS End Target Compound Library Step5->End

Caption: Proposed synthetic workflow for the target compounds.

Detailed Synthetic Protocol (Hypothetical Example for LEAD-001):

  • Step 1: Beckmann Rearrangement: 2-Methylcyclohexanone is converted to its oxime, followed by treatment with an acid catalyst (e.g., polyphosphoric acid) to induce the Beckmann rearrangement, yielding the corresponding caprolactam.

  • Step 2: Lactam Reduction: The resulting lactam is reduced to the corresponding azepane using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

  • Step 3: N-Acetylation: The secondary amine of the azepane is acetylated using acetic anhydride in the presence of a base.

  • Step 4: Alpha-Alkylation and Carboxylation: The N-acetylated azepane is deprotonated at the alpha-position with a strong base such as lithium diisopropylamide (LDA), followed by quenching with methyl iodide to introduce the C2-methyl group. Subsequent treatment with carbon dioxide and acidic workup will yield the carboxylic acid.

  • Step 5: Purification and Characterization: The final compound is purified by column chromatography or recrystallization. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Bioactivity Screening Platform

Given the structural features of our lead compound, we propose a tiered screening approach to evaluate its potential in several therapeutic areas.

Tier 1: Primary Screening

  • Anticancer Activity: The compounds will be screened against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT assay to determine their cytotoxic effects.

  • Antimicrobial Activity: The antimicrobial potential will be assessed against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

  • Enzyme Inhibition: Based on the cyclic amino acid structure, we will screen for inhibitory activity against relevant enzymes such as proteases (e.g., trypsin, chymotrypsin) and histone deacetylases (HDACs), as acetylation plays a key role in gene expression.[5]

Tier 2: Secondary and Mechanistic Assays

Promising candidates from the primary screen will be subjected to more in-depth studies to elucidate their mechanism of action.

Bioactivity_Screening_Workflow Start Compound Library Tier1 Tier 1: Primary Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) Start->Tier1 Hit_Ident Hit Identification (Active Compounds) Tier1->Hit_Ident Tier2 Tier 2: Secondary & Mechanistic Assays (Dose-Response, Target Engagement, Pathway Analysis) Hit_Ident->Tier2 Lead_Opt Lead Optimization (SAR Studies) Tier2->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Tiered workflow for bioactivity screening and lead optimization.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Comparative Data Analysis and Interpretation

The data generated from the bioactivity assays will be systematically compiled and analyzed to establish a clear structure-activity relationship. The following table provides a template for summarizing the hypothetical results from the primary screen.

Compound ID Anticancer Activity (IC₅₀, µM) Antimicrobial Activity (MIC, µg/mL) Enzyme Inhibition (IC₅₀, µM)
MCF-7 A549 S. aureus
LEAD-001 25.342.1>128
ANA-001 18.935.7>128
ANA-002 8.215.464
ANA-003 35.158.9>128
ANA-004 50.675.2>128
ANA-005 >100>100>128
ANA-006 22.839.5>128

Interpretation of Hypothetical Data:

  • The introduction of a benzoyl group (ANA-002) significantly enhances anticancer and trypsin inhibitory activity, suggesting that an aromatic moiety is favorable for target binding.

  • The removal of the C2-methyl group (ANA-004) leads to a decrease in activity, indicating its importance for maintaining a bioactive conformation.

  • Esterification of the carboxylic acid (ANA-005) abolishes activity, highlighting the critical role of the free carboxylate for target interaction.

  • The amide analogue (ANA-006) retains activity comparable to the parent compound, suggesting that an amide is a viable bioisosteric replacement for the carboxylic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the systematic evaluation of the novel scaffold, 1-Acetyl-2-methylazepane-2-carboxylic acid, and its analogues. By employing a SAR-driven approach to library design, robust experimental workflows, and a tiered screening cascade, we can efficiently probe the therapeutic potential of this new chemical class. The proposed methodologies and frameworks for data analysis provide a solid foundation for a successful drug discovery program.

Future work will focus on the synthesis of a more extensive library of analogues based on the initial SAR findings. Promising lead compounds will be further characterized for their ADME-Tox properties, and in vivo efficacy studies will be conducted in relevant animal models. The exploration of this novel azepane scaffold holds the promise of identifying new drug candidates with unique mechanisms of action and improved therapeutic profiles.

References

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Craik, D. J. (2010). Sunflower trypsin inhibitor-1 proteolytic studies on a trypsin inhibitor peptide and its analogs. Biopolymers, 94(5), 665–672.
  • Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2006). Testing the conformational hypothesis of passive membrane permeability using synthetic cyclic peptide diastereomers. Journal of the American Chemical Society, 128(8), 2510–2511.
  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116315.[6][7]

  • JoVE. (2025). Phase II Reactions: Acetylation Reactions. Journal of Visualized Experiments.[4]

  • Kappe, C. O. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370.[8]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link][2]

  • Reymond, J. L., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(15), 10343–10354.[9]

  • Unangst, P. C., et al. (1991). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][10][11]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 34(7), 2060-2072.[12]

  • Ganesan, A. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 464-481.[1]

  • White, E., et al. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 2(4), 930-949.[13]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2002). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 102(8), 2697–2734.
  • Edman, P. (1959). A method for the determination of the amino acid sequence in peptides. Archives of Biochemistry and Biophysics, 22(3), 475-476.
  • Vlieghe, P., & Khrestchatisky, M. (2013). Cyclic peptides as therapeutic agents and biochemical tools. Drug Discovery Today, 18(1-2), 20-33.[10]

  • Rezai, T., et al. (2006). The conformational hypothesis of passive membrane permeability revisited. Journal of the American Chemical Society, 128(43), 14073-14080.
  • Dubos, R. J., & Cattaneo, C. (1939). Studies on a bactericidal agent extracted from a soil bacillus: III. Preparation and activity of a protein-free fraction. The Journal of experimental medicine, 70(3), 249–256.
  • NextMove Software. (2014). Classification, representation and analysis of cyclic peptides and peptide-like analogs. Retrieved from [Link][14]

  • Oxford Academic. (2024). CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Nucleic Acids Research.[15]

  • MDPI. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Biomedicines, 11(1), 240.[16]

  • PubMed. (2023). Secretion of acetylated amino acids by drug-induced cancer cells: perspectives on metabolic-epigenetic alterations. Epigenomics, 15(14), 863-870.[17]

  • Wikipedia. (n.d.). Protein acetylation. Retrieved from [Link][3]

  • ResearchGate. (2024). Some Novel Synthesis 2-Aroyl-1-acetylhydrazine Derivatives: An Assessment of Their Biological Activity as Therapeutic Agents.[18]

  • PubMed. (1994). Analogues of Carbacholine: Synthesis and Relationship Between Structure and Affinity for Muscarinic and Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 37(15), 2373-2384.[11]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(13), 5133.[19]

  • ResearchGate. (n.d.). Metabolism of individual acetylated amino acids by human liver...[20]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. 8(1), 158-166.[21]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.[22]

Sources

Validation

A Researcher's Guide to Differentiating Stereoisomers of 1-Acetyl-2-methylazepane-2-carboxylic acid using Spectroscopy

In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring efficacy and safety. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring efficacy and safety. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the spectroscopic differentiation of the isomers of 1-Acetyl-2-methylazepane-2-carboxylic acid, a substituted cyclic amino acid derivative that serves as a pertinent case study for chemists and researchers in the field.

This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous characterization of these closely related molecules. We will explore not just the data, but the causality behind the expected spectral differences, offering field-proven insights into experimental design and data interpretation.

The Stereochemical Challenge: 1-Acetyl-2-methylazepane-2-carboxylic acid Isomers

The structure of 1-Acetyl-2-methylazepane-2-carboxylic acid presents a chiral center at the C2 position of the azepane ring. This gives rise to two enantiomers: (R)-1-Acetyl-2-methylazepane-2-carboxylic acid and (S)-1-Acetyl-2-methylazepane-2-carboxylic acid. The rigid, cyclic backbone of the azepane ring, coupled with the substituents at C2, creates a distinct chemical environment for each atom, which can be probed by modern spectroscopic techniques. Differentiating these enantiomers is crucial, as their interaction with chiral biological targets (like enzymes and receptors) is expected to be distinct.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For the isomers of 1-Acetyl-2-methylazepane-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable NMR signals.

Expected ¹H and ¹³C NMR Spectral Features

The core structure of 1-Acetyl-2-methylazepane-2-carboxylic acid contains several key proton and carbon environments that will be reflected in their respective NMR spectra.

  • ¹H NMR: The spectrum will show a characteristic downfield signal for the carboxylic acid proton, typically in the range of 10-13 ppm, though this signal can be broad and its position is concentration-dependent.[1] The protons on the azepane ring will appear as a complex set of multiplets in the aliphatic region (approximately 1.5-4.0 ppm). The methyl group at C2 will present as a singlet, and the acetyl methyl group will also be a singlet, likely at a slightly different chemical shift.

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid and the acetyl group will have characteristic chemical shifts in the downfield region of the spectrum, typically between 165-185 ppm.[1][2][3] The quaternary carbon at C2 will also be observable. The remaining carbons of the azepane ring and the two methyl groups will appear in the upfield, aliphatic region of the spectrum.

Protocol for Chiral NMR Differentiation

To resolve the enantiomers by NMR, the formation of diastereomers is necessary. This can be achieved through two primary methods:

  • Use of a Chiral Solvating Agent (CSA):

    • Rationale: A CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) will form transient, diastereomeric complexes with each enantiomer in solution. These complexes will have slightly different magnetic environments, leading to the separation of key NMR signals for each enantiomer.

    • Protocol:

      • Dissolve a small sample (5-10 mg) of the 1-Acetyl-2-methylazepane-2-carboxylic acid isomer mixture in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

      • Acquire a standard ¹H NMR spectrum.

      • Add a molar excess (typically 2-5 equivalents) of the chosen CSA to the NMR tube.

      • Re-acquire the ¹H NMR spectrum and look for the splitting of signals, particularly the methyl singlet at C2 or the acetyl methyl singlet.

  • Formation of a Diastereomeric Salt:

    • Rationale: Reaction of the carboxylic acid with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) will form a pair of diastereomeric salts. These diastereomers have distinct physical properties and will exhibit different NMR spectra even in an achiral solvent.

    • Protocol:

      • In a small vial, dissolve the 1-Acetyl-2-methylazepane-2-carboxylic acid isomer mixture in a minimal amount of a suitable solvent (e.g., methanol or acetone).

      • Add one equivalent of a chiral amine.

      • Allow the salt to form, which may precipitate out of solution.

      • Isolate the salt and dissolve it in a deuterated solvent for NMR analysis.

Hypothetical NMR Data Comparison

The following table outlines the expected key differences in the ¹H NMR spectra of the diastereomeric salts formed with (R)-(+)-α-methylbenzylamine.

Proton Signal Expected Chemical Shift (ppm) for (R,R)-Diastereomer Expected Chemical Shift (ppm) for (S,R)-Diastereomer Expected Multiplicity
Carboxylic Acid (as salt)~11.0 (broad)~11.0 (broad)s
C2-Methyl~1.6~1.5s
Acetyl Methyl~2.1~2.0s
Azepane Ring Protons1.5 - 4.01.5 - 4.0m

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While IR spectroscopy alone cannot typically distinguish between enantiomers, it is an excellent tool for confirming the presence of the key carboxylic acid and amide functionalities in 1-Acetyl-2-methylazepane-2-carboxylic acid.

Characteristic IR Absorptions

The IR spectrum of 1-Acetyl-2-methylazepane-2-carboxylic acid is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹.[2] This broadness is due to hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically found between 1710 and 1760 cm⁻¹.[2]

  • C=O Stretch (Amide): A strong absorption in the range of 1630-1680 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Experimental Protocol for IR Analysis
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies and compare them to established correlation tables to confirm the compound's identity.

Expected IR Data Summary
Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1710 - 1760Strong
C=O (Amide)1630 - 1680Strong
C-H (Aliphatic)2850 - 2960Medium

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. While standard MS techniques cannot differentiate between stereoisomers, tandem MS (MS/MS) of diastereomeric complexes can sometimes reveal subtle differences in fragmentation pathways.

Expected Mass Spectrum

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, 1-Acetyl-2-methylazepane-2-carboxylic acid is expected to show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺).

Key Fragmentation Pathways

The N-acetylated amino acid structure suggests several predictable fragmentation pathways:

  • Loss of the carboxylic acid group: A fragmentation resulting in the loss of COOH (45 Da).

  • Loss of the acetyl group: Cleavage of the N-acetyl group (43 Da).

  • Ring opening of the azepane: Various fragmentations resulting from the cleavage of the seven-membered ring.

Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing mixtures.[4] Chiral chromatography can be employed to separate the enantiomers before they enter the mass spectrometer.

  • Chromatographic Separation:

    • Use a chiral stationary phase (e.g., a cyclodextrin-based column).

    • Develop a suitable mobile phase to achieve baseline separation of the enantiomers.

  • Mass Spectrometric Detection:

    • Use ESI in positive ion mode to generate protonated molecules ([M+H]⁺).

    • Acquire full scan mass spectra to confirm the molecular weight of each eluting enantiomer.

    • Perform tandem MS (MS/MS) on the parent ion of each enantiomer to obtain fragmentation spectra. While the fragmentation spectra of enantiomers are typically identical, any subtle differences could be indicative of the stereochemistry's influence on fragmentation, although this is not common.

Hypothetical Mass Spectrometry Data
Ion Expected m/z Description
[M+H]⁺200.1232 (Calculated for C₁₀H₁₇NO₃)Protonated Molecule
[M-COOH]⁺154.1281Loss of Carboxylic Acid Group
[M-CH₃CO]⁺156.1124Loss of Acetyl Group

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the 1-Acetyl-2-methylazepane-2-carboxylic acid isomers.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms LC-MS Analysis Sample Isomer Mixture ChiralAgent Add Chiral Agent Sample->ChiralAgent For NMR IR Acquire IR Spectrum Sample->IR Direct Analysis ChiralLC Chiral HPLC Separation Sample->ChiralLC For MS NMR Acquire 1H & 13C NMR ChiralAgent->NMR NMR_Data Distinct Spectra for Diastereomers NMR->NMR_Data IR_Data Confirm Functional Groups IR->IR_Data MS Acquire MS & MS/MS ChiralLC->MS MS_Data Separated Enantiomers & Fragmentation MS->MS_Data

Sources

Comparative

A Comparative Biological Evaluation of 1-Acetyl-2-methylazepane-2-carboxylic acid and Its Structural Analogs

Introduction: The Azepane Scaffold in Drug Discovery The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, and central nervous system activities.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. This guide provides a comparative biological evaluation of a novel compound, 1-Acetyl-2-methylazepane-2-carboxylic acid, against a curated set of its structural analogs. The objective is to elucidate the potential structure-activity relationships (SAR) that govern the biological effects of modifications to this promising scaffold.

The selection of analogs for this study is based on systematic structural modifications to probe the contributions of the N-acetyl group, the C2-methyl substituent, and the C2-carboxylic acid moiety to the overall biological activity profile. By evaluating these compounds in a panel of standardized in vitro assays, we aim to provide a foundational dataset to guide future drug development efforts centered on the azepane core.

Compound Library for Comparative Analysis

The following compounds were selected for this comparative evaluation, designed to systematically explore the structure-activity landscape around the parent molecule, 1-Acetyl-2-methylazepane-2-carboxylic acid.

  • AMA-001: 1-Acetyl-2-methylazepane-2-carboxylic acid (Lead Compound)

  • AMA-002: 2-Methylazepane-2-carboxylic acid (Non-acetylated analog)

  • AMA-003: 1-Propionyl-2-methylazepane-2-carboxylic acid (Alternative N-acyl analog)

  • AMA-004: Methyl 1-acetyl-2-methylazepane-2-carboxylate (Ester derivative)

  • AMA-005: 1-Acetyl-2-ethylazepane-2-carboxylic acid (C2-alkyl homolog)

Comparative Biological Activity: A Hypothetical Dataset

In the absence of direct experimental data for this specific set of novel compounds, the following data is presented as a realistic, hypothetical framework based on known activities of structurally related N-acylated cyclic amino acids and azepane derivatives. This data serves to illustrate the expected outcomes and guide the interpretation of the structure-activity relationships.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC50, µM)
Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
AMA-001 75.298.588.1
AMA-002 >200>200>200
AMA-003 62.881.375.6
AMA-004 25.433.730.2
AMA-005 89.5112.4105.3
Doxorubicin 0.81.21.5
Table 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM)
Compound IDCOX-2 Inhibition IC50 (µM)
AMA-001 45.3
AMA-002 >100
AMA-003 38.9
AMA-004 92.1
AMA-005 55.8
Celecoxib 0.04
Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)
Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
AMA-001 128256
AMA-002 >512>512
AMA-003 64128
AMA-004 256>512
AMA-005 128256
Vancomycin 1>512
Ciprofloxacin 0.50.015

Structure-Activity Relationship (SAR) Analysis

The hypothetical data presented above allows for a preliminary SAR analysis, providing insights into how each structural modification influences the biological activity profile.

  • Role of the N-Acyl Group: The comparison between AMA-001 and its non-acetylated counterpart AMA-002 strongly suggests that the N-acetyl group is crucial for all tested biological activities. The absence of this group in AMA-002 leads to a significant loss of potency. Acylation can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.[3]

  • Influence of the Acyl Chain Length: Extending the acyl chain from acetyl (AMA-001 ) to propionyl (AMA-003 ) appears to enhance activity across the board. This suggests that a slightly larger, more lipophilic group at the N1 position may be favorable for target engagement. This is a common trend observed in the SAR of N-acylated compounds.

  • Impact of the Carboxylic Acid Moiety: Esterification of the carboxylic acid in AMA-004 results in a marked increase in cytotoxicity but a decrease in anti-inflammatory and antibacterial activity. The increased cytotoxicity could be attributed to enhanced cell permeability of the less polar ester. Conversely, the free carboxylic acid may be essential for interacting with the active sites of COX-2 and bacterial enzymes, likely through hydrogen bonding or ionic interactions.

  • Effect of the C2-Alkyl Substituent: The replacement of the C2-methyl group with an ethyl group in AMA-005 leads to a slight decrease in activity compared to AMA-001 . This indicates that there may be specific steric constraints at the C2 position for optimal interaction with the biological targets.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to generate the comparative biological data.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells (HeLa, A549, or MCF-7) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory: COX-2 Inhibition Assay

This fluorometric assay measures the inhibition of human recombinant COX-2.[5] The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399).

  • Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control, a positive control (Celecoxib), and a background control (without enzyme).

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for 10 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

COX2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reagents B Add compounds to plate A->B C Add COX-2 enzyme B->C D Add arachidonic acid C->D E Incubate at 37°C for 10 min D->E F Measure fluorescence E->F G Calculate IC50 F->G MIC_Workflow start Start prep_compounds Prepare serial dilutions of compounds start->prep_compounds prep_inoculum Prepare bacterial inoculum start->prep_inoculum inoculate Inoculate 96-well plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Sources

Validation

A Researcher's Guide to Cross-Referencing NMR Data for Substituted Azepane Scaffolds

For Immediate Release [City, State] – January 24, 2026 – In the landscape of medicinal chemistry and drug development, the azepane scaffold holds significant interest due to its presence in a variety of bioactive molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 24, 2026 – In the landscape of medicinal chemistry and drug development, the azepane scaffold holds significant interest due to its presence in a variety of bioactive molecules and natural products.[1][2] The conformational flexibility of the seven-membered ring is often crucial to its biological activity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational preferences of these molecules.[3] This guide provides a comprehensive comparison of NMR data for substituted azepane scaffolds, offering experimental insights and protocols to aid researchers in their structural characterization efforts.

The synthesis of functionalized azepanes is an active area of research, with various methods being developed to create these complex structures.[1][4][5] Accurate structural determination is paramount, and NMR serves as a primary method for characterization.[1] This guide will delve into the nuances of ¹H and ¹³C NMR data for these systems, providing a framework for cross-referencing and validation.

Understanding the Azepane Scaffold: An NMR Perspective

The complexity of NMR spectra for azepanes arises from the conformational flexibility of the seven-membered ring. This can lead to broad signals or the presence of multiple conformers in solution, complicating spectral interpretation. However, strategic substitution can bias the ring towards a single major conformation, simplifying the NMR analysis.[6]

A foundational understanding of the NMR characteristics of the parent azepane and its simple derivatives is crucial. For instance, the ¹H and ¹³C NMR parameters of the 1H-azepin-3(2H)-one system have been extensively studied, providing a baseline for comparison.[7][8] For the 1-methyl derivative, characteristic chemical shifts are observed for each position on the ring, which can be used as a reference point.[7][8]

Comparative Analysis of NMR Data

The chemical shifts (δ) and coupling constants (J) are the two most informative parameters in an NMR spectrum. Substituents on the azepane ring significantly influence these values, and a comparative analysis can reveal valuable structural information.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Azepanes

PositionUnsubstituted Azepane (in CDCl₃)1-Methyl-1H-azepin-3(2H)-oneHydroxylated Azepane Derivative
H-2 ~2.73.57Varies with stereochemistry
H-3 ~1.6-Varies with stereochemistry
H-4 ~1.56.17Varies with stereochemistry
H-5 ~1.56.84Varies with stereochemistry
H-6 ~1.65.17Varies with stereochemistry
H-7 ~2.76.72Varies with stereochemistry

Note: Data for unsubstituted azepane is approximated. Data for 1-Methyl-1H-azepin-3(2H)-one is from the Journal of the Chemical Society, Perkin Transactions 1.[7] Data for hydroxylated derivatives is highly dependent on the specific substitution pattern and stereochemistry.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Azepanes

PositionUnsubstituted Azepane (in CDCl₃)1-Methyl-1H-azepin-3(2H)-one
C-2 ~4862.25
C-3 ~28180.21
C-4 ~29123.33
C-5 ~29142.01
C-6 ~2899.41
C-7 ~48147.19

Note: Data for unsubstituted azepane is approximated from spectral databases. Data for 1-Methyl-1H-azepin-3(2H)-one is from the Journal of the Chemical Society, Perkin Transactions 1.[7]

The Power of Coupling Constants

Vicinal coupling constants (³J) are particularly useful for determining the dihedral angles between adjacent protons and thus, the local conformation of the ring. In seven-membered rings, the interpretation of these constants can be complex, but they remain a powerful tool for stereochemical assignment.[9] Advanced 2D NMR techniques, such as COSY, HMBC, and NOESY, are often essential for unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations.[10][11] For example, NOESY experiments can reveal through-space interactions, which are critical for determining stereochemical relationships.[10][11][12]

Experimental Protocols for High-Quality NMR Data Acquisition

To ensure the reliability of NMR data for comparative analysis, standardized experimental protocols are essential.

Step-by-Step Methodology for ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified azepane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that many modern spectrometers can reference to the residual solvent peak.[14][15][16]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion.

    • Tune and match the probe for the specific solvent and nucleus being observed.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all proton signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For complex spectra, consider acquiring 2D NMR data (COSY, TOCSY) to aid in assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

    • For complete assignment, 2D heteronuclear correlation experiments (HSQC, HMBC) are highly recommended.

Diagram of the NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (optional) B->C D Filter into NMR Tube C->D E Instrument Calibration D->E F 1D NMR (¹H, ¹³C, DEPT) E->F G 2D NMR (COSY, HSQC, HMBC, NOESY) F->G If needed H Process Spectra (FT, Phasing, Baseline Correction) G->H I Assign Signals H->I J Analyze Chemical Shifts & Coupling Constants I->J K Determine Structure & Conformation J->K

Caption: Workflow for NMR data acquisition and analysis of substituted azepanes.

Leveraging Spectral Databases

For effective cross-referencing, researchers can utilize various spectral databases. Resources such as the Spectral Database for Organic Compounds (SDBS), the Cambridge Structural Database (CSD), and commercial databases from providers like Wiley and ACS offer extensive collections of NMR data for a wide range of compounds, including some azepane derivatives.[17][18] While publicly available, comprehensive databases specifically for substituted azepanes are limited, highlighting the importance of thorough characterization and publication of new data.

Conclusion

The structural elucidation of substituted azepane scaffolds is a critical step in the development of new therapeutics. A meticulous approach to the acquisition and interpretation of NMR data is essential. By cross-referencing newly acquired data with established literature values and utilizing a full suite of 1D and 2D NMR experiments, researchers can confidently determine the structure and stereochemistry of these important molecules. This guide provides a framework for this process, emphasizing the importance of standardized protocols and a comparative analytical approach.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (URL not available)
  • ChemInform Abstract: Azepinones. Part 2. 1H and 13C NMR Spectra of 1‐Substituted, 1,2‐ Disubstituted, and 1,2,2‐Trisubstituted 1H‐Azepin‐3(2H)‐ones. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Azepines. (Book chapter, specific source and URL not available)
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (URL not available)
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH. [Link]

  • Azepane | C6H13N | MD Topology | NMR | X-Ray. Automated Topology Builder. [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1H-Azepine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • ACS Books - NMR Spectra Database. Department of Chemistry & Biochemistry. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. (URL not available)
  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not available)
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (URL not available)

Sources

Comparative

Azepane vs. Piperidine: A Head-to-Head Comparison of Saturated Heterocyclic Cores in Drug Design

A Senior Application Scientist's Guide to Navigating the Subtle yet Significant Differences Between Six- and Seven-Membered Saturated Nitrogen Heterocycles for Optimal Drug Candidate Selection. In the landscape of medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Subtle yet Significant Differences Between Six- and Seven-Membered Saturated Nitrogen Heterocycles for Optimal Drug Candidate Selection.

In the landscape of medicinal chemistry, the piperidine ring, a six-membered saturated heterocycle, stands as a cornerstone of drug design, embedded in the architecture of a vast number of approved therapeutics.[1][2] Its rigid and well-defined conformational preference has made it a reliable scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement. However, the quest for novel chemical space and improved pharmacological profiles has led researchers to explore its seven-membered homologue, azepane. This guide provides a comprehensive head-to-head comparison of these two critical building blocks, delving into their physicochemical properties, conformational intricacies, synthetic accessibility, and their impact on pharmacological outcomes, supported by experimental data and case studies.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the intrinsic properties of each ring system is paramount to appreciating their differential behavior in a biological context. The addition of a single methylene unit in azepane induces significant changes in its size, shape, and flexibility compared to the more compact piperidine.

PropertyPiperidineAzepaneRationale and Implication in Drug Design
Molecular Formula C₅H₁₁NC₆H₁₃NThe additional carbon in azepane increases its molecular weight and volume, which can impact binding pocket occupancy and solubility.
pKa (of conjugate acid) ~11.2[3]~11.07[4]The slightly lower basicity of azepane can influence salt formation, aqueous solubility, and interactions with biological targets.
logP (Octanol/Water) ~0.84[5]~1.2[4]Azepane's higher lipophilicity may enhance membrane permeability but could also increase non-specific binding and metabolic liability.
Conformational Preference Predominantly rigid chair conformation[3][6]Flexible, with multiple low-energy twist-chair and boat-chair conformations[7][8]Piperidine's rigidity offers predictable substituent orientation, while azepane's flexibility allows for adaptation to various binding pockets, potentially increasing affinity but at an entropic cost.

Conformational Landscape: The Rigidity of Piperidine vs. the Flexibility of Azepane

The most striking difference between the two scaffolds lies in their conformational behavior. This intrinsic property dictates how substituents are oriented in 3D space, which is critical for molecular recognition by biological targets.

Piperidine: The piperidine ring overwhelmingly adopts a stable chair conformation , akin to cyclohexane. This conformation minimizes steric and torsional strain, providing a rigid and predictable framework. Substituents can occupy either axial or equatorial positions, with a strong preference for the less sterically hindered equatorial position. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a receptor.

Azepane: In contrast, the larger azepane ring is significantly more flexible. It does not possess a single, highly stable conformation but rather exists as a dynamic equilibrium of several low-energy conformers, primarily twist-chair and boat-chair forms.[7][8] This conformational dynamism allows the azepane ring and its substituents to explore a larger conformational space and potentially adapt to the topology of a binding site more effectively than a rigid piperidine. However, this flexibility comes at the cost of a higher entropic penalty upon binding, which can negatively impact binding affinity if not compensated by favorable enthalpic interactions.

G Figure 1. Conformational Preferences p1 Chair Conformation (Highly Preferred) a1 Twist-Chair a2 Boat-Chair a1->a2 Low Energy Barrier (Dynamic Equilibrium) G Figure 2. General Synthetic Strategies cluster_piperidine Piperidine Synthesis cluster_azepane Azepane Synthesis ps1 Pyridine ps2 Hydrogenation ps1->ps2 ps3 Piperidine ps2->ps3 as1 Diene Precursor as2 Ring-Closing Metathesis as1->as2 as3 Cyclic Alkene as2->as3 as4 Reduction as3->as4 as5 Azepane as4->as5

Figure 2. General Synthetic Strategies

The Azepane-for-Piperidine Switch in Drug Design: Case Studies

The decision to replace a piperidine with an azepane is a strategic one, aimed at modulating a compound's pharmacological profile. The outcome of this "ring expansion" strategy is highly context-dependent, as illustrated by the following examples.

Case Study 1: Histamine H₃ Receptor Antagonists

In a study exploring novel histamine H₃ receptor ligands, researchers synthesized and evaluated a series of biphenyloxy-alkyl derivatives of both piperidine and azepane. [1]Interestingly, the azepane analogue, 1-(6-(3-phenylphenoxy)hexyl)azepane , exhibited the highest binding affinity (Ki = 18 nM) among all tested compounds. In a direct comparison of para-biphenyl derivatives, the piperidine-containing compound showed a Ki of 25 nM, while its azepane counterpart had a slightly lower affinity with a Ki of 34 nM. This highlights that the increased flexibility of the azepane ring can be beneficial for optimizing interactions within the binding pocket, but this is not a universal rule.

Case Study 2: Norepinephrine and Dopamine Reuptake Inhibitors

A direct comparison of azepine and piperidine analogues as dual norepinephrine (NET) and dopamine (DAT) uptake inhibitors revealed a more nuanced picture. [6]While the saturated azepane analogues showed similar in vitro activity to their unsaturated azepine counterparts, a comparison with piperidine analogues indicated that the piperidine core could also yield potent inhibitors. For instance, the benzofuran quaternary substituted piperidine provided a profile with excellent potency for NET and DAT and good selectivity over the serotonin transporter (SERT). This study underscores that while ring expansion is a valid strategy to explore, the piperidine scaffold remains a highly effective core for this class of targets.

Impact on ADME Properties: A Balancing Act

The choice between an azepane and a piperidine core can significantly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: The metabolic fate of piperidine-containing drugs is well-documented, with oxidation by cytochrome P450 (CYP) enzymes being a major pathway. [9][10]Common metabolic hotspots include the carbon atoms alpha to the nitrogen and, to a lesser extent, other positions on the ring. The metabolic stability of the piperidine ring can often be improved by introducing substituents that block these sites of oxidation.

Due to its increased lipophilicity and larger surface area, the azepane ring may be more susceptible to metabolism by CYP enzymes. However, its conformational flexibility can also play a role, potentially orienting the molecule in the active site of metabolic enzymes in a way that either promotes or hinders metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard protocol to assess and compare the metabolic stability of azepane and piperidine analogues involves incubating the test compounds with liver microsomes.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), NADPH regenerating system (to support CYP activity), and phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add the test compound to the mixture to initiate the metabolic reaction (final concentration, e.g., 1 µM).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

This assay provides quantitative data to directly compare the metabolic liabilities of piperidine- versus azepane-containing drug candidates. [11][12][13]

Approved Drugs: A Reflection of Synthetic and Pharmacological Success

The disparity in the number of approved drugs containing each scaffold is telling. The piperidine ring is a constituent of a vast number of marketed drugs across a wide range of therapeutic areas, including antipsychotics (e.g., Haloperidol, Risperidone), opioids (e.g., Fentanyl), and antihistamines (e.g., Loratadine). [3][14] In contrast, the number of approved drugs containing an azepane core is significantly smaller. Examples include the antidepressant Mirtazapine and the protein kinase inhibitor Balanol . [15][16][17]This difference can be attributed to the historical focus on the piperidine scaffold, its favorable physicochemical properties, and its more established synthetic accessibility.

Conclusion: Making an Informed Choice

The decision to employ an azepane or a piperidine core in a drug design campaign is a strategic choice that requires a careful consideration of multiple factors.

  • Piperidine offers a rigid, predictable, and synthetically accessible scaffold with a proven track record in approved drugs. It is an excellent starting point for many drug discovery programs, providing a stable platform for the precise positioning of pharmacophoric groups.

  • Azepane , with its greater flexibility and increased lipophilicity , offers an opportunity to explore a different region of chemical space. It can be a valuable tool for optimizing binding to targets that benefit from a more adaptable ligand, potentially leading to improved potency or a novel binding mode. However, its increased conformational flexibility can come at an entropic cost, and its synthesis can be more challenging.

Ultimately, the choice between these two valuable scaffolds should be data-driven. A thorough understanding of the structure-activity relationship (SAR) of the target, coupled with early-stage evaluation of physicochemical and ADME properties, will guide the medicinal chemist toward the optimal ring system for a given drug discovery challenge. The "azepane-for-piperidine" switch should be considered a strategic tool for lead optimization, rather than a routine substitution, to be deployed when the potential benefits in terms of target engagement and overall pharmacological profile outweigh the potential challenges in synthesis and metabolic stability.

References

  • Wikipedia. Piperidine. [Link]

  • Antipin, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Wikipedia. Mirtazapine. [Link]

  • PubChem. Azepane. [Link]

  • Wikipedia. Azepane. [Link]

  • Penning, T. D., et al. (2020). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. Molecules, 25(18), 4235. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Jatczak, M., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 4(1), 46-51. [Link]

  • ResearchGate. Views of the different conformations of the azepane fragment, showing... [Link]

  • Wang, C., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(35), 15556-15566. [Link]

  • Antipin, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Royal Society of Chemistry. Conformational regulation of substituted azepanes through selective monofluorination. [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 463-468. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • Human Metabolome Database. Showing metabocard for Piperidine (HMDB0034301). [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

  • Ciaffaglione, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 245. [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 463-468. [Link]

  • Dillen, J. (2013). Conformational analysis of azepane, oxepane, silepane, phosphepane, thiepane and the azepanium cation by high level quantum mechanics. Structural Chemistry, 24(3), 751-762. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • U.S. Food and Drug Administration. Approved Cellular and Gene Therapy Products. [Link]

  • Khan, I., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 81-93. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link]

  • ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. [Link]

  • Wikipedia. Category:Piperidines. [Link]

  • ResearchGate. Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. [Link]

  • ResearchGate. FDA‐approved drugs featuring macrocycles or medium‐sized rings. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Federal Register. (2023). Designation of 4-Piperidone as a List I Chemical. [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • U.S. Food and Drug Administration. Approved Cellular and Gene Therapy Products. [Link]

  • PubMed. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. [Link]

  • National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Acetyl-2-methylazepane-2-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Acetyl-2-methylazepane-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Acetyl-2-methylazepane-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that ensures safety and regulatory compliance.

Pre-Disposal Compound Analysis and Hazard Assessment

Inferred Properties and Hazards:

1-Acetyl-2-methylazepane-2-carboxylic acid is a heterocyclic compound, specifically an acetylated amino acid derivative. Based on analogs like 7-Oxoazepane-2-carboxylic acid and 1-Methylazepane-2-carboxylic acid hydrochloride, we can anticipate the following characteristics[1].

  • Physical State: Likely a solid, off-white powder at room temperature.

  • Acidity: As a carboxylic acid, it will be weakly acidic and can react with bases.

  • Health Hazards: It is prudent to assume the compound is a skin and eye irritant, may cause respiratory tract irritation if inhaled as a dust, and could be harmful if swallowed[1][2][3].

This initial analysis dictates that 1-Acetyl-2-methylazepane-2-carboxylic acid must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or down the sanitary sewer system[4][5].

Table 1: Inferred Hazard Classification and Justification

Hazard ClassificationGHS Hazard Code (Anticipated)Rationale and Safety Implications
Skin Irritation H315Causes skin irritation. Prolonged contact should be avoided. Mandates the use of nitrile gloves or equivalent.[1][2]
Serious Eye Irritation H319Causes serious eye irritation. Risk of dust entering the eyes necessitates safety glasses or goggles.[1][2]
Respiratory Irritation H335May cause respiratory irritation. Handling should occur in a well-ventilated area or chemical fume hood to avoid dust inhalation.[1][2]
Acute Oral Toxicity H302 (Potential)Harmful if swallowed. Based on data for similar heterocyclic compounds. Prohibits eating or drinking in the laboratory.[2][6]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a clear, linear process that minimizes risk and ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[4][7].

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE. The causality is simple: creating a barrier between yourself and the potential hazard is the first line of defense.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required if handled in a chemical fume hood. If weighing or transferring significant quantities in an open area, a NIOSH-approved respirator may be necessary.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous reactions within a waste container[8][9].

  • Designate the Waste Stream: This compound should be classified as Solid, Non-Halogenated Organic Waste .

  • Incompatibility Prevention: Do NOT mix this acidic compound with bases, cyanides, or strong oxidizing agents in the same waste container[9]. The rationale is to prevent violent exothermic reactions, or the generation of toxic or flammable gases[8].

Step 3: Containerization and Labeling

The waste container is the primary vessel for containment. Its integrity and labeling are mandated by law and are essential for the safety of all personnel who will handle it, from the lab to the final disposal facility[10].

  • Select an Appropriate Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is compatible with the waste. The container must have a secure, screw-top lid[8][11]. Ensure the container is clean and dry before use.

  • Affix a Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. Federal and state regulations require this[4][11].

  • Complete the Tag: Fill out the tag completely and legibly at the moment you first add waste to the container.

    • Full Chemical Name: Write "1-Acetyl-2-methylazepane-2-carboxylic acid". Do not use abbreviations or chemical formulas[4]. If it is a mixture, list all components.

    • Quantity: Estimate the amount of waste being added.

    • Hazard Information: Check the boxes for "Irritant" and "Toxic".

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated SAA. This is a specific location at or near the point of generation for collecting waste[9].

  • Designate the SAA: This can be a marked section of a workbench, a cabinet, or often, a chemical fume hood[9].

  • Storage Requirements:

    • Keep the waste container securely closed at all times, except when adding waste[8][11].

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

    • Ensure the SAA is inspected weekly for leaks and proper labeling[9].

    • Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of acutely toxic waste in your SAA[11].

Step 5: Coordinate for Disposal

Once the container is full or has been in the SAA for the maximum allowed time (typically 12 months, though institutional policies may be stricter), it must be removed[9][12].

  • Request a Pickup: Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures, which may involve an online form or phone call.

  • Do Not Transport: Laboratory personnel should not transport their own hazardous waste across campus. This must be done by trained EHS staff or certified hazardous waste transporters[13].

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial handling to final pickup.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposition PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Characterize 2. Characterize Waste (Solid, Non-Halogenated Organic) PPE->Characterize Assess Hazards Containerize 3. Containerize & Label (HDPE Jar, Waste Tag) Characterize->Containerize Segregate Store 4. Store in SAA (Closed, Secondary Containment) Containerize->Store Place in SAA Request 5. Request Pickup (Contact EHS) Store->Request Container Full or Time Limit Reached EHS EHS Removal & Final Disposal Request->EHS Hand-off

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-2-methylazepane-2-carboxylic acid
Reactant of Route 2
1-Acetyl-2-methylazepane-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.